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Core Science & Biosynthesis

Foundational

1-Amino-1-(3-tert-butylphenyl)propan-2-OL chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Abstract 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a substituted amino alcohol of interest in synthetic and medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Chemical Properties of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Abstract

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a substituted amino alcohol of interest in synthetic and medicinal chemistry. As a chiral molecule featuring both a hydroxyl and an amino group, it serves as a potential building block for more complex chemical entities and a candidate for biological screening. Publicly available experimental data on this specific molecule is limited; therefore, this technical guide synthesizes information from closely related structural analogs and employs established principles of organic chemistry to construct a comprehensive profile. We will explore its chemical identity, predict its physicochemical and spectroscopic properties, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its chemical class.

Chemical Identity and Structural Elucidation

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a phenylpropanolamine derivative. The structure is characterized by a benzene ring substituted with a bulky tert-butyl group at the meta-position. The propanol backbone contains two chiral centers at C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl group), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR).

  • IUPAC Name: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.31 g/mol

  • CAS Number: A specific CAS Registry Number for this compound is not prominently indexed in major chemical databases. For reference, a structurally similar isomer, 3-amino-1-(4-tert-butylphenyl)propan-1-ol, is registered under CAS Number 1082392-21-9[1].

The presence of both a basic amino group and a weakly acidic hydroxyl group makes the molecule amphoteric. The bulky, lipophilic tert-butyl group is expected to significantly influence its solubility and interaction with biological targets.

Physicochemical Properties: A Comparative Analysis

PropertyPredicted/Inferred Value (Target Compound)Comparative Compound & ValueSource
Molecular Weight 207.31 g/mol 241.76 g/mol (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol)[2]
Physical State Solid at STP (Inferred)Solid (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol)[2]
pKa (Basic) ~9.5 (Estimated)9.47 (for 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol)[3]
LogP (Octanol/Water) ~2.5 - 3.0 (Estimated)2.7 (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol)[2]
Topological Polar Surface Area (TPSA) 46.25 Ų46.25 Ų (for 1-Amino-2-phenyl-propan-2-ol)[4]

Rationale:

  • The basicity (pKa) is primarily determined by the primary amino group and is not expected to be significantly altered by the remote tert-butyl substituent on the phenyl ring. Therefore, the pKa of a related phenylpropanolamine is a strong predictor[3].

  • The LogP value , a measure of lipophilicity, is expected to be higher than that of unsubstituted analogs due to the presence of the large alkyl tert-butyl group. The value is estimated based on analogs with similar complexity[2].

  • The physical state is inferred to be solid, a common characteristic of small molecule amino alcohols with similar molecular weights[2].

Proposed Synthetic Pathway & Experimental Workflow

The most direct and logical approach to synthesizing 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is via the reductive amination of a ketone precursor, 1-(3-tert-butylphenyl)-2-oxopropan-1-amine, or more practically, through a multi-step synthesis starting from 3-tert-butylbenzaldehyde. A common strategy involves a Henry reaction followed by reduction.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 3-tert-Butylbenzaldehyde Step1 Henry (Nitroaldol) Reaction (Base Catalyst) A->Step1 B Nitroethane B->Step1 Intermediate 1-(3-tert-butylphenyl)- 2-nitropropan-1-ol Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C or LiAlH4) Final 1-Amino-1-(3-tert-butylphenyl) -propan-2-ol Step2->Final Intermediate->Step2

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol: Synthesis via Henry Reaction

This protocol is a representative methodology based on standard organic synthesis procedures for creating amino alcohols from aldehydes[5].

Step 1: Synthesis of 1-(3-tert-butylphenyl)-2-nitropropan-1-ol (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-tert-butylbenzaldehyde (10.0 g, 61.6 mmol) and nitroethane (6.94 g, 92.4 mmol).

  • Solvent and Catalyst: Dissolve the reactants in 100 mL of methanol. Cool the mixture to 0°C in an ice bath.

  • Reaction Initiation: Slowly add a solution of sodium hydroxide (2.46 g, 61.6 mmol) in 20 mL of water dropwise, keeping the temperature below 10°C.

    • Causality: The base deprotonates nitroethane to form a nitronate anion, which acts as the nucleophile attacking the aldehyde's carbonyl carbon. This is the classic mechanism of the Henry reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: Once the reaction is complete, neutralize the mixture with 1M HCl to pH ~7. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude oil (the nitro-alcohol intermediate) can be purified by flash chromatography on silica gel.

Step 2: Reduction of the Nitro Group to the Amine

  • Reaction Setup: Dissolve the crude nitro-alcohol intermediate (e.g., 10.0 g) in 150 mL of methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~1.0 g, 10 wt%) to the solution.

    • Causality: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of nitro groups to primary amines under moderate conditions[6].

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3-4 bar (approx. 45-60 psi) of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Filtration and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the crude 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Predicted Spectroscopic Profile

While no experimental spectra are published, the structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • ~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

    • ~1.0-1.2 ppm (d, 3H): A doublet for the methyl protons on the propanol backbone (CH₃-CH).

    • ~2.0-2.5 ppm (br s, 3H): Broad singlet for the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.

    • ~3.5-3.8 ppm (m, 1H): A multiplet for the proton at C2 (CH-OH).

    • ~4.0-4.2 ppm (d, 1H): A doublet for the proton at C1 (CH-NH₂).

    • ~7.2-7.5 ppm (m, 4H): A series of multiplets corresponding to the four protons on the substituted benzene ring.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • ~20 ppm: Signal for the methyl carbon.

    • ~31 ppm: Signal for the three methyl carbons of the tert-butyl group.

    • ~34 ppm: Signal for the quaternary carbon of the tert-butyl group.

    • ~55-60 ppm: Signal for the C1 carbon (CH-NH₂).

    • ~70-75 ppm: Signal for the C2 carbon (CH-OH).

    • ~122-152 ppm: A set of 4-5 signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • 3200-3500 cm⁻¹ (broad): Overlapping N-H and O-H stretching vibrations.

    • 2850-3000 cm⁻¹: C-H stretching from alkyl groups.

    • ~1600 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1100 cm⁻¹: C-O stretching of the secondary alcohol.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 208.17: The expected protonated molecular ion peak.

    • Key Fragmentation Ion: A prominent peak at m/z = 163, corresponding to the loss of the CH(OH)CH₃ fragment via cleavage of the C1-C2 bond.

Analytical Methodologies

To confirm the identity, purity, and stereochemistry of the synthesized compound, a combination of chromatographic and spectroscopic methods is required.

Workflow for Analytical Characterization

G Start Synthesized Crude Product Purity Purity Assessment (RP-HPLC or GC-MS) Start->Purity Identity Structural Confirmation (NMR, MS, IR) Purity->Identity Stereo Stereoisomer Separation (Chiral HPLC) Identity->Stereo Final Pure, Characterized Compound Stereo->Final

Sources

Exploratory

physicochemical characteristics of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Executive Summary This whitepaper provides a comprehensive framework for the synthesis, purification, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Executive Summary

This whitepaper provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel amino alcohol, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. As a molecule possessing structural motifs common in pharmacologically active compounds, a thorough understanding of its properties is paramount for researchers in medicinal chemistry and drug development. Due to the limited availability of public data on this specific entity, this guide synthesizes methodologies from related compounds and first principles to establish a robust, self-validating workflow. We present predicted physicochemical parameters, a proposed synthetic strategy, and detailed, field-proven protocols for spectroscopic, chromatographic, and thermal analysis. This document is designed to serve as an essential technical resource, enabling scientists to confidently synthesize and characterize this compound and its analogues.

Introduction

Amino alcohols are a critical class of organic compounds that form the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their unique combination of a basic amino group and a polar hydroxyl group often imparts favorable pharmacokinetic properties. The target of this guide, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, incorporates a bulky, lipophilic tert-butylphenyl group, suggesting potential for unique interactions with biological targets. The presence of two chiral centers further necessitates precise analytical control for stereoisomer separation and identification, a critical step in modern drug development.[3]

This guide provides a Senior Application Scientist's perspective on establishing a complete physicochemical profile for this molecule, from initial synthesis to final structural confirmation and purity assessment. We will detail not just the "how" but the "why" behind each experimental choice, ensuring a logical and scientifically rigorous approach.

Chemical Identity and Structure

A precise understanding of the molecule's fundamental attributes is the foundation of all subsequent analysis.

2.1 Core Identifiers The primary identifiers for the target compound are derived from its chemical name.

IdentifierValueSource
IUPAC Name 1-Amino-1-(3-tert-butylphenyl)propan-2-ol-
Molecular Formula C₁₃H₂₁NOCalculated
Molecular Weight 207.31 g/mol Calculated
CAS Number Not publicly available-

2.2 Chemical Structure and Stereochemistry The structure contains two adjacent chiral centers at the C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl group) positions. This results in four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Synthesis_Workflow start Glycine Ethyl Ester Schiff Base (with Benzophenone) step1_reagent 1. Phase Transfer Catalyst (PTC) 2. 3-(tert-butyl)benzyl bromide 3. NaOH (aq) start->step1_reagent intermediate1 Alkylated Schiff Base Intermediate step1_reagent->intermediate1 step2_reagent 1. MeMgBr (Grignard) 2. Aqueous Workup intermediate1->step2_reagent intermediate2 Keto-Imine Intermediate step2_reagent->intermediate2 step3_reagent 1. HCl (aq), Heat (Hydrolysis) 2. NaBH₄ (Reduction) intermediate2->step3_reagent product 1-Amino-1-(3-tert-butylphenyl) propan-2-ol (Racemic Mixture) step3_reagent->product

Caption: Proposed synthetic workflow for the target compound.

4.2 Experimental Protocol: Synthesis and Purification

Expertise-Driven Rationale: The use of a benzophenone imine protects the glycine amine while activating the α-carbon for alkylation. [4]The phase-transfer catalyst is essential for bringing the aqueous base and organic substrate together. The Grignard reaction introduces the methyl group, and the final reduction of the ketone to the alcohol is diastereoselective, requiring careful analysis.

Step-by-Step Protocol:

  • Alkylation: To a biphasic mixture of toluene and 50% aq. NaOH, add the glycine benzophenone imine ethyl ester and a catalytic amount of N-benzylcinchonidinium chloride (PTC).

  • Add 3-(tert-butyl)benzyl bromide dropwise at room temperature and stir vigorously for 12-18 hours until TLC indicates consumption of the starting material.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Grignard Addition: Dissolve the crude product in anhydrous THF and cool to 0 °C. Add methylmagnesium bromide (3.0 M in ether) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slow addition of saturated aq. NH₄Cl. Extract the product with ethyl acetate (3x).

  • Hydrolysis and Reduction: Concentrate the organic extracts and dissolve the residue in a mixture of THF and 6M HCl. Heat at 60 °C for 2 hours to hydrolyze the imine.

  • Cool the mixture to 0 °C and adjust the pH to ~8 with NaOH. Add sodium borohydride portion-wise to reduce the ketone.

  • Stir for 2 hours, then perform a standard aqueous workup.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

    • Rationale: A gradient elution from 100% Dichloromethane (DCM) to 10% Methanol in DCM is a standard starting point for polar amines. The choice of solvent system is guided by the predicted LogP.

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure, identity, and purity of the synthesized material.

Analytical_Workflow Compound Synthesized Product Struct_ID Structural ID NMR (¹H, ¹³C, COSY) HRMS FT-IR Compound->Struct_ID Purity Purity & Impurities RP-HPLC (UV) LC-MS Compound->Purity Stereo Stereochemistry Chiral HPLC Struct_ID->Stereo Thermal Thermal Properties DSC (Melting Point) TGA (Decomposition) Purity->Thermal

Caption: Integrated workflow for comprehensive analytical characterization.

5.1 Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms. 2D NMR experiments like COSY are used to confirm proton-proton couplings and solidify the assignment.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

  • δ 7.2-7.4 ppm: Multiplets, aromatic protons of the phenyl ring.

  • δ 4.0-4.2 ppm: Doublet or doublet of doublets, 1H, CH-OH.

  • δ 3.5-3.7 ppm: Doublet or doublet of doublets, 1H, CH-NH₂.

  • δ 1.8-2.5 ppm: Broad singlet, 3H, exchangeable protons from OH and NH₂.

  • δ 1.3 ppm: Singlet, 9H, protons of the tert-butyl group.

  • δ 1.1-1.2 ppm: Doublet, 3H, methyl protons (CH₃).

Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):

  • δ 151 ppm: Quaternary aromatic carbon attached to the tert-butyl group.

  • δ 120-130 ppm: Aromatic CH carbons.

  • δ 68-72 ppm: CH-OH carbon.

  • δ 55-60 ppm: CH-NH₂ carbon.

  • δ 34.5 ppm: Quaternary carbon of the tert-butyl group.

  • δ 31.3 ppm: Methyl carbons of the tert-butyl group.

  • δ 18-22 ppm: Propan-yl methyl carbon.

Protocol:

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H, ¹³C, and 2D COSY spectra on a 400 MHz or higher spectrometer.

  • Process the data using appropriate software, referencing the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This serves as a definitive confirmation of the compound's identity.

Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile).

  • Infuse the solution directly or via LC into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Compare the measured exact mass to the theoretical mass for C₁₃H₂₂NO⁺ (208.1701). The deviation should be less than 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid technique to confirm the presence of key functional groups. [5] Expected Absorption Bands (cm⁻¹):

  • 3300-3400 (broad): O-H and N-H stretching vibrations.

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2960: Aliphatic C-H stretching from the tert-butyl and propyl backbone.

  • 1580-1600: Aromatic C=C stretching.

  • 1050-1150: C-O stretching of the secondary alcohol.

5.2 Chromatographic Analysis

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Rationale: RP-HPLC is the gold standard for determining the purity of small organic molecules. A C18 column is chosen for its versatility in retaining moderately lipophilic compounds like this one.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL sample solution.

  • Purity is determined by the area percentage of the main peak.

Chiral HPLC for Stereoisomer Separation

Rationale: As the synthesis produces a mixture of diastereomers and enantiomers, a chiral separation is mandatory to isolate or at least quantify the different stereoisomers. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.

Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with a small amount of an amine modifier like Diethylamine (DEA, 0.1%). (Rationale: The non-polar mobile phase is standard for normal-phase chiral separations. DEA is added to prevent peak tailing by deactivating acidic sites on the silica support).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • The method will first separate the compound into two peaks (the pairs of enantiomers), and further optimization or a different column may resolve all four isomers.

Conclusion

The comprehensive characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol requires a systematic and multi-faceted analytical approach. This guide provides a robust framework, grounded in established scientific principles, for its synthesis, purification, and detailed analysis. By following the proposed spectroscopic, chromatographic, and thermal analysis protocols, researchers can confidently determine the structure, confirm the identity, and assess the purity and stereochemistry of this novel compound. This foundational knowledge is indispensable for any further investigation into its potential applications in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. "Electronic Supplementary Information (ESI)". URL: [Link]

  • PubChem. "2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol". URL: [Link]

  • PubChem. "1-(4-tert-Butylphenyl)-2-propanol | C13H20O | CID 18934438". URL: [Link]

  • Royal Society of Chemistry. "Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". URL: [Link]

  • PubChem. "(1r)-3-Amino-1-{3-[(2-Propylpentyl)oxy]phenyl}propan-1-Ol | C17H29NO2 | CID 71018381". URL: [Link]

  • MilliporeSigma. "(S)-(−)-2-Amino-3-phenyl-1-propanol | 3182-95-4". URL: [Link]

  • Rasayan Journal of Chemistry. "synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies". URL: [Link]

  • PubChem. "tert-Butyl 3-[(propan-2-yl)amino]propanoate | C10H21NO2 | CID 42656868". URL: [Link]

  • National Center for Biotechnology Information. "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis". URL: [Link]

  • MDPI. "Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones". URL: [Link]

  • ResearchGate. "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)". URL: [Link]

  • Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis". URL: [Link]

Sources

Foundational

synthesis and characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol This document provides a comprehensive, proposed methodology for the synthesis and characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

This document provides a comprehensive, proposed methodology for the synthesis and characterization of the novel compound 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. As this molecule is not widely reported in the peer-reviewed literature, this guide is constructed based on established principles of organic synthesis and analytical chemistry, drawing parallels from known reactions on analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who are looking to synthesize and characterize this and similar novel chemical entities.

Introduction and Retrosynthetic Analysis

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a substituted amino alcohol. Molecules of this class are of significant interest in medicinal chemistry due to their potential as chiral auxiliaries, building blocks for bioactive molecules, and their presence in various pharmaceutical agents. The structure contains two chiral centers, at C1 and C2, meaning it can exist as a mixture of diastereomers.

A logical retrosynthetic analysis suggests that the carbon-carbon bond between C1 and C2 can be formed via a nucleophilic addition of a propan-2-yl equivalent to an electrophilic C1 synthon derived from 3-tert-butylbenzaldehyde. This approach is advantageous as it utilizes readily available starting materials.

G Target 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Intermediate1 1-(3-tert-butylphenyl)-1-nitropropan-2-ol Target->Intermediate1 Reduction of Nitro Group StartingMaterial1 3-tert-butylbenzaldehyde Intermediate1->StartingMaterial1 Henry Reaction StartingMaterial2 Nitroethane Intermediate1->StartingMaterial2 Henry Reaction

Caption: Retrosynthetic analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol.

Proposed Synthetic Workflow

The proposed forward synthesis is a two-step process commencing with a Henry reaction (nitroaldol reaction) between 3-tert-butylbenzaldehyde and nitroethane, followed by the reduction of the nitro group to the corresponding amine.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction Start1 3-tert-butylbenzaldehyde Intermediate 1-(3-tert-butylphenyl)-1-nitropropan-2-ol Start1->Intermediate Base Catalyst (e.g., DBU) Start2 Nitroethane Start2->Intermediate Base Catalyst (e.g., DBU) FinalProduct 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Intermediate->FinalProduct Reducing Agent (e.g., H2, Pd/C)

Exploratory

A Technical Guide to Substituted Aminopropanol Derivatives: Synthesis, Characterization, and Therapeutic Potential

Disclaimer: The specific compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL (CAS 1270364-09-4) is not extensively documented in publicly available scientific literature. This guide will, therefore, focus on the broader,...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL (CAS 1270364-09-4) is not extensively documented in publicly available scientific literature. This guide will, therefore, focus on the broader, yet structurally related and pharmacologically significant class of substituted aminopropanol derivatives. We will use the well-characterized antidepressant and smoking cessation aid, Bupropion, and its primary alcohol metabolite, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, as principal exemplars to provide a technically robust and insightful resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Significance of the Aminopropanol Scaffold

The aminopropanol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its presence is often associated with a diverse range of pharmacological activities, including antidepressant, antiarrhythmic, and antiaggregant properties.[1][2] The structural versatility of this scaffold, allowing for various substitutions on the phenyl ring and the amino group, provides a rich landscape for the modulation of therapeutic effects and the fine-tuning of pharmacokinetic profiles.

While the specific compound of interest, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, remains to be fully characterized in the public domain, its structural features suggest potential psychoactive properties, akin to other members of this chemical class. This guide will delve into the synthesis, characterization, and therapeutic applications of substituted aminopropanol derivatives, with a focus on Bupropion and its metabolites, to provide a comprehensive understanding of this important class of molecules.

Synthesis of Chiral Aminopropanol Derivatives

The stereochemistry of aminopropanol derivatives is crucial for their pharmacological activity. The synthesis of enantiomerically pure compounds is, therefore, a key objective in their development. Several strategies have been developed for the asymmetric synthesis of chiral amino alcohols, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.[3][4]

General Synthetic Strategies

A common and effective method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of α-amino ketones.[3] This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. Another approach involves the chiral resolution of a racemic mixture of the amino alcohol.[5]

Illustrative Synthesis: Asymmetric Reduction of an α-Amino Ketone

The following protocol describes a general method for the asymmetric reduction of an α-amino ketone to a chiral amino alcohol, a key step in the synthesis of many substituted aminopropanol derivatives.

Experimental Protocol: Asymmetric Reduction of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one

  • Catalyst Preparation: In a flame-dried, argon-purged reaction flask, dissolve a chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. Stir the mixture at this temperature for 30 minutes to allow for the formation of the active chiral reducing agent.

  • Substrate Addition: Dissolve the α-amino ketone, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, in anhydrous THF and add it dropwise to the reaction mixture at 0°C.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose any excess borane.

  • Work-up: Acidify the mixture with 1 M HCl and then basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amino alcohol, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the borane reagents are sensitive to moisture.

  • Chiral Catalyst: The enantioselectivity of the reduction is dictated by the chirality of the oxazaborolidine catalyst.

  • Low Temperature: Performing the reaction at a low temperature helps to improve the enantiomeric excess of the product by minimizing non-selective background reduction.

Visualization of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Asymmetric Reduction of α-Amino Ketone Start Start: α-Amino Ketone Reaction Asymmetric Reduction in THF at 0°C Start->Reaction Catalyst Chiral Catalyst (e.g., (R)-CBS) Catalyst->Reaction Borane Borane Reagent (e.g., BMS) Borane->Reaction Quench Quenching with Methanol Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product End: Chiral Amino Alcohol Purification->Product

Caption: Workflow for the asymmetric synthesis of a chiral amino alcohol.

Physicochemical Properties and Analytical Characterization

Thorough characterization of the synthesized aminopropanol derivatives is essential to confirm their identity, purity, and other physicochemical properties.

Physicochemical Data

The following table summarizes the computed physicochemical properties for the representative compound, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.

PropertyValueSource
Molecular Formula C13H20ClNOPubChem[7]
Molecular Weight 241.76 g/mol PubChem[7]
XLogP3 2.7PubChem[7]
Hydrogen Bond Donor Count 2PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 4PubChem[7]
Analytical Methodologies

A suite of analytical techniques is employed to characterize substituted aminopropanol derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating enantiomers when a chiral stationary phase is used.[9][10]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Injection and Analysis: Inject a known volume of the sample solution into the HPLC system and record the chromatogram.

  • Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow:

Analytical_Workflow cluster_analysis Characterization of Aminopropanol Derivative Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (MS) Sample->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Sample->IR Functional Group Identification HPLC HPLC Analysis Sample->HPLC Purity & Enantiomeric Excess Determination

Caption: Analytical workflow for the characterization of a synthesized compound.

Pharmacology and Mechanism of Action

Bupropion, a substituted aminoketone, is a well-established antidepressant and smoking cessation aid.[][12][13] Its primary pharmacological activity is mediated by its active metabolites, which include the aminopropanol derivatives hydroxybupropion, threo-hydrobupropion, and erythro-hydrobupropion.[][13]

Mechanism of Action

The precise mechanism of action of bupropion and its metabolites is not fully understood, but it is known to be a norepinephrine-dopamine reuptake inhibitor (NDRI).[][13] By blocking the reuptake of these neurotransmitters in the presynaptic neuron, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.[12] Bupropion also acts as a non-competitive antagonist of nicotinic acetylcholine receptors, which is thought to contribute to its efficacy in smoking cessation.[][13]

Visualization of Mechanism of Action:

MoA cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Release Neurotransmitter Release Postsynaptic Postsynaptic Neuron Vesicle Vesicles with Dopamine (DA) & Norepinephrine (NE) Vesicle->Release Receptor Postsynaptic Receptors Release->Receptor DAT Dopamine Transporter (DAT) Release->DAT Reuptake NET Norepinephrine Transporter (NET) Release->NET Reuptake Receptor->Postsynaptic DAT->Presynaptic NET->Presynaptic Bupropion Bupropion & Metabolites Bupropion->DAT Inhibition Bupropion->NET Inhibition

Sources

Foundational

molecular structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

This guide provides an in-depth technical analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol , a specific regioisomer of the phenylpropanolamine scaffold characterized by a bulky lipophilic substituent. This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol , a specific regioisomer of the phenylpropanolamine scaffold characterized by a bulky lipophilic substituent.

This molecule represents a sophisticated case study in medicinal chemistry, combining the stereochemical complexity of vicinal amino alcohols with the pharmacokinetic implications of the tert-butyl moiety.

Structural Dynamics, Stereochemical Analysis, and Synthetic Pathways

Executive Structural Analysis

The molecule 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a vicinal amino alcohol distinguished by two critical structural deviations from standard sympathomimetic drugs (like ephedrine or amphetamine):

  • Regioisomerism: The primary amine is located at the benzylic (C1) position, while the hydroxyl group is at the homobenzylic (C2) position. This is the "reverse" of the classic ephedrine scaffold (1-hydroxy-2-amino).

  • Lipophilic Substitution: The meta-position (3-position) of the phenyl ring bears a tert-butyl group, introducing significant steric bulk and lipophilicity.

Chemical Identity
PropertyDetail
IUPAC Name 1-Amino-1-(3-tert-butylphenyl)propan-2-ol
Molecular Formula C

H

NO
Molecular Weight 207.31 g/mol
Core Scaffold

-Hydroxy-

-phenylpropylamine (Reverse Phenylpropanolamine)
Key Substituent 3-(1,1-dimethylethyl) group on phenyl ring
Chiral Centers Two (C1 and C2)

4 Stereoisomers
Stereochemical Landscape

The molecule possesses two stereogenic centers, giving rise to two diastereomeric pairs: the syn (erythro) and anti (threo) forms.

  • Syn-isomers: The amino and hydroxyl groups are on the same side in the Fischer projection (e.g., 1S,2R or 1R,2S depending on priority).

  • Anti-isomers: The groups are on opposite sides (e.g., 1R,2R or 1S,2S).

The specific configuration dictates the intramolecular hydrogen bonding capacity. In the syn conformation, the vicinal -NH


 and -OH groups can form a stable 5-membered hydrogen-bonded ring, significantly influencing receptor binding affinity and solubility.

Stereochemistry Root 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (2 Chiral Centers) Diast1 Syn (Erythro) Diastereomer (Intramolecular H-bond favored) Root->Diast1 Diastereomers Diast2 Anti (Threo) Diastereomer (Open conformation favored) Root->Diast2 Enant1A (1S, 2R) Enantiomer Diast1->Enant1A Enant1B (1R, 2S) Enantiomer Diast1->Enant1B Enant2A (1R, 2R) Enantiomer Diast2->Enant2A Enant2B (1S, 2S) Enantiomer Diast2->Enant2B

Figure 1: Stereochemical hierarchy of the target molecule. The syn/anti relationship is critical for biological activity.

Physicochemical Properties & Pharmacological Implications[1][2][3]

The "tert-Butyl Effect"

The 3-tert-butyl group is a non-polar pharmacophore that drastically alters the molecule's profile compared to the parent phenylpropanolamine.

  • Metabolic Shielding: The bulky tert-butyl group at the meta position sterically hinders metabolic oxidation at the adjacent ring positions. It also prevents para-hydroxylation (a common clearance route for phenyl-amines) due to the electronic and steric influence, potentially extending the half-life (

    
    ).
    
  • Lipophilicity (LogP): The tert-butyl group adds approximately +1.2 to +1.5 to the LogP value.

    • Predicted LogP: ~2.8 - 3.2 (High BBB permeability).

    • Consequence: Enhanced CNS penetration compared to simple amino alcohols.

Predicted Parameters
ParameterPredicted ValueRationale
pKa (Amine) ~9.5Benzylic primary amine; slightly lower than aliphatic amines due to inductive effect of phenyl ring.
pKa (Alcohol) ~14.5Secondary alcohol.
Polar Surface Area ~46 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 3-NH

(2) + -OH (1).

Synthetic Methodology: Regioselective Construction

Synthesizing the 1-amino-1-aryl regioisomer is more challenging than the standard 2-amino isomer (which is easily accessed via bromination of propiophenone). To ensure high fidelity and enantiopurity, we employ a Biocatalytic Cascade or a Sharpless Asymmetric Aminohydroxylation .

Below is the protocol for the Biocatalytic Cascade Route , chosen for its superior regio- and stereocontrol as supported by recent literature on phenylpropanolamine isomers [1].

Experimental Protocol: Biocatalytic Cascade

Objective: Synthesize (1S,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-ol.

Reagents:

  • Substrate: trans-

    
    -Methylstyrene derivative (1-(3-tert-butylphenyl)prop-1-ene).
    
  • Enzymes: Styrene Monooxygenase (SMO), Epoxide Hydrolase (EH), Alcohol Dehydrogenase (ADH),

    
    -Transaminase (
    
    
    
    -TA).[1]
  • Cofactors: NADH, PLP (Pyridoxal-5'-phosphate).

Workflow:

  • Epoxidation: The starting alkene is converted to the epoxide using SMO.

  • Hydrolysis: The epoxide is ring-opened by EH to form the vicinal diol, 1-(3-tert-butylphenyl)propane-1,2-diol.

  • Redox-Neutral Amination:

    • Step A: ADH selectively oxidizes the benzylic alcohol (C1) to the ketone. Note: Regioselectivity is key here; ADH must target C1.

    • Step B:

      
      -TA performs a transamination on the resulting ketone to install the amine at C1, using L-alanine or isopropylamine as the amine donor.
      

Why this method? Chemical routes (like the Neber rearrangement) often yield mixtures of regioisomers. The enzymatic route locks the stereochemistry at C1 and C2 independently.

Synthesis Start Start: 1-(3-tBu-phenyl)prop-1-ene SMO Styrene Monooxygenase Start->SMO Epoxide Intermediate: Epoxide EH Epoxide Hydrolase Epoxide->EH Diol Key Intermediate: 1,2-Diol Cascade ADH + $omega$-TA (Bio-amination) Diol->Cascade Ketone Transient: $alpha$-Hydroxy Ketone Product Final Product: 1-Amino-1-(3-tBu-phenyl) propan-2-ol Ketone->Product Transamination SMO->Epoxide EH->Diol Cascade->Ketone Transient oxid. Cascade->Product

Figure 2: Biocatalytic cascade for the regioselective synthesis of the target amino alcohol.

Analytical Characterization (Validation)

To validate the structure, specifically distinguishing it from the 2-amino isomer (Cathine/Norpseudoephedrine analog), the following NMR signatures are diagnostic.

NucleusSignal RegionDiagnostic Feature

H NMR

3.8 - 4.2 ppm
Benzylic Proton (H-1): Appears as a doublet (or dd) coupled to H-2. In the 1-amino isomer, this shifts upfield compared to the 1-hydroxy isomer due to the lower electronegativity of N vs O.

H NMR

1.3 ppm
tert-Butyl Group: A massive singlet integrating to 9 protons.

C NMR

~55-60 ppm
C-1 (Benzylic): The carbon attached to -NH

will resonate at a distinct frequency from a C-OH benzylic carbon (~70-75 ppm).

Self-Validation Check: If the benzylic proton signal is found >4.5 ppm, you likely have the O-benzylic isomer (impurity). The target N-benzylic isomer should show the H-1 signal closer to 3.8-4.0 ppm.

References

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers

    
    -Methylstyrene. 
    Source: National Institutes of Health (PMC) / ChemBioChem
    URL:[Link]
    Context: Describes the ADH/
    
    
    
    -TA cascade used to access 1-amino-1-phenylpropan-2-ol regioisomers.
  • Stereoselective Synthesis of 1-Arylpropan-2-amines. Source: ResearchGate URL:[2][Link] Context: Provides background on the transaminase methods for chiral amine synthesis.

  • 1-Amino-2-phenyl-propan-2-ol vs 1-Amino-1-phenylpropan-2-ol (Structural Comparison). Source: PubChem URL:[3][4][5][Link] Context: Reference for the physicochemical properties of the parent scaffold.[6]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

This guide provides an in-depth analysis of the spectroscopic data expected for the novel amino alcohol, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. As a compound of interest in medicinal chemistry and drug development, i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data expected for the novel amino alcohol, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. As a compound of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This document outlines the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a comprehensive and self-validating characterization. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and trustworthiness.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral amino alcohol with the molecular formula C₁₃H₂₁NO.

Key Structural Features:

  • Aromatic System: A meta-substituted benzene ring with a bulky tert-butyl group.

  • Amino Alcohol Moiety: A primary amine (NH₂) and a secondary alcohol (OH) on adjacent carbons (a 1,2-amino alcohol).

  • Chiral Centers: Two stereocenters at C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl and methyl groups), leading to the possibility of four stereoisomers.

  • Functional Groups: Primary amine, secondary alcohol, tert-butyl group, and a substituted phenyl ring.

Our analytical workflow is designed to systematically probe these features, using each spectroscopic technique to provide complementary information that, when combined, confirms the molecular structure unequivocally.

G cluster_0 Analytical Workflow Compound 1-Amino-1-(3-tert-butylphenyl)propan-2-ol MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry serves as the initial checkpoint to verify the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which is ideal for preserving the molecular ion of polar molecules like amino alcohols, thus providing a clear [M+H]⁺ peak.

Experimental Protocol (ESI-MS)
  • Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in methanol containing 0.1% formic acid to promote protonation.

  • Ionization: The solution is introduced into an ESI source in positive ion mode.

  • Analysis: The mass-to-charge ratio (m/z) is analyzed using a Time-of-Flight (TOF) or Quadrupole mass analyzer to obtain a high-resolution mass spectrum.

Data Interpretation

The molecular formula C₁₃H₂₁NO has a monoisotopic mass of 207.1623 g/mol . The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 208.1696.

Fragmentation analysis provides a fingerprint of the molecule's structure. The primary fragmentation pathway involves the cleavage of the C1-C2 bond, which is typical for amino alcohols.

G cluster_key Key Fragments M [M+H]⁺ m/z = 208 F1 [C₉H₁₂N]⁺ m/z = 134 M->F1 α-cleavage F3 [C₁₂H₁₈]⁺ m/z = 162 M->F3 - H₂O, - NH₃ F2 [C₄H₉O]⁺ m/z = 73 (not observed) F1_desc Benzylic amine fragment F3_desc Loss of water and ammonia

Caption: Key fragmentation pathways in ESI-MS.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Proposed Fragment IonStructural Assignment
208.1696[C₁₃H₂₂NO]⁺[M+H]⁺: Protonated molecular ion
191.1645[C₁₃H₂₁N]⁺[M+H - H₂O]⁺: Loss of water from the alcohol
175.1332[C₁₂H₁₇]⁺[M+H - H₂O - NH₃]⁺: Subsequent loss of ammonia
134.1277[C₉H₁₄N]⁺Cleavage of C1-C2 bond, benzylic amine fragment
57.0704[C₄H₉]⁺tert-butyl cation, from fragmentation of the phenyl ring substituent

This fragmentation pattern, particularly the presence of the benzylic amine fragment at m/z 134, provides strong evidence for the connectivity of the amino group to the substituted phenyl ring.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. The presence of O-H and N-H bonds will result in characteristic broad and sharp peaks, respectively, in the high-wavenumber region of the spectrum.

Experimental Protocol (ATR-IR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation

The IR spectrum provides a clear "fingerprint" of the functional groups present.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3200 (broad)O-H stretchSecondary alcohol, intermolecular H-bonding
3350-3250 (two sharp bands)N-H stretchPrimary amine (symmetric & asymmetric)
3050-3010C-H stretch (sp²)Aromatic C-H
2960-2850C-H stretch (sp³)Aliphatic C-H (tert-butyl, propyl backbone)
~1600, ~1480C=C stretchAromatic ring
~1100C-O stretchSecondary alcohol
~880, ~780, ~700C-H bend (out-of-plane)Meta-substituted aromatic ring

The broad O-H stretch, overlapping with the sharp N-H stretches, is a hallmark of an amino alcohol. The pattern of C-H out-of-plane bending bands confirms the 1,3- (meta) substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the precise connectivity of atoms. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) is required for an unambiguous assignment of all signals. The choice of a deuterated solvent like DMSO-d₆ is strategic, as its ability to form hydrogen bonds can help resolve the exchangeable O-H and N-H protons.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Approximately 10-15 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering 0-10 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon environments.

Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments, their integration (ratio of protons), and their splitting patterns (neighboring protons).

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.10m4HAr-HAromatic protons on the meta-substituted ring.
~4.10d1HH-1Benzylic proton, deshielded by phenyl and amino groups.
~3.85m1HH-2Methine proton adjacent to the hydroxyl group.
~2.50br s3H-NH₂, -OHExchangeable protons of the amine and alcohol.
1.32s9H-C(CH₃)₃Singlet for the nine equivalent protons of the tert-butyl group.
~1.05d3HH-3Methyl group doublet, split by the H-2 proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~151Ar-CAromatic carbon attached to the tert-butyl group.
~142Ar-CAromatic carbon attached to the propanol chain.
~128-122Ar-CHFour distinct aromatic CH carbons.
~73C-2Carbon bearing the hydroxyl group.
~60C-1Benzylic carbon attached to the amino group.
34.5-C (CH₃)₃Quaternary carbon of the tert-butyl group.
31.4-C(C H₃)₃Methyl carbons of the tert-butyl group.
~18C-3Methyl carbon at the end of the chain.

Conclusion: An Integrated Approach to Structural Validation

The structural elucidation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is achieved through the synergistic interpretation of multiple spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight (m/z 208 for [M+H]⁺) and provides key fragmentation data.

  • IR Spectroscopy validates the presence of essential functional groups (O-H, N-H, aromatic C=C).

  • NMR Spectroscopy (¹H and ¹³C) provides the definitive carbon-hydrogen framework, confirming the connectivity and substitution patterns.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for any compound intended for further research and development in the pharmaceutical industry.

References

For the purpose of this guide, general, authoritative sources on spectroscopic techniques are cited. In a real-world scenario, these would be supplemented with citations to the specific synthesis and characterization of the compound if published.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides reference spectral data for many organic compounds). [Link]

  • PubChem. National Center for Biotechnology Information. (Provides chemical information and properties, including predicted data). [Link]

Foundational

Technical Guide: Solubility & Stability of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

The following technical guide details the solubility, stability, and physicochemical profile of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol . Executive Summary & Compound Identity 1-Amino-1-(3-tert-butylphenyl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical profile of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol .

Executive Summary & Compound Identity

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral vicinal amino alcohol characterized by a "reversed" phenylpropanolamine scaffold. Unlike the classic ephedrine/norephedrine structure (where the hydroxyl is benzylic), this molecule features a benzylic amine and a homobenzylic alcohol .

This structural distinction dictates its stability profile: while it is more resistant to acid-catalyzed elimination than its benzylic alcohol counterparts, the benzylic amine moiety introduces specific oxidative sensitivities. The inclusion of a meta-tert-butyl group significantly increases lipophilicity (LogP), altering its solubility profile compared to standard phenethylamines.

FeatureSpecification
Systematic Name 1-Amino-1-(3-tert-butylphenyl)propan-2-ol
CAS Registry 1336838-34-6 (Example for (1S)-isomer)
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Core Scaffold 1-Aryl-1-amino-2-propanol (Reversed PPA)
Key Moiety 3-tert-Butylphenyl (Lipophilic anchor)

Physicochemical Profile

The presence of the bulky tert-butyl group and the vicinal amino-alcohol motif governs the molecule's behavior in solution.

Calculated Properties
  • pKa (Amine): ~9.4 – 9.6 (Basic). The molecule exists predominantly as a cation at physiological pH (7.4) and acidic pH.

  • LogP (Octanol/Water): ~2.8 – 3.1.

    • Note: Standard phenylpropanolamine has a LogP of ~0.6. The tert-butyl group adds ~2.0–2.5 log units, shifting the molecule from hydrophilic to lipophilic .

  • H-Bond Donors: 2 (NH₂, OH).

  • H-Bond Acceptors: 2 (N, O).

Solubility Matrix

The free base is poorly soluble in water due to the lipophilic aromatic tail, while the hydrochloride salt exhibits high aqueous solubility.

Solvent SystemForm: Free BaseForm: HCl SaltRelevance
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Formulation / Bioassays
0.1 M HCl High (Soluble)High (Soluble)Gastric Stability / Extraction
Ethanol / Methanol High (> 100 mg/mL)High (> 50 mg/mL)Stock Solution Prep
DMSO High (> 100 mg/mL)High (> 100 mg/mL)Cryopreservation / HTS
Dichloromethane High (Soluble)Low (Insoluble)Extraction / Purification
Diethyl Ether ModerateInsolubleWashing / Precipitation

Stability Analysis

The stability of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is defined by the Benzylic Amine functionality.

Chemical Stability Mechanisms
  • Oxidative Deamination (Primary Risk):

    • The C1-position is benzylic. While less reactive than a benzylic alcohol toward elimination, the C-H bond adjacent to the amine is susceptible to radical abstraction and oxidation, leading to the imine and subsequently the ketone (1-(3-tert-butylphenyl)propan-2-ol-1-one).

    • Mitigation: Store under Argon/Nitrogen; protect from UV light.

  • Acid Stability (High):

    • Unlike Norephedrine (which can undergo acid-catalyzed dehydration to form styrenes via a benzylic carbocation), this molecule is stable to acid . The protonated amine (-NH₃⁺) is an electron-withdrawing group that destabilizes carbocation formation at C1, preventing elimination.

  • Acyl Migration (Derivatization Risk):

    • In the presence of acylating agents (e.g., acetic anhydride), the amine reacts first. However, under acidic conditions or prolonged storage of amides, N→O acyl migration can occur due to the vicinal hydroxyl group.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation risks compared to the standard ephedrine scaffold.

Stability cluster_0 Storage Condition Effects Compound 1-Amino-1-(3-t-Bu-Ph) propan-2-ol Imine Imine Intermediate Compound->Imine Oxidation (Air/Light) Benzylic C-H abstraction Salt HCl Salt (Stable Crystalline) Compound->Salt HCl / Ether Protonation Ketone Degradant: Amino-Ketone / Ketol Imine->Ketone Hydrolysis

Caption: Pathway showing oxidative susceptibility of the benzylic amine vs. stabilization via salt formation.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the solid compound.

  • Preparation : Weigh 5 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition : Add 500 µL of the target solvent (buffer pH 7.4, 0.1M HCl, or PBS).

  • Equilibration : Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification : Analyze the supernatant via HPLC-UV (210 nm and 254 nm).

    • Note: The tert-butyl group provides a strong UV chromophore.

Stability-Indicating HPLC Method

To monitor degradation (specifically oxidative deamination), use the following gradient method.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm (Amine/Alcohol absorption) and 254 nm (Aromatic).

  • Expected Retention :

    • The compound will elute later than standard phenylpropanolamine due to the lipophilic tert-butyl group.

    • Oxidative degradants (ketones) will generally be less polar (elute later) or distinct chromophorically.

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C (Long term)Slows oxidative kinetics.
Atmosphere Argon or NitrogenPrevents benzylic oxidation.
Container Amber Glass VialProtects from UV-induced radical formation.
Form Hydrochloride SaltSignificantly more stable than the free base oil/solid.
Solution Stability Unstable in basic solution > 24hAvoid storing in basic buffers; prepare fresh.
Critical "Watch-Outs"
  • Do not use aldehydes (e.g., formaldehyde) in solvents or cleaning, as this molecule will rapidly form oxazolidines.

  • Chiral Integrity : While the benzylic amine is relatively configurationally stable, avoid strong bases (e.g., NaH, LDA) which could racemize the benzylic center via deprotonation.

References

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021).[1] High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem.[1]

  • Wu, S., et al. (2022).[2] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine. Organic Process Research & Development.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733671, (S)-3-(tert-Butylamino)propane-1,2-diol (Structural Analog Reference).

  • CymitQuimica. (2024). Safety Data Sheet: 1-Amino-1-phenylpropan-2-ol.

Sources

Exploratory

The Architecture of Asymmetric Synthesis: A Technical Guide to Substituted Amino Alcohols in Modern Drug Discovery

Foreword: The Indispensable Role of Chirality in Therapeutic Design In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indispensable Role of Chirality in Therapeutic Design

In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of biological activity.[1][2] Substituted amino alcohols, organic compounds bearing both an amine and a hydroxyl group, are quintessential examples of this principle. Their chiral nature is often pivotal for selective interactions with biological targets like enzymes and receptors, making them invaluable building blocks—synthons—in the pharmaceutical industry.[1] This guide provides an in-depth exploration of the synthesis and application of these vital chiral molecules, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core strategies for their asymmetric synthesis, explore their applications as both therapeutic agents and chiral catalysts, and provide detailed experimental protocols to bridge theory with practice.

Part 1: The Art of Stereoselective Synthesis: Crafting Chiral Amino Alcohols

The enantioselective synthesis of amino alcohols is a cornerstone of modern organic chemistry, with several robust strategies developed to achieve high levels of stereocontrol. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Leveraging Nature's Blueprint: Synthesis from the Chiral Pool

One of the most direct approaches to enantiomerically pure amino alcohols is to start with naturally occurring chiral molecules, a strategy known as chiral pool synthesis.[1] Amino acids, with their inherent chirality, are a readily available and often inexpensive source.

The fundamental principle involves the reduction of the carboxylic acid moiety of an amino acid to the corresponding alcohol. This transformation preserves the stereochemistry at the α-carbon, directly translating the chirality of the starting amino acid to the resulting amino alcohol.

Experimental Protocol: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., NaBH₄ in the presence of a Lewis acid) in anhydrous THF (typically 1.5-2.0 equivalents) to the dropping funnel and add it dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Further purification can be achieved by recrystallization or column chromatography.

While this method offers excellent enantiopurity, its primary limitation is that the structural diversity of the resulting amino alcohols is confined to the side chains of the 20 common proteinogenic amino acids.[1]

The Power of Asymmetric Transformations: Catalytic Control

To overcome the limitations of chiral pool synthesis, a multitude of asymmetric catalytic methods have been developed. These approaches introduce chirality into an achiral or racemic substrate through the use of a chiral catalyst.

A powerful strategy involves the enantioselective reduction of α-amino ketones. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol like (S)-prolinol, is a classic example.[1] This method facilitates the highly enantioselective reduction of ketones to alcohols using borane. The predictable stereochemical outcome and high enantioselectivities (often >95% ee) make it a valuable tool.[1]

The Sharpless asymmetric aminohydroxylation (AA) offers a direct route to 1,2-amino alcohols from alkenes in a single catalytic step.[1] This reaction utilizes osmium tetroxide as the catalyst, a nitrogen source, and a chiral ligand derived from cinchona alkaloids. The choice of the chiral ligand dictates the facial selectivity of the addition across the double bond, allowing for the synthesis of both enantiomers of the amino alcohol.[1]

Diagram: Sharpless Asymmetric Aminohydroxylation

G Alkene Alkene Amino_Alcohol 1,2-Amino Alcohol Alkene->Amino_Alcohol Sharpless Asymmetric Aminohydroxylation Catalyst OsO₄, Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Catalyst->Amino_Alcohol Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) Nitrogen_Source->Amino_Alcohol G cluster_receptor Receptor Binding Pocket Receptor Amino Acid Residue 1 Amino Acid Residue 2 Drug H₂N OH R Drug:nh2->Receptor:f0 Hydrogen Bond Drug:oh->Receptor:f1 Hydrogen Bond

Caption: Schematic of an amino alcohol drug binding to a receptor.

Ligands in Asymmetric Catalysis

Beyond their role as APIs, chiral amino alcohols are extensively used as ligands in asymmetric catalysis. [3][4]Their ability to coordinate with metal centers creates a chiral environment that can influence the stereochemical outcome of a reaction.

  • Addition of Organometallic Reagents to Aldehydes: Chiral amino alcohols are effective catalysts for the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction. [4][5]* Borane Reduction of Ketones: As mentioned earlier, derivatives of chiral amino alcohols are the basis for oxazaborolidine catalysts used in the CBS reduction. [1]* Metal Complexes with Biological Activity: Chiral amino alcohols can form complexes with metals like zinc, copper, and cobalt, and these complexes themselves can exhibit interesting biological activities, including anticancer properties. [6] The versatility of substituted amino alcohols as both building blocks and catalysts underscores their central importance in modern organic and medicinal chemistry.

Conclusion: A Future Built on Chiral Precision

Substituted amino alcohols represent a mature yet continually evolving field of chemical research. The development of novel, efficient, and sustainable methods for their synthesis remains a key focus, driven by the ever-present demand for new and improved pharmaceuticals. As our understanding of biological systems deepens, the need for precise control over molecular architecture will only intensify. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of chiral synthesis and harness the power of substituted amino alcohols to create the next generation of therapeutic agents.

References

  • discovery and synthesis of chiral amino alcohols - Benchchem. (n.d.).
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC. (n.d.).
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination | Organic Letters - ACS Publications. (2019, October 18). Retrieved February 14, 2024, from [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (2026, February 13). Retrieved February 14, 2024, from [Link]

  • Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Retrieved February 14, 2024, from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - DiVA. (n.d.). Retrieved February 14, 2024, from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Retrieved February 14, 2024, from [Link]

  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (n.d.). Retrieved February 14, 2024, from [Link]

  • Chiral amino alcohols as candidates for catalyst precursors. Top, the... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.). Retrieved February 14, 2024, from [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. (n.d.). Retrieved February 14, 2024, from [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. (2024, August 30). Retrieved February 14, 2024, from [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. (n.d.). Retrieved February 14, 2024, from [Link]

  • One-Pot Synthesis of N-Substituted β-Amino Alcohols from Aldehydes and Isocyanides. (2015, May 18). Retrieved February 14, 2024, from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - Vapourtec. (2022, March 28). Retrieved February 14, 2024, from [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. (2025, May 27). Retrieved February 14, 2024, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2). Retrieved February 14, 2024, from [Link]

Sources

Foundational

The Phenylpropanolamine Scaffold: A Technical Analysis of Discovery, Synthesis, and Clinical Evolution

Executive Summary This technical guide examines the chemical and pharmacological trajectory of phenylpropanolamine (PPA), a critical scaffold in the phenethylamine class. Historically pivotal as a bridge between naturall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the chemical and pharmacological trajectory of phenylpropanolamine (PPA), a critical scaffold in the phenethylamine class. Historically pivotal as a bridge between naturally occurring Ephedra alkaloids and synthetic amphetamines, PPA (norephedrine) served for decades as the industry standard for nasal decongestion and appetite suppression. This guide details the molecular engineering that differentiates PPA from its potent analog, amphetamine, analyzes the structure-activity relationships (SAR) that dictate its adrenergic selectivity, and provides a forensic review of the "Yale Hemorrhagic Stroke Project" that led to its global regulatory withdrawal.

Historical Genesis: The Ephedra Foundation (1885–1930)

The discovery of PPA is inextricably linked to the isolation of alkaloids from Ephedra sinica (Ma Huang). The transition from herbal extraction to industrial synthesis marked the birth of modern sympathomimetic pharmacology.

The Isolation Era
  • 1885: Japanese chemist Nagayoshi Nagai isolates ephedrine from Ephedra sinica. This established the phenethylamine backbone as a viable pharmacophore.

  • 1887: Lazar Edeleanu , working at the University of Berlin, synthesizes phenylisopropylamine (amphetamine). At the time, its pharmacological value was unrecognized.

  • 1910: The first synthesis of phenylpropanolamine (norephedrine) is reported.[1][2][3][4] Unlike the N-methylated ephedrine, PPA lacks the terminal methyl group on the amine, a subtle structural change with profound lipophilic consequences.

  • 1913: PPA is patented as a mydriatic (pupil dilator), demonstrating early recognition of its alpha-adrenergic activity.

The Synthetic Revolution

By the late 1920s, the supply of natural Ma Huang could not meet the Western demand for asthma treatments.

  • 1929: Gordon Alles resynthesizes amphetamine while searching for a synthetic substitute for ephedrine. His work elucidated the "waking" effect of non-hydroxylated phenethylamines.

  • 1930s: Industrial interest splits. Amphetamine is commercialized for CNS stimulation (Benzedrine), while PPA is developed for peripheral vasoconstriction (decongestant) and later, anorexia, due to its reduced euphoric potential compared to amphetamine.

Structure-Activity Relationships (SAR)[5]

The pharmacological distinctiveness of PPA lies in its specific modifications to the phenethylamine core.

The PPA Pharmacophore

PPA is chemically (1R,2S)-2-amino-1-phenylpropan-1-ol . Its behavior is defined by three critical sites:

  • 
    -Methyl Group:  Sterically hinders Monoamine Oxidase (MAO), preventing rapid deamination. This confers oral bioavailability and a duration of action (3–4 hours) significantly longer than endogenous catecholamines.
    
  • 
    -Hydroxyl Group:  This is the differentiator between PPA and Amphetamine.
    
    • Effect: Increases polarity (LogP ~0.67 vs. Amphetamine LogP ~1.8).[4]

    • Consequence: Reduced Blood-Brain Barrier (BBB) penetration, resulting in lower CNS stimulation and abuse potential, but retained peripheral alpha-adrenergic activity.

  • Primary Amine: Unlike Ephedrine (secondary amine), PPA is a primary amine. N-methylation (as in Ephedrine) typically increases beta-adrenergic potency; the lack thereof in PPA favors alpha-adrenergic selectivity (vasoconstriction).

Visualization: SAR Logic Tree

SAR_Analysis Core Phenethylamine Backbone Alpha Alpha-Methylation (Blocks MAO) Core->Alpha Beta Beta-Hydroxylation (Increases Polarity) Core->Beta Amine Primary Amine (No N-Methyl) Core->Amine Result_Amphet Amphetamine (High CNS Entry) Alpha->Result_Amphet Without Beta-OH Result_PPA Phenylpropanolamine (Peripheral Selectivity) Alpha->Result_PPA With Beta-OH Beta->Result_PPA Reduces BBB Penetration Amine->Result_PPA Favors Alpha-Agonism

Figure 1: Structural modifications of the phenethylamine core leading to PPA's distinct pharmacological profile.

Pharmacological Mechanisms[3][4][6][7][8]

PPA functions as a "mixed-acting" sympathomimetic, utilizing two distinct pathways to elevate blood pressure and reduce mucosal edema.

Mechanism 1: Indirect Release (NDRA)

Like amphetamine, PPA enters the presynaptic neuron via the Norepinephrine Transporter (NET). Once inside, it disrupts VMAT2 (Vesicular Monoamine Transporter 2), causing the efflux of stored norepinephrine (NE) into the synaptic cleft.

  • Result: Massive activation of postsynaptic receptors.

Mechanism 2: Direct Agonism

Unlike amphetamine, the


-hydroxyl group allows PPA to bind directly to adrenergic receptors, specifically 

.
  • Result: Direct vasoconstriction of nasal mucosa arterioles (decongestion) and systemic elevation of blood pressure.

Comparative Pharmacology Data
ParameterPhenylpropanolamine (PPA)EphedrineAmphetamine
Primary Mechanism NE Release + Direct

-Agonist
Direct

-Agonist + Release
Potent NE/DA Release
Adrenergic Selectivity


CNS > Peripheral
CNS Potency Low (+)Moderate (++)High (+++++)
LogP (Lipophilicity) 0.671.11.8
Elimination Half-life 3–4 hours3–6 hours10–12 hours

Experimental Protocols

Synthesis: The Hartung Method (Catalytic Hydrogenation)

This protocol, adapted from Hartung et al. (1952), represents the industrial standard for converting propiophenone to PPA. It avoids the use of difficult-to-handle nitroalkanes used in the Henry reaction.

Reaction Scheme: Propiophenone


 Isonitrosopropiophenone 

Phenylpropanolamine

Protocol Steps:

  • Nitrosation: Dissolve 1.0 mol propiophenone in diethyl ether. Bubble methyl nitrite gas (generated in situ) through the solution in the presence of HCl gas.

  • Crystallization: The intermediate,

    
    -isonitrosopropiophenone, precipitates. Recrystallize from toluene (MP: 112–114°C).
    
  • Hydrogenation:

    • Charge a high-pressure autoclave with 0.1 mol

      
      -isonitrosopropiophenone.
      
    • Add 100 mL ethanol and 1.0 g 10% Pd/C catalyst.

    • Add 2.0 equivalents of HCl (to prevent secondary amine formation).

    • Pressurize to 3 atm

      
       and stir at room temperature until 3 molar equivalents of 
      
      
      
      are consumed.
  • Workup: Filter catalyst. Evaporate ethanol. Recrystallize the residue from isopropyl alcohol to yield PPA Hydrochloride.

Biological Assay: The Pithed Rat Model

To verify the pressor effect (vasoconstriction) independent of CNS reflexes.

  • Preparation: Anesthetize Sprague-Dawley rats. Cannulate the trachea for artificial respiration.

  • Pithing: Insert a steel rod through the orbit to destroy the spinal cord (eliminating central baroreceptor reflexes).

  • Administration: Administer PPA (0.1–3.0 mg/kg i.v.).

  • Measurement: Monitor carotid artery pressure. A dose-dependent increase in Mean Arterial Pressure (MAP) confirms peripheral

    
    -adrenergic activation.
    

Clinical Evolution & The Yale Stroke Project

For 50 years, PPA was the active ingredient in OTC giants like Dimetapp (decongestant) and Dexatrim (appetite suppressant).

The Hemorrhagic Stroke Signal

In the 1990s, case reports surfaced linking PPA use in young women to spontaneous intracranial hemorrhage.

  • Hypothesis: PPA's alpha-adrenergic activity caused transient, sharp spikes in blood pressure (hypertensive crises), rupturing cerebral aneurysms or sensitive arterioles.

The Yale Hemorrhagic Stroke Project (HSP)

In 2000, Dr. Walter Kernan and colleagues at Yale University published the definitive case-control study.

  • Methodology: Recruited 702 patients with subarachnoid or intracerebral hemorrhage and 1376 controls.

  • Key Finding: Women taking PPA-containing appetite suppressants had an adjusted odds ratio of 16.58 (95% CI 1.51–182.21) for hemorrhagic stroke.[4][5]

  • Outcome: On November 6, 2000, the FDA issued a public health advisory. By 2001, PPA was voluntarily withdrawn from US and Canadian markets, replaced largely by Pseudoephedrine and Phenylephrine.

Regulatory Timeline Visualization

Regulatory_Timeline Step1 1930s-1970s: Widespread OTC Use (Decongestant/Anorectic) Step2 1980s: Look-Alike Pills (Street abuse as 'speed') Step1->Step2 Step3 1990s: Case Reports of Stroke (Young women, first-dose effect) Step2->Step3 Step4 2000: Yale HSP Study Published (Odds Ratio 16.58 for anorectics) Step3->Step4 Step5 Nov 2000: FDA Advisory (Voluntary Withdrawal) Step4->Step5 Step6 Post-2005: Combat Meth Act (Precursor Control) Step5->Step6

Figure 2: The regulatory collapse of Phenylpropanolamine.[6]

References

  • Hartung, W. H., & Chang, Y. T. (1952). Palladium Catalysts.[5] VI. The Hydrogenation of Isonitrosoketones. Journal of the American Chemical Society.[7][8]

  • Kernan, W. N., et al. (2000). Phenylpropanolamine and the Risk of Hemorrhagic Stroke. The New England Journal of Medicine.

  • Alles, G. A. (1933). The Comparative Physiological Actions of dl-Beta-Phenylisopropylamines. Journal of Pharmacology and Experimental Therapeutics.

  • Flavahan, N. A. (2005). Phenylpropanolamine and hemorrhagic stroke. Stroke.

  • Nagai, N. (1887). Ergebnisse der Pharmakologie.

Sources

Exploratory

A Theoretical and Computational Modeling Guide to 1-Amino-1-(3-tert-butylphenyl)propan-2-OL: A Framework for Drug Discovery

Abstract This technical guide provides a comprehensive framework for the theoretical and computational modeling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. In the absence of extensive empirical data on this specific mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational modeling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. In the absence of extensive empirical data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate its physicochemical properties, potential biological activities, and drug-like characteristics through in-silico methodologies. We will explore the application of quantum mechanics, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling to predict the behavior and potential of this compound, thereby accelerating its evaluation as a potential therapeutic agent.

Introduction: The Rationale for a Computational Approach

The aminopropanol scaffold is a crucial building block in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] The subject of this guide, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, is a structurally interesting derivative within this class. The presence of a bulky tert-butyl group on the phenyl ring is likely to influence its steric and electronic properties, potentially leading to unique interactions with biological targets. The bifunctional nature of the amino and hydroxyl groups provides key reactive sites for forming complex molecules.[1]

Given the vastness of chemical space, computational methods offer a time- and cost-effective strategy to prioritize and de-risk drug candidates before committing to expensive and time-consuming synthesis and experimental testing.[3][4] In-silico profiling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help advance only those molecules with a higher probability of success.[5] This guide, therefore, proposes a systematic computational workflow to characterize 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Postulated Physicochemical and Pharmacological Profile

Based on its structural similarity to other aminopropanol derivatives, we can postulate some key characteristics of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL that warrant further computational investigation.

PropertyPostulated CharacteristicRationale
Molecular Weight ~221.35 g/mol Calculated from the molecular formula C14H23NO.
Lipophilicity (LogP) Moderately lipophilicThe tert-butylphenyl group increases lipophilicity, while the amino and hydroxyl groups contribute to hydrophilicity. A balance is expected.
Hydrogen Bonding Donor and acceptor capabilitiesThe amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, crucial for target binding.
Potential Biological Activity CNS activity, enzyme inhibitionPhenylpropanolamine derivatives are known to have various biological activities. The specific substitution pattern could confer novel target specificity.
Chirality Two chiral centersThe molecule exists as stereoisomers, which may exhibit different pharmacological and toxicological profiles.

Theoretical Background and Methodologies

A multi-faceted computational approach is necessary to build a comprehensive profile of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This involves a combination of quantum mechanics (QM), molecular dynamics (MD), and QSAR modeling.

Quantum Mechanics (QM) for Intrinsic Molecular Properties

QM calculations are essential for understanding the electronic structure, geometry, and reactivity of a molecule at the atomic level.[6] These methods are invaluable for obtaining accurate descriptors for more advanced modeling techniques.[7]

Key Applications for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL:

  • Geometry Optimization: Determining the most stable 3D conformation of the molecule.

  • Calculation of Electronic Properties: Including dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity and intermolecular interactions.

  • Prediction of Spectroscopic Properties: Such as NMR and IR spectra, to aid in experimental characterization.

  • Calculation of Partition Coefficients: QM methods can be used to compute properties like the octanol/water partition coefficient (log KOW), a key indicator of a drug's pharmacokinetic behavior.[8]

Molecular Dynamics (MD) for Simulating Dynamic Behavior

MD simulations provide insights into the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor.[9] This is particularly useful for understanding how a molecule behaves in a physiological context.

Key Applications for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL:

  • Conformational Analysis: Exploring the accessible conformations of the molecule in solution.

  • Solvation Behavior: Understanding how the molecule interacts with water or other solvents, which is crucial for predicting solubility.[10]

  • Binding to a Target Protein: If a potential biological target is identified, MD simulations can be used to study the binding mode, stability of the complex, and key intermolecular interactions.

  • Aggregation Propensity: Investigating the likelihood of the molecule to self-associate in aqueous solution.[9][11]

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors with experimental activity or properties.[3][12] In early-stage drug discovery, QSAR is widely used for predicting ADMET properties.[3][12]

Key Applications for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL:

  • Prediction of ADMET Properties: Including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., hERG inhibition, mutagenicity).[13][14]

  • Virtual Screening: If a QSAR model for a particular biological activity is available, it can be used to predict the potency of our target molecule.

Proposed Computational Workflow

This section outlines a step-by-step protocol for the comprehensive computational analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

G cluster_0 Part 1: Molecular Preparation cluster_1 Part 2: Quantum Mechanical Calculations cluster_2 Part 3: Molecular Dynamics Simulations cluster_3 Part 4: ADMET & Property Prediction A 1. 2D Structure Generation B 2. 3D Structure Generation & Initial Optimization A->B C 3. Geometry Optimization (e.g., DFT B3LYP/6-31G*) B->C E 5. System Setup (Solvation & Ionization) B->E D 4. Calculation of Electronic Properties & Descriptors C->D J 10. QSAR-based ADMET Prediction D->J F 6. Energy Minimization E->F G 7. Equilibration (NVT & NPT) F->G H 8. Production MD Run G->H I 9. Trajectory Analysis H->I K 11. Physicochemical Property Prediction I->K J->K

Figure 1: Proposed computational workflow for the in-silico characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Detailed Experimental Protocols
3.1.1. Molecular Preparation
  • 2D Structure Generation: Draw the molecule in a chemical drawing software (e.g., Marvin Sketch, ChemDraw).

  • 3D Structure Generation: Convert the 2D structure to a 3D conformer. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

3.1.2. Quantum Mechanical Calculations
  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar.

    • Method: Density Functional Theory (DFT) with a functional such as B3LYP.

    • Basis Set: A Pople-style basis set like 6-31G* is a good starting point for a molecule of this size.

    • Output: Optimized 3D coordinates, electronic energy, and vibrational frequencies (to confirm a true minimum).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the calculation of properties such as Mulliken charges, molecular electrostatic potential, and frontier molecular orbitals.

3.1.3. Molecular Dynamics Simulations
  • System Setup:

    • Software: GROMACS, AMBER, or NAMD.[5]

    • Force Field: A general-purpose force field like GAFF (General Amber Force Field) is suitable for small organic molecules.

    • Solvation: Place the molecule in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to allow the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant number of particles, pressure (e.g., 1 atm), and temperature to adjust the density of the system.

  • Production MD Run: Run the simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space adequately.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): To assess the stability of the simulation.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the molecule.

    • Radial Distribution Functions: To analyze the solvation shell around specific atoms.

    • Hydrogen Bond Analysis: To quantify intramolecular and solute-solvent hydrogen bonds.

3.1.4. ADMET and Property Prediction
  • Utilize Web-based Tools: A variety of online platforms can be used for rapid ADMET prediction.

    • admetSAR: A comprehensive tool for predicting a wide range of ADMET properties.[13]

    • SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • ProTox-II: Focuses on the prediction of various toxicity endpoints.

  • Data Interpretation: Critically evaluate the predictions, paying attention to the applicability domain of the models used by these platforms.

Data Presentation and Interpretation

The results from these computational studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated QM Data
ParameterCalculated ValueMethod/Basis Set
Electronic Energy (Hartree) DFT/B3LYP/6-31G
Dipole Moment (Debye) DFT/B3LYP/6-31G
HOMO Energy (eV) DFT/B3LYP/6-31G
LUMO Energy (eV) DFT/B3LYP/6-31G
HOMO-LUMO Gap (eV) DFT/B3LYP/6-31G*
Predicted ADMET Properties
PropertyPredicted Value/ClassificationConfidence Score
Human Intestinal Absorption
Blood-Brain Barrier Permeation
CYP2D6 Inhibitor
hERG Inhibition
Ames Mutagenicity

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. By employing a combination of quantum mechanics, molecular dynamics, and QSAR-based prediction tools, researchers can generate a wealth of data on its physicochemical properties, dynamic behavior, and potential drug-like characteristics. This computational pre-screening is a crucial step in modern drug discovery, enabling the early identification of promising candidates and the efficient allocation of resources for experimental validation.[15][]

The insights gained from these theoretical studies will provide a solid foundation for subsequent experimental work, including chemical synthesis, in-vitro assays, and eventually, in-vivo studies. The iterative interplay between computational modeling and experimental validation is key to accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

  • Optibrium. (n.d.). ADMET property prediction: The state of the art and current challenges. [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). MDPI. [Link]

  • Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies, 4(3), 141-149. [Link]

  • Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. (2025, October 3). RSC Publishing. [Link]

  • Quantum techniques offer a glimpse of next-generation medicine. (2025, November 20). Drug Discovery News. [Link]

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). [Link]

  • Kalyan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 1-13. [Link]

  • Xiong, G., et al. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research, 52(W1), W648-W655. [Link]

  • 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). (2022). Journal of Taibah University for Science, 16(1), 847-863. [Link]

  • da Silva, A. B. F., et al. (2019). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 10, 133. [Link]

  • 1-Amino-1-phenylpropan-2-ol. (n.d.). PubChem. [Link]

  • Gangarapu, S., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5278-5287. [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). ResearchGate. [Link]

  • The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (n.d.). LabXing. [Link]

  • 1-amino-1-phenylpropan-2-one. (2025, September 29). Chemsrc. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI. [Link]

  • Applications substituted 2-aminothiophenes in drug design. (n.d.). ResearchGate. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).

Sources

Foundational

safety, toxicity, and handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Compound Profile and Structural Analysis 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Compound Profile and Structural Analysis

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a substituted aromatic amino alcohol. Its structure contains several key functional groups that inform its potential reactivity and biological activity: a primary amine, a secondary alcohol, and a tert-butylated phenyl group. The presence of both an amino and a hydroxyl group makes it a member of the amino alcohol class, which are known for their diverse applications and, in some cases, their corrosive and irritant properties.[1][2][3] The aromatic ring and the bulky tert-butyl group will influence its solubility, metabolic pathways, and potential toxicological profile.

Hazard Identification and Risk Assessment

Given the lack of specific data, a precautionary approach to hazard identification is essential. The hazards of structurally similar aminopropanols and other amino alcohols are the most relevant starting point for a risk assessment.

Summary of Hazards from Analogous Compounds
Hazard CategoryAnticipated Hazard for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Skin Corrosion/Irritation High Risk. Analogous amino alcohols are classified as causing severe skin burns and damage.[4][5][6][7] It should be assumed that this compound is corrosive to the skin.
Eye Damage/Irritation High Risk. Serious eye damage is a common hazard for this class of chemicals.[4][5][6][7] Contact can lead to irreversible damage.
Acute Oral Toxicity Moderate Risk. Some aminopropanols are harmful if swallowed.[6]
Acute Dermal Toxicity Moderate Risk. Certain analogs are harmful in contact with skin.
Inhalation Hazard Risk of severe irritation. While not always the primary route of exposure for liquids, vapors or aerosols can be extremely destructive to the mucous membranes and upper respiratory tract.[8]
Flammability Combustible. Many amino alcohols are combustible liquids with relatively high flash points.[1]
Reactivity Reactive with acids and oxidizing agents. Violent reactions are possible with acids. It is incompatible with strong oxidizing agents, acids, and bases.[4]
Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental work with this compound. This process involves identifying hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.

risk_assessment cluster_process Chemical Risk Assessment Workflow A Hazard Identification (Review Analogs, SDS) B Procedural Analysis (Weighing, Dissolving, Reaction) A->B C Exposure Evaluation (Inhalation, Dermal, Ingestion) B->C D Control Implementation (Fume Hood, PPE, SOPs) C->D E Review and Refine (Monitor, Update) D->E

Caption: A workflow for assessing and mitigating chemical risks.

Toxicological Profile (Extrapolated)

  • Corrosivity and Irritation: Based on extensive data from similar compounds, it is highly probable that 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is corrosive. It is expected to cause severe burns upon skin contact and serious, potentially irreversible, eye damage.[4][5][6][7][9]

  • Systemic Toxicity: The toxicological properties have not been fully investigated for many amino alcohols.[7][8] However, harmful effects upon ingestion and dermal absorption have been noted for some analogs.[6] Systemic effects could include lethargy and gastrointestinal distress.[9]

  • Carcinogenicity and Genotoxicity: There is no data to suggest that this compound is carcinogenic or genotoxic. Tests on similar small amino alcohols have been negative for genotoxicity.[9] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

  • Sensitization: The potential for skin sensitization is unknown, but it is a possibility with primary amines.

Safe Handling and Engineering Controls

Given the presumed corrosive nature of this compound, stringent handling protocols are mandatory.

  • Engineering Controls:

    • Fume Hood: All work, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5]

    • Ventilation: The laboratory should have adequate general ventilation.

    • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in the work area.

  • Personal Protective Equipment (PPE): The selection of PPE is critical for preventing exposure.

ppe_diagram cluster_ppe_items PPE Required PPE for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Eye/Face Protection Hand Protection Body Protection Respiratory Protection Eye Chemical Splash Goggles AND Face Shield PPE:f1->Eye Hand Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Double-gloving recommended PPE:f2->Hand Body Flame-Resistant Lab Coat PPE:f3->Body Resp NIOSH-approved respirator if aerosols are generated or ventilation is inadequate PPE:f4->Resp

Caption: Essential Personal Protective Equipment (PPE) for handling.

Storage and Disposal

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[4][10]

    • Keep containers tightly closed.[5][6]

    • Store locked up.[4][5]

  • Disposal:

    • Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[4][8]

    • Do not dispose of this chemical into the environment or down the drain.[4]

Emergency Procedures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6][8]

Experimental Protocols: Solution Preparation

This protocol outlines a standard procedure for safely preparing a solution of the compound.

  • Preparation:

    • Verify that the chemical fume hood is operational.

    • Don all required PPE as outlined in the diagram above (goggles, face shield, lab coat, double gloves).

    • Assemble all necessary glassware, solvent, and spill containment materials inside the fume hood.

  • Weighing:

    • Tare a clean, dry weighing container on an analytical balance.

    • Carefully transfer the desired amount of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL to the container using a clean spatula. Avoid creating dust or aerosols.

  • Dissolution:

    • Place a stir bar in the receiving flask.

    • Carefully add the weighed compound to the flask.

    • Slowly add the desired solvent to the flask while stirring to facilitate dissolution.

  • Cleanup:

    • Thoroughly decontaminate the spatula and weighing container with an appropriate solvent.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated materials (e.g., weighing paper, wipes, gloves) as hazardous waste.

References

  • Final amended report on safety assessment on aminomethyl Propanol and aminomethyl propanediol.
  • SAFETY DATA SHEET for 3-Amino-1,2-propanediol.Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-1,3-propanediol.TCI EUROPE N.V..
  • SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol.Sigma-Aldrich.
  • Material Safety Data Sheet for 3-Aminopropan-1-ol.CDH Fine Chemical.
  • SAFETY DATA SHEET for 1-Amino-2-propanol.Sigma-Aldrich.
  • 1-Amino-2-propanol | C3H9NO | CID 4.PubChem.
  • 2-Propanol, 1-amino-: Human health tier II assessment.Australian Government Department of Health.
  • 3-Amino-1-propanol | C3H9NO | CID 9086.PubChem.
  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement.PMC.
  • SAFETY DATA SHEET PROPAN-2-OL TECH.Chemical Suppliers.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.Scholars Research Library.
  • 3-Aminopropanol - Safety D
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • SAFETY DATA SHEET for (±)-1-Amino-2-propanol.Sigma-Aldrich.
  • SAFETY DATA SHEET for L(-)-2-Amino-3-phenyl-1-propanol.Fisher Scientific.
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

An Application Note and Detailed Protocol for the Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Introduction 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral β-amino alcohol. Molecules of this class are of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Introduction

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral β-amino alcohol. Molecules of this class are of significant interest to researchers in medicinal chemistry and drug development. They serve as valuable chiral building blocks for the synthesis of more complex bioactive molecules and pharmaceutical agents. The presence of both an amino and a hydroxyl group provides two key points for further chemical modification, while the chiral centers are crucial for stereospecific interactions with biological targets. The 3-tert-butylphenyl group provides lipophilicity and specific steric bulk that can be exploited in designing molecules with desired pharmacological profiles.

This document provides a detailed, two-step synthetic protocol for laboratory-scale preparation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. The synthesis strategy is based on two classic and reliable reactions in organic chemistry:

  • The Henry (Nitroaldol) Reaction : A base-catalyzed carbon-carbon bond formation between the starting aldehyde, 3-tert-butylbenzaldehyde, and nitroethane to form a β-nitro alcohol intermediate.[1][2][3]

  • Reduction of the Nitro Group : The subsequent reduction of the nitro group in the intermediate to a primary amine, yielding the target β-amino alcohol.

This guide is intended for researchers and scientists with a background in organic synthesis. It emphasizes the rationale behind procedural choices, safety considerations, and methods for validation at each stage.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages starting from commercially available 3-tert-butylbenzaldehyde.

Synthetic_Scheme reactant1 3-tert-butylbenzaldehyde intermediate 1-(3-tert-butylphenyl)- 2-nitropropan-1-ol reactant1->intermediate Step 1: Henry Reaction Base (e.g., Et3N) reactant2 Nitroethane reactant2->intermediate product 1-Amino-1-(3-tert-butylphenyl)- propan-2-ol intermediate->product Step 2: Reduction (e.g., H2, Pd/C)

Caption: Two-step synthesis of the target amino alcohol.

Part 1: Synthesis of 1-(3-tert-butylphenyl)-2-nitropropan-1-ol via Henry Reaction

Principle and Rationale

The Henry reaction is a powerful method for forming β-nitro alcohols by coupling a nitroalkane with an aldehyde or ketone.[4] The reaction begins with the deprotonation of the α-carbon of the nitroalkane (nitroethane in this case) by a base to form a nucleophilic nitronate anion.[1] This anion then attacks the electrophilic carbonyl carbon of 3-tert-butylbenzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-nitro alcohol.

A mild organic base such as triethylamine (Et₃N) is chosen to minimize side reactions like dehydration of the product, which can occur with stronger bases.[2] The reaction is performed at room temperature to ensure a reasonable reaction rate without promoting unwanted side products.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-tert-butylbenzaldehyde≥98% PurityApollo Scientific[5], PubChem[6]
Nitroethane≥99% PurityStandard Supplier
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Hydrochloric Acid (HCl)1 M aqueous solutionStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Equipment Specification
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Addition funnel100 mL
Separatory funnel500 mL
Rotary evaporator
Glassware for column chromatography
Detailed Experimental Protocol
  • Reaction Setup : To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-tert-butylbenzaldehyde (e.g., 10.0 g, 61.6 mmol, 1.0 eq).

  • Dissolution : Dissolve the aldehyde in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition : Add nitroethane (e.g., 6.94 g, 92.4 mmol, 1.5 eq) to the solution, followed by triethylamine (e.g., 9.35 mL, 67.8 mmol, 1.1 eq).

  • Reaction : Stir the resulting mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 24-48 hours.

  • Quenching : Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), carefully pour the reaction mixture into a 500 mL separatory funnel.

  • Aqueous Work-up :

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove the triethylamine.

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product, a viscous oil, can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure 1-(3-tert-butylphenyl)-2-nitropropan-1-ol.

Expected Outcome and Characterization

The product is expected to be a pale yellow oil. The structure should be confirmed using standard spectroscopic methods.

  • ¹H NMR : Expect characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm), the methyl group adjacent to the nitro group (doublet), the methine proton adjacent to the hydroxyl group, and the aromatic protons.

  • IR Spectroscopy : Look for a broad absorption band for the -OH group (~3400 cm⁻¹) and strong absorptions for the nitro group (~1550 and 1370 cm⁻¹).

Part 2: Reduction of 1-(3-tert-butylphenyl)-2-nitropropan-1-ol

Principle and Rationale

The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[7] Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the reduction of aliphatic and aromatic nitro groups. The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethanol. The nitro group is reduced to a hydroxylamine intermediate, which is then further reduced to the primary amine.

Materials and Equipment
Reagent/MaterialGrade
1-(3-tert-butylphenyl)-2-nitropropan-1-olFrom Part 1
Palladium on Carbon (Pd/C)10 wt. % loading, dry
Methanol (MeOH)Anhydrous
Hydrogen (H₂) gasHigh purity
Celite®Filtering aid
Equipment Specification
Parr Hydrogenation Apparatus or similar
Heavy-walled reaction vessel (autoclave)
Filtration setup (e.g., Büchner funnel)
Detailed Experimental Protocol
  • Reaction Setup : In a heavy-walled hydrogenation flask, dissolve the nitro alcohol from Part 1 (e.g., 5.0 g, 21.1 mmol, 1.0 eq) in anhydrous methanol (100 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (e.g., 0.5 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry and in the presence of flammable solvents.

  • Hydrogenation : Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas several times to remove all air. Pressurize the vessel with hydrogen to approximately 50 psi (or as per available equipment).

  • Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen. The reaction is typically complete in 12-24 hours.

  • Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration : Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification : The crude product can often be of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography (using a more polar eluent system, such as DCM/Methanol with a small amount of triethylamine to prevent streaking).

Expected Outcome and Characterization

The final product, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, is expected to be a white to off-white solid or a viscous oil.

  • ¹H NMR : The spectrum should show the disappearance of the nitro-adjacent proton signal and the appearance of a new signal for the amino group (a broad singlet, which is D₂O exchangeable). The chemical shifts of adjacent protons will also be altered.

  • ¹³C NMR : Confirm the presence of the expected number of carbon atoms.

  • Mass Spectrometry : Determine the molecular weight of the product to confirm its identity. ESI-MS should show a clear [M+H]⁺ ion.

  • IR Spectroscopy : The characteristic nitro group peaks will be absent. A new broad peak for the N-H stretches of the primary amine will appear around 3300-3400 cm⁻¹.

Quantitative Data Summary

CompoundFormulaMW ( g/mol )Molar Eq.Theoretical Yield
Step 1: Henry Reaction
3-tert-butylbenzaldehydeC₁₁H₁₄O162.23[8]1.0-
1-(3-tert-butylphenyl)-2-nitropropan-1-olC₁₃H₁₉NO₃237.29-14.6 g
Step 2: Reduction
1-(3-tert-butylphenyl)-2-nitropropan-1-olC₁₃H₁₉NO₃237.291.0-
1-Amino-1-(3-tert-butylphenyl)propan-2-olC₁₃H₂₁NO207.31-4.37 g

Theoretical yields are calculated based on the example starting masses provided in the protocol.

Experimental Workflow Diagram

Workflow cluster_0 Part 1: Henry Reaction cluster_1 Part 2: Reduction P1_Setup 1. Setup (Aldehyde in DCM) P1_Add 2. Add Reagents (Nitroethane, Et3N) P1_Setup->P1_Add P1_React 3. React (RT, 24-48h, TLC) P1_Add->P1_React P1_Workup 4. Aqueous Work-up (HCl, NaHCO3) P1_React->P1_Workup P1_Purify 5. Purify (Column Chromatography) P1_Workup->P1_Purify P1_Product Intermediate: β-Nitro Alcohol P1_Purify->P1_Product P2_Setup 6. Setup (Nitro Alcohol in MeOH) P1_Product->P2_Setup Use in next step P2_Add 7. Add Catalyst (10% Pd/C) P2_Setup->P2_Add P2_React 8. Hydrogenate (50 psi H2, RT, 12-24h) P2_Add->P2_React P2_Filter 9. Filter Catalyst (Through Celite) P2_React->P2_Filter P2_Concentrate 10. Concentrate (Rotary Evaporator) P2_Filter->P2_Concentrate P2_Product Final Product: β-Amino Alcohol P2_Concentrate->P2_Product

Caption: Overall experimental workflow for the synthesis.

References

  • Henry reaction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • Wang, J.-L., Li, X., Xie, H.-Y., Liu, B.-K., & Lin, X.-F. (2010). Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. Journal of Biotechnology, 145(3), 240–243. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2024, from [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]

  • Henry Reaction - SynArchive. (n.d.). Retrieved February 15, 2024, from [Link]

  • 3-tert-butylbenzaldehyde (C11H14O) - PubChemLite. (n.d.). Retrieved February 15, 2024, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]

  • Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. The Journal of Organic Chemistry, 14(2), 306–309. [Link]

  • 3-Tert-butylbenzaldehyde | C11H14O - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. (n.d.). Retrieved February 15, 2024, from [Link]

Sources

Application

A Scalable, Self-Validating Protocol for the Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

An Application Note for Drug Development Professionals Abstract 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral amino alcohol derivative that serves as a valuable building block in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral amino alcohol derivative that serves as a valuable building block in medicinal chemistry and drug discovery programs. Its structural motif is of interest for developing novel therapeutic agents. The primary challenge in utilizing this compound for extensive research lies in the lack of a well-documented, scalable, and safe synthesis protocol. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, starting from commercially available 1-bromo-3-tert-butylbenzene. The protocol is designed around a robust Grignard reaction followed by a diastereoselective resolution, with an emphasis on safety, process control, and validation at every stage to ensure reproducibility and high purity suitable for research and development applications.

Introduction: The Strategic Imperative

In modern drug development, the rapid and reliable synthesis of novel molecular scaffolds is paramount. The target compound, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, possesses two chiral centers, making stereochemical control a critical aspect of its synthesis. The presence of the bulky tert-butyl group offers unique steric and electronic properties that can be exploited in designing molecules with specific biological activities.[1] This guide moves beyond a simple recitation of steps; it elucidates the underlying chemical principles and safety imperatives required for transitioning from bench-scale to pilot-plant production. The core of this synthesis is a Grignard reaction, a powerful C-C bond-forming tool that is notoriously exothermic and sensitive to atmospheric conditions, demanding rigorous process control for safe, large-scale implementation.[2][3]

Retrosynthetic Analysis & Workflow

The synthetic strategy is a two-part process: first, the construction of the racemic diastereomeric mixture of the amino alcohol via a Grignard reaction, and second, the resolution of the desired diastereomer. This approach was selected for its reliability and use of readily available starting materials.

G cluster_0 Part 1: Grignard Synthesis cluster_1 Part 2: Diastereomeric Resolution Start 1-Bromo-3-tert-butylbenzene + Mg Turnings Grignard 3-tert-butylphenylmagnesium bromide (Grignard Reagent) Start->Grignard Anhydrous THF Initiation (I2) Addition Nucleophilic Addition Grignard->Addition Epoxide Propylene Oxide Epoxide->Addition Intermediate Magnesium Alkoxide Addition->Intermediate Quench Aqueous NH4Cl Quench Intermediate->Quench Product_Mix Racemic Diastereomeric Mixture: (1R,2S), (1S,2R), (1R,2R), (1S,2S) Quench->Product_Mix Resolution_Start Racemic Diastereomeric Mixture Product_Mix->Resolution_Start Complex_Formation Formation of Diastereomeric Borate Complexes Resolution_Start->Complex_Formation Chiral_Agent Boric Acid + (R)-(+)-1,1'-Bi-2-naphthol (BINOL) Chiral_Agent->Complex_Formation Separation Fractional Crystallization Complex_Formation->Separation Exploits differential solubility Liberation Acidic Work-up (dil. HCl) Separation->Liberation Final_Product Enantiomerically Enriched 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Liberation->Final_Product G cluster_legend Process Mix Diastereomeric Mixture (e.g., (1R,2S) + (1S,2R)) Crystallization Fractional Crystallization (e.g., in Acetonitrile) Mix->Crystallization Agent (R)-BINOL + B(OH)3 Agent->Crystallization Complex1 Diastereomeric Complex A [(R)-BINOL-B-(1R,2S)-Product] Complex2 Diastereomeric Complex B [(R)-BINOL-B-(1S,2R)-Product] Precipitate Less Soluble Complex (e.g., Complex A) Crystallization->Precipitate Filtrate More Soluble Complex (e.g., Complex B) Crystallization->Filtrate Liberation Acidic Work-up (dil. HCl) Precipitate->Liberation Filtrate->Liberation Product_A Enriched (1R,2S) Isomer Liberation->Product_A Product_B Enriched (1S,2R) Isomer Liberation->Product_B

Caption: Diastereomeric Resolution Workflow.

Experimental Protocol: Diastereomeric Resolution

Materials & Equipment:

  • Crude amino alcohol mixture.

  • (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL].

  • Boric Acid (H₃BO₃).

  • Acetonitrile (CH₃CN).

  • Hydrochloric Acid (HCl, 1M).

  • Sodium Hydroxide (NaOH, 2M).

Procedure:

  • Complex Formation: In a flask equipped with a reflux condenser, combine the crude amino alcohol mixture (1.0 equivalent), (R)-BINOL (1.0 equivalent), and boric acid (1.0 equivalent) in acetonitrile.

  • Crystallization: Heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature, followed by further cooling to 0-4 °C for several hours to induce crystallization.

  • Separation: Collect the precipitated solid (the less soluble diastereomeric borate complex) by vacuum filtration and wash with cold acetonitrile. The filtrate contains the more soluble diastereomeric complex. [4]4. Liberation of Amino Alcohol: Suspend the collected solid in a mixture of water and diethyl ether. Acidify with 1M HCl to break the complex. Separate the layers. The aqueous layer now contains the hydrochloride salt of the desired amino alcohol isomer.

  • Isolation: Wash the aqueous layer with diethyl ether to remove the liberated BINOL. Basify the aqueous layer with 2M NaOH until pH > 12. Extract the free amino alcohol with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Purity Assessment: The enantiomeric and diastereomeric excess of the final product should be determined by chiral HPLC. [5][6]The process can be repeated on the filtrate to isolate the other diastereomer.

Data Summary & Characterization

The following table presents expected outcomes for this synthetic protocol. Actual results may vary based on the precise scale and reaction conditions.

ParameterTarget ValueMethod of Analysis
Overall Yield (Post-Resolution) 35-45%Gravimetric
Purity (Crude Mixture) >85%GC-MS, ¹H NMR
Diastereomeric Excess (d.e.) >98%Chiral HPLC
Enantiomeric Excess (e.e.) >99% (after 2 recrystallizations)Chiral HPLC
¹H NMR (CDCl₃, 400 MHz) Consistent with structureNMR Spectroscopy
Mass Spectrometry (ESI+) [M+H]⁺ expected m/zLC-MS

Conclusion

This application note details a robust and scalable two-part synthesis for 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. By implementing stringent safety protocols for the large-scale Grignard reaction and employing an efficient diastereomeric resolution strategy, this guide provides a reliable pathway for producing high-purity material essential for advanced research and drug development. The self-validating nature of the protocol, with clear checkpoints for purity and yield, ensures that researchers can confidently produce this key intermediate at scale.

References

Sources

Method

Application Notes and Protocols for the Purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a chiral amino alcohol of significant interest in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a chiral amino alcohol of significant interest in pharmaceutical and fine chemical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines several effective purification strategies, including recrystallization, column chromatography, and chiral resolution. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. This ensures that the described procedures are not only repeatable but also adaptable to specific purity requirements and impurity profiles.

Introduction: The Importance of Purity for a Chiral Building Block

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a valuable chiral intermediate characterized by a stereocenter at the carbon bearing the amino group and another at the carbon with the hydroxyl group. The specific three-dimensional arrangement of these functional groups is paramount, as different stereoisomers can exhibit vastly different biological activities and pharmacological profiles. Therefore, achieving high chemical and enantiomeric purity is a non-negotiable prerequisite for its use in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Impurities in the final product can arise from various sources, including unreacted starting materials, by-products from side reactions, and reagents used during the synthesis. Common synthetic routes to such amino alcohols, for instance, the reduction of the corresponding α-amino ketone or the reduction of an oxime, can lead to specific impurities that must be effectively removed.[1] This guide provides the tools to address these purification challenges.

Characterization of Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities. Based on common synthetic pathways for similar arylpropanolamines, the following impurities should be considered:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 3'-tert-butylpropiophenone, its corresponding oxime, or the α-azido ketone precursor.

  • Diastereomers: The target molecule has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthetic method employed may not be perfectly stereoselective, leading to the presence of undesired diastereomers.

  • Over-reduction Products: If a strong reducing agent is used, the aromatic ring or the benzylic alcohol could potentially be reduced further.

  • By-products from Side Reactions: These can be numerous and depend on the specific reaction conditions. For example, in a Grignard-based synthesis, homo-coupling of the Grignard reagent can occur.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Purification by Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For amino alcohols like 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, which possess both polar (amino and hydroxyl groups) and non-polar (tert-butylphenyl group) moieties, a range of solvent systems can be explored.[2]

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

Given the structure of the target molecule, a good starting point is to test solvent mixtures that balance polarity. Common and effective solvent systems for the recrystallization of amino compounds include:[3][4]

  • Heptane/Ethyl Acetate: A non-polar/polar aprotic mixture.

  • Methanol/Water: A polar protic mixture.

  • Acetone/Water: A polar aprotic/polar protic mixture.

  • 2-MeTHF/Heptane: A greener alternative to other ether/alkane mixtures.

For basic compounds like amines, it is also possible to perform recrystallization of their salts (e.g., hydrochloride or sulfate salts), which often have different crystallization properties than the free base.[2]

Protocol for Recrystallization

Objective: To purify crude 1-Amino-1-(3-tert-butylphenyl)propan-2-OL by removing non-polar and some polar impurities.

Materials:

  • Crude 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

  • Selected solvent system (e.g., Heptane/Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture to reflux with stirring.

  • Achieving Saturation: While at reflux, add the less polar solvent (e.g., heptane) dropwise until a persistent cloudiness is observed. Then, add a few drops of the more polar solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to insulate the flask to slow down the cooling process.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterRecommended Range/ValueRationale
Solvent Ratio (Heptane:Ethyl Acetate) Start with 1:1 and adjustTo achieve optimal solubility at high temperature and insolubility at low temperature.
Cooling Rate Slow (e.g., over 2-4 hours)Promotes the formation of well-defined crystals and minimizes impurity inclusion.
Final Cooling Temperature 0-4 °CMaximizes the yield of the purified product.

Visualization of Workflow:

Recrystallization_Workflow A Crude Product B Dissolve in minimal hot polar solvent A->B C Add non-polar solvent until cloudy B->C D Add polar solvent to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry under vacuum H->I J Purified Product I->J

Caption: Workflow for the purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL by recrystallization.

Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principles of Separation

For a molecule like 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, which contains a basic amino group, normal-phase chromatography on silica gel is a common approach. The polar silica gel (stationary phase) will interact more strongly with polar compounds. A less polar mobile phase will elute the less polar impurities first, while the more polar target compound will be retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), the target compound can then be eluted.

Trustworthiness of the Protocol: To ensure a self-validating system, it is crucial to first perform analytical TLC to determine the optimal mobile phase composition that provides good separation between the target compound and its impurities.

Protocol for Silica Gel Column Chromatography

Objective: To separate 1-Amino-1-(3-tert-butylphenyl)propan-2-OL from both more and less polar impurities.

Materials:

  • Crude 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC method to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A common mobile phase for amino alcohols is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier (e.g., triethylamine, ~1%) to prevent tailing of the amine on the acidic silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the target compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Combine the fractions containing the pure product as determined by TLC.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Data Presentation:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase Hexane:Ethyl Acetate with 1% TriethylamineThe ratio should be optimized based on TLC. Triethylamine is added to prevent peak tailing of the basic amine.
Elution Mode Isocratic or GradientGradient elution may be necessary to separate a wide range of impurities.
Detection TLC with UV visualization and/or stainingTo identify and pool the fractions containing the pure product.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Since 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral molecule, its synthesis will often result in a racemic or diastereomeric mixture. The separation of enantiomers is a critical step in the development of chiral drugs. Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[5]

The Role of Chiral Stationary Phases (CSPs)

Chiral HPLC relies on the use of a chiral stationary phase (CSP). These CSPs create a chiral environment in the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different stabilities, resulting in different retention times for the two enantiomers, thus allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.[6][7]

Protocol for Chiral HPLC

Objective: To determine the enantiomeric purity and/or perform preparative separation of the enantiomers of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Materials:

  • Purified (racemic or enantiomerically enriched) 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based CSP)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Diethylamine)

Procedure:

  • Column Selection: Choose a suitable chiral column. For amino alcohols, columns like Chiralpak® IA, IB, or IC (amylose or cellulose derivatives) are good starting points.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic modifier like diethylamine (0.1%) is often added to improve the peak shape of basic analytes.

  • Method Development (Analytical Scale):

    • Inject a solution of the racemic standard.

    • Optimize the mobile phase composition (the ratio of alkane to alcohol) to achieve baseline separation of the two enantiomers.

    • Set the flow rate and detection wavelength (typically around 220 nm or 254 nm for the phenyl group).

  • Preparative Separation (if required):

    • Once an analytical method is established, it can be scaled up for preparative separation by using a larger diameter column and a higher flow rate.

    • Inject larger quantities of the racemic mixture and collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

Data Presentation:

ParameterRecommended ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA)Proven effectiveness for a wide range of chiral amines and alcohols.
Mobile Phase n-Hexane:Isopropanol with 0.1% DiethylamineThe ratio needs to be optimized for resolution. Diethylamine improves peak shape.
Flow Rate (Analytical) 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 220 nm or 254 nmCorresponds to the UV absorbance of the phenyl group.

Visualization of Chiral Separation:

Chiral_HPLC cluster_0 HPLC System Injector Injector (Racemic Mixture) Column Chiral Column (CSP) Injector->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Fraction_Collector Fraction Collector Detector->Fraction_Collector Purified_Enantiomer_1 Purified Enantiomer 1 Fraction_Collector->Purified_Enantiomer_1 Purified_Enantiomer_2 Purified Enantiomer 2 Fraction_Collector->Purified_Enantiomer_2

Caption: Schematic of a chiral HPLC system for the separation of enantiomers.

Conclusion

The purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a critical step in ensuring its suitability for use in the synthesis of high-purity downstream products. This guide has provided a comprehensive overview of three key purification techniques: recrystallization, column chromatography, and chiral HPLC. By understanding the principles behind each method and following the detailed protocols, researchers can effectively remove impurities and isolate the desired compound in high chemical and enantiomeric purity. The importance of preliminary analysis to understand the impurity profile cannot be overstated, as it allows for the rational selection and optimization of the most appropriate purification strategy.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • U.S. Patent 4,172,097. Production of propiophenone. October 23, 1979.
  • YAKHAK HOEJI.
  • Reddit. r/Chempros: Go-to recrystallization solvent mixtures. February 19, 2023. Available at: [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. January 19, 2021.
  • BenchChem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol in Biological Matrices

This Application Note is designed to serve as a definitive technical guide for the quantification of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol , a structural analog of phenylpropanolamine and a potential metabolite or im...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol , a structural analog of phenylpropanolamine and a potential metabolite or impurity in the synthesis of substituted cathinones and bupropion analogs.[1]

Abstract

This protocol details the validated methodology for the extraction and quantification of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol.[1] Due to the molecule's amphiphilic nature (lipophilic tert-butyl group combined with polar amine/hydroxyl moieties) and the presence of two chiral centers, standard analytical approaches require modification. We present a primary LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) SPE for clean extraction, coupled with a biphenyl stationary phase for enhanced selectivity. An orthogonal GC-MS method using TMS-derivatization is provided for confirmation.[1]

Introduction & Analyte Characterization

Chemical Identity

The target analyte is a regioisomer of metabolites related to tert-butyl-substituted phenethylamines.[1] It is characterized by a benzylic amine and a homobenzylic hydroxyl group, distinguishing it from the more common "ephedrine-like" (benzylic alcohol) structure.[1]

  • IUPAC Name: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol[1]

  • Molecular Formula: C₁₃H₂₁NO[1]

  • Molecular Weight: 207.31 g/mol [1]

  • Monoisotopic Mass: 207.1623 Da[1]

  • Key Properties:

    • Basicity: Primary amine (pKa ~9.0–9.5).

    • Lipophilicity: High (LogP ~2.5–3.0 estimated due to tert-butyl group).[1]

    • Chirality: Two stereocenters (C1, C2), resulting in four potential stereoisomers (erythro/threo pairs).

Critical Nomenclature Note

Researchers must distinguish this analyte from Dihydrobupropion (2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol).[1] In the target analyte, the amine is primary and located at the benzylic position (C1), whereas in bupropion metabolites, the amine is secondary and the hydroxyl is benzylic.

Method Development Strategy

The development of this protocol addresses three specific challenges:

  • Regio-Selectivity: Differentiating the 1-amino-2-ol structure from 1-hydroxy-2-amino isomers (cathine analogs).

  • Solubility Mismatch: The tert-butyl group increases solubility in organic solvents, while the amino-alcohol core retains water solubility.[1]

  • Matrix Interference: Endogenous amines in plasma/urine can suppress ionization.[1]

Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE is selected as the "Gold Standard" extraction method.[1] It locks the basic amine onto the sorbent via ionic interaction, allowing rigorous organic washing to remove neutral lipophiles (like the tert-butyl precursors) before elution.

Protocol 1: LC-MS/MS Quantification (Primary Method)[1]

Sample Preparation (MCX Solid Phase Extraction)

This workflow is optimized for Plasma, Urine, or Tissue Homogenate.

Reagents:

  • SPE Cartridge: Oasis MCX (30 mg/1 cc) or equivalent Mixed-Mode Strong Cation Exchange.[1]

  • Loading Buffer: 2% o-Phosphoric acid in water (pH ~2).[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL sample. Add 20 µL Internal Standard (e.g., Ephedrine-d3 or Bupropion-d9).[1] Add 600 µL Loading Buffer . Vortex 30s. Centrifuge at 10,000 x g for 5 min.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the supernatant onto the cartridge (low vacuum, ~1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences).

  • Wash 2 (Organic): 1 mL Methanol (CRITICAL: The tert-butyl group makes the analyte lipophilic, but the ionic bond holds it. This step removes neutral lipids).

  • Elution: Elute with 2 x 500 µL Elution Solvent .

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Reasoning: The Biphenyl phase provides pi-pi interactions with the phenyl ring, offering superior separation of regioisomers compared to C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 5 Hold
1.00 5 Start Ramp
6.00 90 Elution
7.00 90 Wash
7.10 5 Re-equilibration

| 9.00 | 5 | Stop |[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.[1]

  • Gas Temp: 350°C.

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)IdentityMechanistic Origin
208.2 [M+H]⁺190.2 15QuantifierLoss of H₂O (Dehydration)
208.2 [M+H]⁺162.1 25Qualifier 1α-Cleavage (Loss of ethanolamine tail)
208.2 [M+H]⁺133.1 35Qualifier 23-tert-butylphenyl cation

Protocol 2: GC-MS Confirmation (Orthogonal Method)

GC-MS is recommended for forensic confirmation or when LC-MS/MS is unavailable.[1] Due to the polar -OH and -NH₂ groups, derivatization is mandatory .[1]

Derivatization Protocol (TMS)[1]
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE at pH 10 (adjust sample with Carbonate Buffer). Evaporate to dryness.

  • Reagent Addition: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Ions Monitored (SIM):

    • m/z 116: (Base Peak) - α-cleavage of the TMS-amine chain.[1]

    • m/z 264: [M-15]⁺ (Loss of methyl from TMS).[1]

    • m/z 206: Fragment related to the tert-butylphenyl moiety.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing this compound, ensuring high data integrity.

G Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Ephedrine-d3) Start->IS_Add PreTreat Protein Precipitation / pH Adj (2% H3PO4) IS_Add->PreTreat SPE_Load SPE Loading (MCX) Cation Exchange PreTreat->SPE_Load Wash_Aq Wash 1: Aqueous Acid (Remove Proteins) SPE_Load->Wash_Aq Wash_Org Wash 2: Methanol (Remove Neutral Lipids) Wash_Aq->Wash_Org Elute Elution: 5% NH4OH in MeOH (Release Basic Amine) Wash_Org->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Column: Biphenyl Dry->LCMS Primary Method GCMS GC-MS Analysis (Derivatization Req.) Dry->GCMS Confirmatory

Figure 1: Optimized Extraction and Analysis Workflow. The MCX SPE step is critical for separating the lipophilic analyte from matrix lipids.[1]

Method Validation Parameters (Acceptance Criteria)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following criteria must be met:

  • Linearity: R² > 0.995 over the range of 1.0 ng/mL to 1000 ng/mL. Weighting factor (1/x²) is recommended.

  • Precision & Accuracy: CV% < 15% (20% at LLOQ) for intra- and inter-day runs.

  • Recovery: Absolute recovery should exceed 70% to ensure sensitivity.

  • Matrix Effect: Matrix factor should be between 0.85 and 1.[1]15. If suppression is observed (>20%), switch to a Deuterated Internal Standard or dilute the sample.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 445 (Related Structure: Dihydrobupropion). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Method

Application Note: Chiral Separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Enantiomers by High-Performance Liquid Chromatography

Abstract This application note presents a comprehensive guide for the development of a robust and efficient method for the chiral separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol enantiomers using High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development of a robust and efficient method for the chiral separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol outlines a systematic approach to method development, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed analytical procedures. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis and purification of chiral compounds. The methodologies described herein are grounded in established principles of chiral chromatography and are supported by scientific literature to ensure technical accuracy and reliability.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. The ability to accurately determine its enantiomeric purity is paramount for ensuring the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for the separation of enantiomers in the pharmaceutical industry.[2] The direct separation of enantiomers on a CSP is often preferred due to its simplicity and efficiency compared to indirect methods that require derivatization.[3] This application note focuses on a direct chromatographic approach and provides a detailed protocol for the chiral separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol enantiomers.

Analyte Properties and Method Development Considerations

Structure:

  • Functional Groups: The molecule possesses a primary amine (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The presence of the basic amino group and the acidic (weakly) hydroxyl group suggests amphiprotic character. The aromatic ring provides a site for π-π interactions.

  • Bulky Substituent: The tert-butyl group is a bulky, non-polar substituent that can influence steric interactions with a chiral stationary phase.

  • pKa (estimated): Based on similar aromatic amines, the pKa of the amino group is expected to be in the range of 9-10.[4] This indicates that the compound will be protonated and positively charged in acidic mobile phases.

  • logP (estimated): The presence of the tert-butyl and phenyl groups suggests a moderate to high lipophilicity.

Based on these characteristics, a normal-phase or polar organic chromatographic mode is a logical starting point. Polysaccharide-based chiral stationary phases are well-suited for the separation of a wide range of chiral compounds, including amino alcohols.[5]

Recommended Chiral Stationary Phases

For the separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, polysaccharide-based CSPs are highly recommended due to their proven versatility and success in resolving similar compounds. The following CSPs are proposed for initial screening:

  • CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.[6] This phase is known for its broad applicability.[7][8]

  • CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.[9][10][11] This CSP often provides complementary selectivity to the CHIRALPAK® AD-H.[5]

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, could also be considered, particularly in reversed-phase or polar ionic modes, as they are effective for separating amino acids and amino alcohols.[12][13][14][15]

Experimental Protocols

Materials and Reagents
  • Racemic 1-Amino-1-(3-tert-butylphenyl)propan-2-ol standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Chiral HPLC columns: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) and CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 1-Amino-1-(3-tert-butylphenyl)propan-2-ol and dissolve it in 10 mL of a 50:50 (v/v) mixture of n-Hexane and Isopropanol.

  • Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the initial mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Development and Optimization

The following is a systematic approach to developing and optimizing the chiral separation method.

Step 1: Initial Screening on Polysaccharide CSPs

The initial screening aims to identify a suitable combination of CSP and mobile phase that shows baseline or partial separation of the enantiomers.

Table 1: Initial Screening Conditions

ParameterCondition ACondition B
Column CHIRALPAK® AD-HCHIRALCEL® OD-H
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL

Rationale for Initial Conditions:

  • Normal Phase: A non-polar mobile phase with a polar modifier is a standard approach for polysaccharide CSPs.[2][16]

  • Mobile Phase Composition: An 80:20 ratio of hexane to alcohol is a common starting point. Isopropanol is a good first choice for the alcohol modifier.

  • Basic Additive: The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape and reducing the tailing of basic analytes like amines.[10]

Step 2: Optimization of Mobile Phase Composition

Once a promising CSP is identified, the mobile phase composition should be optimized to improve resolution (Rs) and reduce analysis time.

  • Alcohol Modifier: Vary the ratio of n-Hexane to Isopropanol (e.g., 90:10, 70:30). Increasing the alcohol content generally decreases retention time.[8]

  • Type of Alcohol: Evaluate the effect of using Ethanol instead of Isopropanol. Ethanol is a stronger polar modifier and will typically lead to shorter retention times.[16]

  • Additive Concentration: Optimize the concentration of DEA (e.g., 0.05% to 0.2%).

Step 3: Influence of Temperature

Investigate the effect of column temperature on the separation (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer analysis times.

Proposed Final Analytical Method

The following method is a robust starting point based on the successful separation of similar aromatic amino alcohols.

Table 2: Proposed Analytical Method

ParameterRecommended Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

dot

Caption: Workflow for Chiral Method Development.

Alternative Strategy: Derivatization

If direct separation proves challenging, an indirect approach involving derivatization can be employed. Derivatization converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

Recommended Derivatizing Agents for Amino Alcohols:

  • o-Phthaldialdehyde (OPA) in the presence of a chiral mercaptan: This creates fluorescent diastereomeric isoindoles that can be readily separated and detected with high sensitivity.[17]

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the primary amine to form diastereomeric thioureas.[18]

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used reagent for the derivatization of primary amines.[3]

dot

Caption: Indirect Chiral Separation via Derivatization.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the chiral separation of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol enantiomers. By following the outlined systematic approach to method development, researchers can efficiently establish a reliable HPLC method for the analysis of this important chiral building block. The recommended starting conditions, optimization strategies, and alternative derivatization protocols offer a complete guide for achieving successful enantiomeric resolution.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Available at: [Link]

  • Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. Available at: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. Available at: [Link]

  • Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate. Taylor & Francis. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. Available at: [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. Available at: [Link]

  • Chiral Separation Techniques. chemistlibrary. Available at: [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. Available at: [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Chiral Technologies Europe. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • CHIRALPAK AD-H. Daicel. Available at: [Link]

  • instruction manual for chiralpak® ad-h. HPLC. Available at: [Link]

  • CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type). Amerigo Scientific. Available at: [Link]

  • CHIRALCEL-OD-OJ.pdf. Daicel Chiral Technologies. Available at: [Link]

  • 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. PubChem. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chiralcel-OD-H-OJ-H_Manual.pdf. HPLC. Available at: [Link]

  • 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. EPA. Available at: [Link]

  • Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). Cheméo. Available at: [Link]

  • 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. EPA. Available at: [Link]

  • (S)-3-(tert-Butylamino)propane-1,2-diol. PubChem. Available at: [Link]

Sources

Application

The Role of Phenylalaninol-Derived Chiral Auxiliaries in Asymmetric Synthesis: A Detailed Guide

Abstract This technical guide provides a comprehensive overview of the application of amino alcohol-derived chiral auxiliaries in asymmetric synthesis, with a specific focus on a representative model, a phenylalaninol-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of amino alcohol-derived chiral auxiliaries in asymmetric synthesis, with a specific focus on a representative model, a phenylalaninol-derived oxazolidinone. Due to the limited specific literature on 1-Amino-1-(3-tert-butylphenyl)propan-2-ol as a chiral auxiliary, this document leverages the extensive research on structurally analogous and well-established auxiliaries to provide detailed application notes and protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ robust methods for stereochemical control in the synthesis of complex organic molecules. The principles and protocols outlined herein are broadly applicable to a range of amino alcohol-based chiral auxiliaries.

Introduction: The Power of Chiral Auxiliaries

In the realm of stereoselective synthesis, chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer over the other.[1] Following the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the process efficient and economical.

Amino alcohols derived from readily available chiral amino acids, such as phenylalaninol, are a cornerstone in the field of chiral auxiliaries.[2] Their utility is exemplified by the pioneering work of Evans with oxazolidinone auxiliaries, which have been successfully applied in numerous stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1] The predictable stereochemical outcomes and the reliability of these auxiliaries have made them indispensable in the synthesis of natural products and pharmaceuticals.

This guide will use a well-documented phenylalaninol-derived oxazolidinone, specifically (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, as a model system to illustrate the principles and practical applications of this class of chiral auxiliaries. The bulky phenyl group and the defined stereocenters in this model provide a strong basis for understanding how a molecule like 1-Amino-1-(3-tert-butylphenyl)propan-2-ol might function as a chiral directing group.

Synthesis of the Chiral Auxiliary: A Representative Protocol

The foundation of any chiral auxiliary-based synthesis is the efficient and stereospecific preparation of the auxiliary itself. Phenylalaninol, derived from the natural amino acid phenylalanine, serves as a common and cost-effective starting material.[3]

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine

This protocol describes the synthesis of a commonly used oxazolidinone auxiliary from (1S,2R)-norephedrine, which is structurally related to phenylalaninol.

Materials:

  • (1S,2R)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Equipment:

  • Round bottom flask

  • Distillation apparatus

  • Heating mantle with oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.[4]

  • Heat the mixture in an oil bath at 160 °C.[4]

  • Ethanol will begin to distill. Continue heating until the distillation ceases (approximately 5 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with water.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Recrystallize the crude solid from a hexane-ethyl acetate mixture to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[4]

Attachment of the Acyl Group: Preparing the Substrate for Asymmetric Reactions

Once the chiral auxiliary is obtained, the next step is to attach the acyl group that will undergo the asymmetric transformation. This is typically achieved by N-acylation.

Protocol 2: N-Acylation of the Oxazolidinone Auxiliary

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or oven-dried round bottom flask with a rubber septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard laboratory glassware

Procedure:

  • Dissolve the oxazolidinone auxiliary in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. A color change is typically observed.

  • Stir the solution at -78 °C for 15-30 minutes.

  • Add the desired acyl chloride dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Alkylation: Formation of a-Chiral Carboxylic Acid Derivatives

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face.

Mechanism of Stereocontrol in Alkylation

The high diastereoselectivity observed in the alkylation of N-acyloxazolidinones is attributed to the formation of a rigid chelated (Z)-enolate. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide or LDA leads to the formation of a lithium or sodium enolate that is chelated to the carbonyl oxygen of the auxiliary. The phenyl group of the auxiliary then sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face.[5]

G cluster_workflow Asymmetric Alkylation Workflow start N-Acyloxazolidinone deprotonation Deprotonation (e.g., LDA, NaHMDS) start->deprotonation enolate (Z)-Enolate (Chelated) deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation Electrophilic Attack product Diastereomerically Enriched Product alkylation->product

Caption: Workflow for Asymmetric Alkylation.

Protocol 3: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or oven-dried round bottom flask with a rubber septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of NaHMDS or LDA in THF.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent dropwise via syringe.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the major diastereomer.

EntryElectrophile (R-X)Diastereomeric Ratio (dr)
1Benzyl bromide>95:5
2Allyl iodide>98:2[5]
3Methyl iodide>95:5
4Isopropyl iodide~90:10

Table 1: Representative Diastereoselectivities in Alkylation Reactions.

Asymmetric Aldol Reactions: Constructing ß-Hydroxy Carbonyl Compounds

The Evans aldol reaction is a powerful method for the stereoselective synthesis of ß-hydroxy carbonyl compounds, which are common motifs in natural products. The chiral auxiliary directs the formation of two new stereocenters with high predictability.

Mechanism of Stereocontrol in Aldol Reactions

The stereochemical outcome of the Evans aldol reaction is controlled by the formation of a Zimmerman-Traxler-like six-membered chair transition state. The (Z)-boron enolate, formed by the reaction of the N-acyloxazolidinone with a Lewis acid like dibutylboron triflate and a hindered base, reacts with an aldehyde. The bulky substituent on the oxazolidinone ring orients the aldehyde in the transition state to minimize steric interactions, leading to the observed syn diastereomer.[1]

G cluster_mechanism Stereochemical Model for Evans Aldol Reaction enolate N-Acyloxazolidinone boron_enolate (Z)-Boron Enolate Formation (Bu2BOTf, i-Pr2NEt) enolate->boron_enolate ts Chair-like Transition State (Zimmerman-Traxler) boron_enolate->ts Reaction with Aldehyde aldol_adduct Syn Aldol Adduct ts->aldol_adduct

Caption: Mechanism of the Evans Aldol Reaction.

Protocol 4: Diastereoselective Syn-Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • pH 7 Phosphate buffer

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Oven-dried round bottom flask with a rubber septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.

  • Cool the reaction back down to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and then hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

EntryAldehydeDiastereomeric Ratio (syn:anti)
1Isobutyraldehyde>99:1
2Benzaldehyde>98:2
3Acetaldehyde>95:5

Table 2: Representative Diastereoselectivities in Evans Aldol Reactions.

Cleavage of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the chiral auxiliary to reveal the desired chiral product and to recover the auxiliary. Various methods are available, and the choice depends on the desired functional group in the product (e.g., carboxylic acid, alcohol, amide).

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Alkylated or aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the substrate in a mixture of THF and water in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral carboxylic acid.[5]

Conclusion

References

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  • Kanemasa, S., Onimura, K., & Uemura, T. (1995). L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. Tetrahedron: Asymmetry, 6(10), 2479-2482.
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  • Schrittwieser, J. H., Velikogne, S., & Kroutil, W. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4236-4243.
  • Karaman, R. (2016, September 20). Re: Chiral auxilliary cleavage? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853.
  • Britton, R. (2000).
  • Richardson, T. E., Rybak, A. S., & Richardson, S. K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • Román, R., Toste, F. D., & Fustero, S. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
  • Soloshonok, V. A., Tang, X., Hruby, V. J., & Van Meervelt, L. (2001). Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides.
  • Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Díaz, M. (2008). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. Organic & Biomolecular Chemistry, 6(9), 1655-1664.
  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781.

Sources

Method

Application Notes and Protocols: 1-Amino-1-(3-tert-butylphenyl)propan-2-OL in Medicinal Chemistry

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This document provides a comprehensive guide to the potential applications and experimental protocols for a unique chiral amino alcohol, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a chiral 1-amino-2-propanol backbone and a 3-tert-butylphenyl group—suggest a strong potential for biological activity, particularly as a modulator of adrenergic receptors.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound class, from hypothesized synthesis to potential therapeutic applications and the protocols to validate them. We will delve into the rationale behind experimental design, drawing parallels from well-established principles in medicinal chemistry.

The Scientific Rationale: Deconstructing the Molecule

The therapeutic potential of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL can be inferred from its constituent parts:

  • The Chiral Amino Alcohol Backbone: Chiral amino alcohols are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their stereochemistry is often crucial for selective interaction with biological targets like enzymes and G-protein coupled receptors (GPCRs).[1][3]

  • The Phenylpropanolamine Scaffold: This substructure is characteristic of many adrenergic receptor modulators.[4][5] The hydroxyl and amino groups, along with the aromatic ring, can form key interactions with adrenergic receptors.[6]

  • The 3-tert-butylphenyl Moiety: The tert-butyl group is a common feature in drug design, often introduced to enhance metabolic stability through steric hindrance of nearby functional groups.[7] Its position on the phenyl ring can influence receptor subtype selectivity. For instance, substitution on the aromatic ring of adrenergic agonists is a key determinant of their activity.[6] The N-tert-butyl group, in particular, is known to enhance β2-receptor selectivity in several instances.[6]

Based on these structural features, a primary hypothesis is that 1-Amino-1-(3-tert-butylphenyl)propan-2-OL will function as a modulator of adrenergic receptors, with the tert-butyl group potentially conferring selectivity for a specific subtype.

Proposed Synthetic Pathways and Protocols

The asymmetric synthesis of chiral amino alcohols is a well-established field, offering several viable routes to 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.[1][2][8] Below are two potential protocols.

Protocol 1: Asymmetric Reduction of an α-Amino Ketone

This is a common and effective method for preparing chiral amino alcohols.[2]

Workflow Diagram:

G A 1-(3-tert-butylphenyl)propan-1-one B α-Bromination A->B C 2-Bromo-1-(3-tert-butylphenyl)propan-1-one B->C D Amination C->D E 2-Amino-1-(3-tert-butylphenyl)propan-1-one D->E F Asymmetric Reduction E->F G 1-Amino-1-(3-tert-butylphenyl)propan-2-OL F->G

Caption: Asymmetric reduction of an α-amino ketone workflow.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-1-(3-tert-butylphenyl)propan-1-one (Precursor):

    • Start with commercially available 1-(3-tert-butylphenyl)propan-1-one.

    • Perform an α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(3-tert-butylphenyl)propan-1-one.

    • Displace the bromide with an amino group using a protected ammonia equivalent (e.g., sodium azide followed by reduction, or direct amination with ammonia).

  • Asymmetric Reduction:

    • Dissolve the precursor α-amino ketone in a suitable solvent like methanol or ethanol.

    • Use a chiral reducing agent. A common choice is a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

    • The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Quench the reaction carefully with an appropriate reagent (e.g., methanol or acetone).

    • Perform an aqueous workup to remove inorganic byproducts.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired enantiomer of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.[1]

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).[1]

Protocol 2: Biocatalytic Asymmetric Amination

Enzymatic methods offer high selectivity and mild reaction conditions.[3][9]

Workflow Diagram:

G A 1-(3-tert-butylphenyl)prop-2-en-1-ol B Engineered Amine Dehydrogenase A->B Ammonia Source C Asymmetric Reductive Amination B->C D 1-Amino-1-(3-tert-butylphenyl)propan-2-OL C->D

Caption: Biocatalytic asymmetric amination workflow.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Synthesize the precursor α-hydroxy ketone, 1-hydroxy-1-(3-tert-butylphenyl)propan-2-one.

  • Enzymatic Reaction:

    • Employ an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of the α-hydroxy ketone.[9]

    • The reaction typically uses an inexpensive ammonia source as the amino donor.[9]

    • A cofactor regeneration system (e.g., using glucose dehydrogenase) is often required.[3]

    • The reaction is carried out in an aqueous buffer at a controlled pH and temperature.

  • Product Isolation:

    • After the reaction, denature the enzyme (e.g., by pH shift or heat) and remove it by centrifugation.

    • Extract the product from the aqueous phase using an organic solvent.

    • Purify by chromatography.

  • Analysis:

    • Characterize the product and determine enantiomeric excess as described in Protocol 1.

Potential Applications in Medicinal Chemistry

The primary hypothesized application for this compound is as a modulator of adrenergic receptors.

Adrenergic Receptor Modulation

Adrenergic receptors are key regulators of physiological processes, and their modulation is a therapeutic strategy for a wide range of conditions.[5][10]

  • α-Adrenergic Receptors: Involved in vasoconstriction and smooth muscle contraction.[4]

  • β-Adrenergic Receptors:

    • β1: Primarily in the heart; stimulation increases heart rate and contractility.[6]

    • β2: Found in bronchial smooth muscle; stimulation leads to bronchodilation.[6] Also involved in other metabolic processes.

    • β3: Located in adipose tissue and involved in lipolysis.[6]

Signaling Pathway Diagram:

G Agonist Adrenergic Agonist (e.g., 1-Amino-1-(3-tert-butylphenyl)propan-2-OL) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets leading to

Caption: Simplified β-adrenergic receptor signaling pathway.

Hypothesized Activity Profile:

Given the presence of the tert-butyl group, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL may exhibit selectivity towards β2-adrenergic receptors.[6] This could make it a candidate for development as a bronchodilator for asthma or COPD.[5]

Other Potential Applications

The amino alcohol scaffold is versatile, and the compound could be explored for other activities:

  • Antimicrobial and Antifungal Activity: Some amino alcohols have shown promise as leads for antibiotic and antifungal agents.[11]

  • Anticancer Properties: The side chains of some successful anticancer drugs, like Taxol, contain a chiral amino alcohol.[1]

In Vitro Screening Protocols

Once synthesized, the biological activity of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL needs to be determined.

Protocol 3: Radioligand Binding Assay for Adrenergic Receptors

This assay determines the affinity of the compound for a specific receptor subtype.

Workflow Diagram:

G A Prepare Membranes (expressing receptor subtype) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Bound Radioactivity C->D Scintillation Counting E Data Analysis (IC50, Ki) D->E

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use cell lines engineered to express a single subtype of adrenergic receptor (e.g., β2).

    • Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Binding Reaction:

    • In a multi-well plate, incubate the membranes with a known radiolabeled ligand (e.g., ³H-dihydroalprenolol for β-receptors) and varying concentrations of the test compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 4: Functional Assay (cAMP Measurement)

This assay determines whether the compound is an agonist, antagonist, or inverse agonist.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line expressing the adrenergic receptor of interest that is coupled to adenylyl cyclase.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound.

    • To test for antagonist activity, co-incubate with a known agonist.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the test compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation and Future Directions

Data Summary Table:

Assay TypeParameterInterpretation
Radioligand BindingKi (nM)Affinity of the compound for the receptor. Lower Ki indicates higher affinity.
Functional (cAMP)EC₅₀ (nM)Potency of the compound as an agonist. Lower EC₅₀ indicates higher potency.
Functional (cAMP)Emax (%)Efficacy of the compound as an agonist relative to a standard full agonist.
Functional (cAMP)IC₅₀ (nM)Potency of the compound as an antagonist.

Future Directions:

  • Selectivity Profiling: Test the compound against a panel of adrenergic receptor subtypes and other GPCRs to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL to understand how structural modifications affect activity and selectivity.

  • In Vivo Studies: If in vitro data is promising, proceed to in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a novel chemical entity, a thorough analysis of its structural components allows for the formulation of strong hypotheses regarding its synthesis and biological activity. This document provides a robust framework for its investigation, from chemical synthesis to in vitro evaluation. The protocols and insights presented herein are intended to empower researchers to explore the therapeutic potential of this and related compounds, contributing to the ongoing quest for new and improved medicines.

References

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ACS Publications URL: [Link]

  • Title: Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton Source: ResearchGate URL: [Link]

  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols Source: PMC URL: [Link]

  • Title: Adrenergic Receptor Subtypes Source: University of Toledo URL: [Link]

  • Title: Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol Source: PubMed URL: [Link]

  • Title: Adrenergic receptor modulating compounds and methods of using the same Source: Google Patents URL
  • Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: MDPI URL: [Link]

  • Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL: [Link]

  • Title: Small but mighty: the impact of tertiary alcohols in drug design Source: Hypha Discovery URL: [Link]

  • Title: synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Scientific Research Publishing URL: [Link]

  • Title: A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide Source: ResearchGate URL: [Link]

  • Title: Amino Alcohols as Potential Antibiotic and Antifungal Leads Source: Vapourtec URL: [Link]

  • Title: Adrenergic receptors: structure and function Source: Cleveland Clinic Journal of Medicine URL: [Link]

  • Title: What are adrenergic receptor modulators and how do they work? Source: Patsnap Synapse URL: [Link]

Sources

Application

mechanism of action of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL in biological systems

This Application Note and Protocol Guide details the mechanism, pharmacological significance, and experimental handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol . This compound, identified by CAS 1336838-34-6 , repre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the mechanism, pharmacological significance, and experimental handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol . This compound, identified by CAS 1336838-34-6 , represents a specialized chiral hydroxyethylamine (HEA) scaffold . While less common than its regioisomer (the cathinone metabolite 2-amino-1-phenylpropan-1-ol), this 1-amino-1-phenyl regioisomer serves as a critical "privileged structure" in medicinal chemistry, particularly for aspartyl protease inhibition and monoaminergic receptor modulation .

[1]

Executive Summary

Compound Identity: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol CAS Registry Number: 1336838-34-6 Chemical Class:


-Amino Alcohol (Hydroxyethylamine Isostere)
Core Significance: 
This compound functions primarily as a transition-state isostere  in drug design. Its structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, making it a potent scaffold for inhibiting aspartyl proteases  (e.g., BACE1, Renin, HIV Protease). Additionally, the bulky 3-tert-butyl  substituent confers high lipophilicity (

), enhancing blood-brain barrier (BBB) penetration and affinity for hydrophobic pockets (S1/S1' subsites) in enzymes and G-protein coupled receptors (GPCRs).

Mechanism of Action in Biological Systems

A. Protease Inhibition (Transition-State Mimicry)

The primary biological mechanism of 1-amino-1-phenylpropan-2-ol derivatives lies in their ability to mimic the tetrahedral transition state of peptide hydrolysis.

  • Mechanism: Aspartyl proteases cleave peptide bonds via a water molecule activated by two catalytic aspartic acid residues.

  • Inhibition: The hydroxyl group of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol binds to the catalytic aspartates, displacing the lytic water molecule. The adjacent amine group (protonated at physiological pH) forms electrostatic interactions with the enzyme's active site, effectively "locking" the enzyme in a non-functional state.

  • Role of 3-tert-butyl: The bulky 3-tert-butyl group occupies the hydrophobic S1 or S1' specificity pocket of the enzyme, providing selectivity over other proteases.

B. Neuropharmacological Modulation (Monoamines & NMDA)

Structurally, the compound is a regioisomer of sympathomimetic amines (like norephedrine) and metabolites of substituted cathinones.

  • Monoamine Transporters (MATs): The 1-amino-1-phenyl scaffold is less active as a releaser than the 2-amino-1-phenyl scaffold (cathinone/amphetamine type) but often acts as a reuptake inhibitor for Dopamine (DAT) and Norepinephrine (NET). The steric bulk of the tert-butyl group suggests high affinity for the transporter's orthosteric site.

  • NMDA Receptor Antagonism: Bulky 1,2-diphenylethylamines and their analogs are known channel blockers of the NMDA receptor. This compound may exhibit low-affinity uncompetitive antagonism , potentially conferring neuroprotective or dissociative properties.

C. Beta-Adrenergic Interaction

Unlike standard beta-blockers (aryloxypropanolamines), this compound lacks the ether linkage. However, the


-amino alcohol motif can interact with the beta-adrenergic receptor  binding pocket. The 3-tert-butyl group mimics the lipophilic tail of selective 

-agonists (e.g., salbutamol), suggesting it may act as an allosteric modulator or partial antagonist .

Visualization: Structural Logic & Pathway

Mechanism Compound 1-Amino-1-(3-tert-butylphenyl) propan-2-ol Scaffold Hydroxyethylamine (HEA) Core Compound->Scaffold Contains Target2 Monoamine Transporters (DAT/NET) Compound->Target2 Modulates Target1 Aspartyl Proteases (BACE1, Renin) Scaffold->Target1 High Affinity Mech1 Transition State Mimicry (-OH binds Asp) Target1->Mech1 Mechanism Mech2 Reuptake Inhibition (Steric Blockade) Target2->Mech2 Mechanism Effect1 Inhibition of Peptide Hydrolysis Mech1->Effect1 Outcome Effect2 Increased Synaptic Monoamines Mech2->Effect2 Outcome

Figure 1: Mechanistic pathways of the compound acting as a protease inhibitor and monoamine modulator.

Experimental Protocols

Protocol A: In Vitro Aspartyl Protease Inhibition Assay (FRET-Based)

Objective: Determine the


 of the compound against a target protease (e.g., BACE1 or Pepsin).

Materials:

  • Recombinant Protease (e.g., BACE1).

  • FRET Peptide Substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Compound: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the compound in DMSO to create a 10-point concentration series (e.g., 1 nM to 10

    
    M).
    
  • Enzyme Mix: Dilute the enzyme in Assay Buffer to a final concentration of 10-50 nM.

  • Incubation: Add 10

    
    L of compound solution and 40 
    
    
    
    L of enzyme solution to a black 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
  • Initiation: Add 50

    
    L of FRET substrate (final concentration 5-10 
    
    
    
    M).
  • Measurement: Monitor fluorescence immediately (Ex: 320 nm, Em: 405 nm) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. log[Concentration] to determine
    
    
    .
Protocol B: Synaptosomal Monoamine Uptake Assay

Objective: Evaluate the compound's ability to inhibit the reuptake of Dopamine (DA) or Norepinephrine (NE).

Materials:

  • Rat cortical synaptosomes (freshly prepared).

  • Radio-labeled neurotransmitter:

    
    -DA or 
    
    
    
    -NE.
  • Krebs-Henseleit Buffer (oxygenated).

Step-by-Step Methodology:

  • Suspension: Resuspend synaptosomes in Krebs buffer.

  • Pre-incubation: Incubate synaptosomes (50

    
    g protein) with the test compound (various concentrations) for 15 minutes at 37°C.
    
  • Uptake: Add

    
    -ligand (final conc. 10-20 nM) and incubate for exactly 5 minutes.
    
  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Validation: Use specific inhibitors (e.g., GBR-12909 for DAT) as positive controls.

Comparative Data Summary

Feature1-Amino-1-phenyl (This Compound)2-Amino-1-phenyl (Cathinone/Ephedrine)
Core Structure Benzylic AmineAlpha-Amino Ketone/Alcohol
Primary Target Aspartyl Proteases (Transition State)Monoamine Transporters (Substrate/Releaser)
Receptor Affinity Moderate (NMDA, Beta-AR)High (Adrenergic, Dopaminergic)
Metabolic Stability High (Benzylic amine is resistant to MAO)Variable (Susceptible to CYP2D6)
Lipophilicity High (due to 3-tert-butyl)Moderate

References

  • Chemical Identity & Availability

    • Compound Summary: (1S)-1-Amino-1-(3-tert-butylphenyl)propan-2-ol.[1][2] CAS 1336838-34-6.[1][2][3][4] Available from specialized chemical vendors (e.g., BLD Pharm, Guidechem).

  • Mechanism (Protease Inhibition)

    • Ghosh, A. K., et al. (2012). "Structure-based design of hydroxyethylamine-based inhibitors of BACE1." Journal of Medicinal Chemistry. (Describes the utility of the hydroxyethylamine scaffold).
  • Mechanism (SAR of Phenylpropanolamines)

    • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Provides context for regioisomer activity).
  • Related Structure (3-tert-butylphenyl moiety)

    • Darvesh, S., et al. (2020). "1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase."[5] Molecules. (Demonstrates the binding affinity of the 3-tert-butylphenyl group).[6][5]

Sources

Method

Application Notes and Protocols for 1-Amino-1-(3-tert-butylphenyl)propan-2-ol: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The imperative for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of robust and predictable methods for asymmetric synthesis. Chiral 1,2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imperative for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of robust and predictable methods for asymmetric synthesis. Chiral 1,2-amino alcohols are a cornerstone of this field, serving as both valuable synthons and highly effective chiral auxiliaries.[1] This document provides a detailed guide to the synthesis and application of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, a rationally designed chiral building block. The strategic placement of a sterically demanding tert-butyl group on the phenyl ring is intended to enhance facial selectivity in asymmetric transformations by creating a well-defined and sterically biased chiral environment. These notes are intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex organic molecules.

Part 1: Physicochemical and Structural Properties

The structural features of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, particularly its rigid phenyl backbone and bulky tert-butyl substituent, are key to its function in directing stereoselective reactions. Below is a summary of its key properties, with some values estimated based on structurally related compounds such as phenylpropanolamine.[2][3]

PropertyValue (Estimated)Notes
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Appearance White to off-white crystalline solidExpected based on similar amino alcohols.
Melting Point 75-85 °CEstimation based on phenylpropanolamine and related structures.[4]
Boiling Point > 300 °CHigh boiling point expected due to hydrogen bonding.
Solubility Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water.Typical for phenylpropanolamine derivatives.[5]
pKa (Strongest Basic) ~9.4Estimated based on the primary amine functionality.[6]
logP ~2.5 - 3.0The tert-butyl group increases lipophilicity compared to phenylpropanolamine (logP ~0.6-0.9).[2]

Part 2: Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

The synthesis of the title compound can be efficiently achieved via a two-step sequence starting from commercially available 3-tert-butylbenzaldehyde. The key step is the asymmetric reduction of an intermediate α-amino ketone, which establishes the crucial stereocenters.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Asymmetric Reduction start 3-tert-butylbenzaldehyde reagents1 1. KCN, NH4Cl 2. H2SO4, H2O, heat start->reagents1 intermediate 2-Amino-1-(3-tert-butylphenyl)propan-1-one reagents1->intermediate reagents2 BH3-THF Chiral Oxazaborolidine Catalyst (e.g., (R)-CBS catalyst) intermediate->reagents2 product 1-Amino-1-(3-tert-butylphenyl)propan-2-ol reagents2->product Alkylation_Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage start 1-Amino-1-(3-tert-butylphenyl)propan-2-ol reagents1 1. Phosgene or CDI 2. Propionyl Chloride, n-BuLi start->reagents1 auxiliary N-Propionyl Oxazolidinone Auxiliary reagents1->auxiliary reagents2 1. LDA or NaHMDS, -78 °C 2. Benzyl Bromide (R-X) auxiliary->reagents2 alkylated Alkylated Product (High d.r.) reagents2->alkylated reagents3 LiOH, H2O2 or LiBH4 alkylated->reagents3 product Enantiopure Carboxylic Acid or Alcohol reagents3->product recovered_aux Recovered Auxiliary reagents3->recovered_aux Catalysis_Workflow cluster_0 Catalyst Formation and Reaction ligand 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (L*) catalyst Chiral Ru-L* Catalyst ligand->catalyst metal [RuCl2(p-cymene)]2 metal->catalyst product Chiral Alcohol (High e.e.) catalyst->product ketone Prochiral Ketone (e.g., Acetophenone) ketone->product h_source Hydrogen Source (e.g., Isopropanol) h_source->product

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Introduction: Unveiling the Pharmacological Profile of a Novel Propanolamine Derivative 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral amino alcohol whose structure is analogous to a class of compounds known for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Propanolamine Derivative

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral amino alcohol whose structure is analogous to a class of compounds known for their significant pharmacological activities. The propanolamine scaffold is a key pharmacophore in many adrenergic receptor modulators.[1][2] The presence of a substituted phenyl ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are the target of approximately one-third of all currently marketed drugs.[3][4] Specifically, the structural similarity to known β-adrenergic agonists and antagonists makes the adrenergic system a primary target for investigation.[5][6]

These application notes provide a comprehensive framework for the in vitro characterization of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The protocols detailed herein are designed to first establish the compound's binding affinity for specific adrenergic receptor subtypes and then to elucidate its functional activity—whether it acts as an agonist, antagonist, or inverse agonist. By systematically applying these assays, researchers can build a detailed pharmacological profile essential for drug development and mechanistic studies.

Principle: Adrenergic Receptor Signaling Cascade

Most β-adrenergic receptors (β1, β2, β3) are canonically coupled to the stimulatory G-protein, Gαs. Upon agonist binding, the receptor undergoes a conformational change, activating the G-protein.[7] The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, mediating the cellular response.[8] Measuring the accumulation of cAMP is therefore a direct and robust method for quantifying the functional response to receptor activation by a potential agonist.[9][10]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Test Compound) GPCR β-Adrenergic Receptor (GPCR) Agonist->GPCR Binding G_Protein Gαs/βγ GPCR->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Relaxation, Transcription) PKA->Response Phosphorylation Binding_Assay_Workflow start Start prep_plate Prepare 96-well plate: - Total Binding (Radioligand + Vehicle) - Non-specific (Radioligand + Cold Ligand) - Competition (Radioligand + Test Compound) start->prep_plate add_reagents Add Reagents: 1. Assay Buffer 2. Compounds/Controls 3. Radioligand prep_plate->add_reagents add_membrane Initiate Reaction: Add Membrane Preparation add_reagents->add_membrane incubate Incubate to Equilibrium (e.g., 90 min, RT) add_membrane->incubate filter_wash Terminate & Separate: Rapid Filtration & Washing incubate->filter_wash count Quantify Bound Ligand: Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for a competitive radioligand binding assay.
Data Presentation & Analysis

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis (log(inhibitor) vs. response) is used to determine the IC50 value. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Binding Affinity Data Summary

Receptor Subtype Radioligand Test Compound Ki (nM)
Human β1 Adrenergic [¹²⁵I]-ICYP Experimental Value
Human β2 Adrenergic [¹²⁵I]-ICYP Experimental Value

| Human α1A Adrenergic | [³H]-Prazosin | Experimental Value |

Part 2: Functional Activity Assessment

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. A cAMP accumulation assay will classify the compound as an agonist (stimulates cAMP production), an antagonist (blocks the effect of an agonist), or an inverse agonist (reduces basal cAMP levels). [11][12]

Protocol 2: cAMP Accumulation Assay (Luminescence-Based)

This protocol utilizes a genetically encoded biosensor, such as Promega's GloSensor™, which consists of a luciferase fused to a cAMP binding domain. [13][14]Binding of cAMP to the sensor causes a conformational change that results in a dramatic increase in light output, providing a sensitive, real-time measure of intracellular cAMP levels in living cells. [13] A. Cell Preparation

  • Objective: To prepare cells expressing the target receptor and the cAMP biosensor for the assay.

  • Materials:

    • HEK293 or CHO cells stably or transiently expressing the target adrenergic receptor.

    • GloSensor™ cAMP plasmid or a stable GloSensor™ cell line.

    • Transfection reagent (if applicable).

    • Cell culture medium, white opaque 96- or 384-well plates.

  • Procedure:

    • Seed cells in white, opaque-walled assay plates at a predetermined optimal density.

    • If using transient transfection, introduce the GloSensor™ cAMP plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).

    • On the day of the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent (luciferase substrate).

    • Incubate the plate at room temperature for 1-2 hours to allow the substrate to equilibrate within the cells. [13] B. Functional Assay

  • Objective: To measure changes in intracellular cAMP in response to the test compound, thereby determining its agonist or antagonist activity.

  • Procedure (Agonist Mode):

    • Prepare serial dilutions of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL and a known full agonist (e.g., Isoproterenol) as a positive control.

    • Using an automated injector or multichannel pipette, add the compound dilutions to the prepared cell plate.

    • Immediately begin reading luminescence on a plate reader capable of kinetic measurements, or perform an endpoint read after a specified incubation time (e.g., 15-30 minutes).

  • Procedure (Antagonist Mode):

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the test compound dilutions for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically at its EC80 concentration) to all wells. [12] 4. Immediately read luminescence as described for the agonist mode.

cAMP_Assay_Workflow cluster_modes Assay Mode start Start seed_cells Seed Cells Expressing Receptor & GloSensor into Assay Plate start->seed_cells equilibrate Equilibrate Cells with GloSensor Reagent (Substrate) seed_cells->equilibrate agonist_mode Agonist Mode: Add Test Compound/Control equilibrate->agonist_mode antagonist_mode Antagonist Mode: 1. Add Test Compound (Pre-incubate) 2. Add Known Agonist (EC80) equilibrate->antagonist_mode read_luminescence Measure Luminescence (Kinetic or Endpoint) agonist_mode->read_luminescence antagonist_mode->read_luminescence analyze Data Analysis: Generate Dose-Response Curves Calculate EC50 / IC50 read_luminescence->analyze end End analyze->end

Figure 3: Workflow for a luminescent-based cAMP functional assay.
Data Presentation & Analysis

Data (Relative Light Units, RLU) is normalized to the response of the vehicle control (0%) and a saturating concentration of a full agonist like Isoproterenol (100%). Dose-response curves are generated using non-linear regression to determine the potency (EC50) and efficacy (% of maximal response) for agonists, or the potency (IC50) for antagonists.

Table 2: Example Functional Data Summary

Receptor Subtype Assay Mode Parameter Test Compound Value
Human β2 Adrenergic Agonist EC50 (nM) Experimental Value
Human β2 Adrenergic Agonist Emax (% of Isoproterenol) Experimental Value

| Human β2 Adrenergic | Antagonist | IC50 (nM) | Experimental Value |

Conclusion and Interpretation

By integrating the results from these binding and functional assays, a comprehensive pharmacological profile of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL can be established.

  • If the compound has a low Ki value and a low EC50 value with high efficacy (Emax), it is a potent and efficacious agonist.

  • If the compound has a low Ki value and a low EC50 value but low efficacy, it is a partial agonist. [6]* If the compound has a low Ki value, shows no agonist activity on its own, and has a low IC50 in the antagonist assay, it is an antagonist.

  • If the compound has a low Ki value but no measurable functional activity in these assays, it may be acting through a different signaling pathway (e.g., Gαi, β-arrestin) or may be an inverse agonist, requiring further investigation with different assay formats. [4][9] These foundational in vitro protocols provide the essential data needed to guide further preclinical development, including selectivity screening against other receptors and progression to more complex cell-based and in vivo models.

References

  • National Center for Biotechnology Information (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • Biocompare (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • MDPI (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]

  • European Pharmaceutical Review (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Marin Biologic Laboratories (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • National Center for Biotechnology Information (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available at: [Link]

  • Molecular Devices (2012). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • ACS Publications (2026). An Allosteric Assay for Identifying Ligands Binding to β2 Adrenergic Receptor by Surface-Enhanced Raman Scattering (SERS)-Active Nanoparticles. Analytical Chemistry. Available at: [Link]

  • PubMed (1984). A sensitive equilibrium binding assay for soluble beta-adrenergic receptors. Available at: [Link]

  • Springer Nature Experiments (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Available at: [Link]

  • National Center for Biotechnology Information (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PMC. Available at: [Link]

  • PubMed (1985). In vitro interactions of agonists and antagonists with beta-adrenergic receptors. Available at: [Link]

  • PLOS (2010). Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo. Available at: [Link]

  • ResearchGate (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Available at: [Link]

  • Wikipedia. 1-Aminopropan-2-ol. Available at: [Link]

  • ACS Publications (2013). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI (2010). Beta-Adrenergic Agonists. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Welcome to the technical support center for the synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral amino alcohols. As a critical structural motif in medicinal chemistry, the efficient and stereocontrolled synthesis of this vicinal amino alcohol is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Core Synthesis Strategy: Reductive Amination and Stereoselective Reduction

The most reliable and scalable approach to 1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves a two-step sequence starting from 3-tert-butylbenzaldehyde. This strategy offers excellent control over impurity profiles and provides a clear path for stereochemical control. The overall workflow is outlined below.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Stereoselective Reduction A 3-tert-butyl- benzaldehyde C Henry Reaction (Base-catalyzed) A->C B Nitroethane B->C D 1-(3-tert-butylphenyl)- 2-nitropropan-1-ol C->D E Oxidation (e.g., PCC, Dess-Martin) D->E F 1-(3-tert-butylphenyl)- 2-nitropropan-1-one E->F G Nef Reaction or Fe/HCl Reduction F->G H 1-Amino-1-(3-tert-butylphenyl) propan-2-one (α-amino ketone) G->H I Diastereoselective Reduction H->I J Target Molecule: 1-Amino-1-(3-tert-butylphenyl) propan-2-OL I->J

Caption: Recommended synthetic workflow for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each solution is based on established principles of organic chemistry.

Question: My reaction yield is consistently low or I'm isolating unreacted starting material. What's going wrong?

Answer: Low conversion is a common issue that can typically be traced to reagent quality, reaction conditions, or competing side reactions. Let's break down the possibilities based on a likely Grignard-based approach, an alternative to the workflow above.

  • Potential Cause 1: Grignard Reagent Deactivation (if applicable). Grignard reagents are powerful nucleophiles but also strong bases. They are exquisitely sensitive to moisture and acidic protons.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If your starting material (e.g., an α-amino aldehyde) has an unprotected amine, the Grignard reagent will be quenched. An N-protection strategy (e.g., Boc or Cbz) is mandatory.

  • Potential Cause 2: Competing Enolization. If the Grignard reagent is sterically hindered or the carbonyl electrophile has accessible alpha-protons, the Grignard can act as a base, deprotonating the alpha-carbon to form an enolate.[3] This regenerates the starting ketone upon workup.

    • Solution: Perform the addition at low temperatures (-78 °C is common) to favor the nucleophilic addition pathway, which generally has a lower activation energy. Using a less sterically hindered nucleophile or a more reactive electrophile can also mitigate this issue.

  • Potential Cause 3: Inefficient Workup. Amino alcohols can be challenging to extract. Their amphipathic nature can lead to emulsification or poor partitioning between aqueous and organic layers.

    • Solution: During aqueous workup, adjust the pH carefully. To extract the product into an organic layer (like ethyl acetate or dichloromethane), the aqueous layer should be made basic (pH > 10) to deprotonate the ammonium salt. To remove non-basic impurities, you can wash the organic layer with a dilute acid, but be aware this will move your product to the aqueous layer. Adding brine (saturated NaCl solution) can help break up emulsions.[4]

Question: I've synthesized the product, but NMR analysis shows a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is critical and depends entirely on the synthetic route. For the reduction of the α-amino ketone intermediate, the choice of reducing agent and N-protecting group is paramount.

  • Potential Cause: Non-selective Reducing Agent. Simple reducing agents like sodium borohydride (NaBH₄) often give poor diastereoselectivity for α-amino ketones.

    • Solution 1 (Chelation Control for syn-isomer): If your nitrogen is protected with a group capable of chelation (like a simple benzyl group), using a reducing agent with a metal cation that can chelate (e.g., zinc borohydride, Zn(BH₄)₂) can lock the conformation. The hydride then attacks from the less hindered face, typically leading to the syn-amino alcohol.

    • Solution 2 (Non-Chelation Control for anti-isomer): To obtain the anti-diastereomer, you need to prevent chelation. Use a bulky N-protecting group (like Trityl) and a bulky reducing agent, such as LiAlH(O-t-Bu)₃.[5] The steric bulk of both the protecting group and the reagent will direct the hydride attack according to the standard Felkin-Anh model, yielding the anti product.[5]

N-Protecting Group Reducing Agent Control Mechanism Expected Major Diastereomer
N-TritylLiAlH(O-t-Bu)₃ in THFSteric (Non-chelation)syn-amino alcohol
N-Carbamate (e.g., Cbz)LiAlH(O-t-Bu)₃ in EthanolChelationanti-amino alcohol

Question: My purification by silica gel chromatography is failing; the product either doesn't elute or smears across all fractions.

Answer: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to irreversible binding or significant tailing.

  • Solution 1: Neutralize the Silica. Before loading your sample, pre-treat the silica gel. This can be done by preparing the column slurry with a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deprotonates the silanol groups, "capping" the acidic sites and allowing the amine to elute cleanly.

  • Solution 2: Use a Different Stationary Phase. If tailing persists, switch to a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds.

  • Solution 3: Salt Formation and Recrystallization. Convert the crude amino alcohol into a salt (e.g., the hydrochloride or tartrate salt) by treating it with the corresponding acid. Amine salts are often highly crystalline and can be purified effectively by recrystallization, which is also an excellent method for separating diastereomers or achieving enantiomeric enrichment.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this class of compound?

The reduction of an N-protected α-amino ketone is often the most reliable method.[5] This route is generally high-yielding, and the α-amino ketone intermediate is typically a stable, crystalline solid that is easy to purify. Most importantly, this pathway provides the best opportunity for controlling the final diastereoselectivity through the judicious choice of reducing agent and protecting group, as detailed in the troubleshooting section.[5] Alternative routes, such as the ring-opening of epoxides with amines, can also be effective but may suffer from regioselectivity issues if the epoxide is not properly activated.[7]

Q2: Which N-protecting group is best suited for this synthesis?

The ideal N-protecting group should be stable to the reaction conditions used to form the amino alcohol but easy to remove in the final step.

  • Boc (tert-butyloxycarbonyl): Excellent choice. It is stable to many reductive conditions and is easily removed with mild acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Cbz (carboxybenzyl): Also a very good choice. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very clean reaction.

  • Trityl (triphenylmethyl): This is a very bulky group, which can be advantageous for directing stereochemistry.[5] It is removed under acidic conditions. The choice may ultimately depend on its influence on stereoselectivity as described previously.

Q3: What are the critical safety precautions for this synthesis?

  • Handling Reducing Agents: Lithium aluminum hydride (LiAlH₄) and its derivatives are highly reactive with water and protic solvents, producing flammable hydrogen gas. Always quench reactions carefully at low temperatures by slowly adding a reagent like ethyl acetate, followed by aqueous workup (e.g., a Fieser workup with Na₂SO₄·10H₂O).

  • Handling Organometallics: If using a Grignard-based route, remember that these reagents are pyrophoric in high concentrations and also react violently with water.[2] Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Corrosive Reagents: The final product and many intermediates are amines, which are corrosive and can cause skin and eye burns.[8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Experimental Protocol: Diastereoselective Reduction of N-Boc-1-amino-1-(3-tert-butylphenyl)propan-2-one

This protocol describes the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.[4]

  • Reaction Setup: To a flame-dried, argon-purged flask at -78 °C (a dry ice/acetone bath), add a solution of N-Boc-1-amino-1-(3-tert-butylphenyl)propan-2-one (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of LiAlH(O-t-Bu)₃ (1.5 equivalents, 1.0 M in THF) to the reaction mixture over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄) while keeping the temperature below -50 °C.

  • Workup: Allow the mixture to warm to room temperature. Add anhydrous MgSO₄, stir for 15 minutes, and then filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N) to yield the pure N-Boc protected amino alcohol.[4]

  • Deprotection: Dissolve the purified product in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). Evaporate the solvent to yield the final product as its hydrochloride salt.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Couty, F., & Evano, G. (2011). One-Pot Stereoselective Synthesis of 1,2-Amino Alcohol Derivatives. Organic Letters, 13(13), 3490-3493. Retrieved from [Link]

  • Reddy, P. V., & Puranik, V. G. (2006). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. Tetrahedron: Asymmetry, 17(12), 1839-1844. This information is broadly covered in similar ResearchGate articles on stereoselective reductions. A representative link is: [Link]

  • University of Malaya Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Sieber, J. D., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6396–6401. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Couty, F., & Evano, G. (2011). One-pot stereoselective synthesis of 1,2-amino alcohol derivatives. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Retrieved from [Link]

  • Journal of Chemical Education. (1990). Side Reactions in a Grignard Synthesis. A representative link is: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. PubMed. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. Retrieved from [Link]

  • ResearchGate. (1988). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

Sources

Optimization

improving the yield and purity of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization, Regiocontrol, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scope You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization, Regiocontrol, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

You are attempting to synthesize 1-Amino-1-(3-tert-butylphenyl)propan-2-ol . Critical Distinction: Unlike standard ephedrine-class compounds (which are 2-amino-1-ols), your target requires the amine group at the benzylic position (C1) and the hydroxyl group at the homobenzylic position (C2) .

Common synthetic routes (e.g., Henry reaction of benzaldehydes, standard aminolysis of epoxides) favor the inverse regioisomer (2-amino-1-ol). This guide addresses the specific challenge of forcing C1-amination and maximizing the purity of this specific regioisomer.

Module 1: Regiocontrol (The "Wrong Isomer" Problem)

User Query: "I am opening the epoxide with ammonia, but 1H-NMR suggests I am isolating the 2-amino-1-ol isomer. How do I force the amine to the benzylic position?"

Technical Diagnosis: The nucleophilic ring-opening of 2-(3-tert-butylphenyl)-3-methyloxirane is governed by two competing factors:

  • Steric Control (Basic Conditions): Ammonia attacks the less hindered terminal carbon (C2), yielding the unwanted 2-amino-1-ol.

  • Electronic Control (Acidic/Lewis Acid Conditions): The benzylic carbon (C1) stabilizes a developing positive charge in the transition state. Attack here yields your target: 1-amino-2-ol.

Protocol: Lewis Acid-Catalyzed Regioselective Opening To invert the selectivity toward your target, you must shift from a pure


 mechanism to a "borderline 

" pathway using a Lewis Acid.

Recommended Reagents:

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] or Silica-supported perchloric acid (HClO
    
    
    
    -SiO
    
    
    ).
  • Nucleophile: Sodium Azide (NaN

    
    ) followed by reduction (Staudinger or Hydrogenation). Direct ammonia opening is often too reversible or non-selective for this specific sterically hindered substrate.
    

Step-by-Step Workflow:

  • Setup: Dissolve 2-(3-tert-butylphenyl)-3-methyloxirane (1.0 equiv) in CH

    
    Cl
    
    
    
    or Acetonitrile.
  • Catalyst Addition: Add Yb(OTf)

    
     (5-10 mol%).
    
  • Azidolysis: Add TMS-N

    
     (1.2 equiv) or NaN
    
    
    
    (buffered to pH 4.0-4.5 if aqueous).
    • Why: The Lewis acid coordinates to the epoxide oxygen, weakening the C1-O bond. The azide attacks C1 due to benzylic cation stabilization.

  • Reduction: Reduce the resulting 1-azido-2-ol to the 1-amino-2-ol using H

    
    /Pd-C or PPh
    
    
    
    /H
    
    
    O.

Regioselectivity Epoxide 2-(3-t-butylphenyl)- 3-methyloxirane ConditionA Basic Conditions (NH3 / MeOH) Epoxide->ConditionA ConditionB Lewis Acid / Acidic (Yb(OTf)3 / NaN3) Epoxide->ConditionB WrongIsomer Product B (Unwanted): 2-Amino-1-ol (Steric Control) ConditionA->WrongIsomer Attack at C2 (Less Hindered) TargetIsomer Product A (Target): 1-Amino-2-ol (Electronic Control) ConditionB->TargetIsomer Attack at C1 (Benzylic)

Figure 1: Mechanistic pathway showing how reaction conditions dictate the regiochemical outcome.

Module 2: Purification & Isolation (The "Oily Impurity" Problem)

User Query: "My crude product is a viscous oil that refuses to crystallize. Flash chromatography is resulting in significant tailing and loss of yield."

Technical Diagnosis: Amino alcohols are amphoteric and polar, making them stick to silica gel (causing tailing) and difficult to crystallize if impurities (oligomers or regioisomers) are present. The "oil" is likely a mixture of the free base and trapped solvent/salts.

Protocol: pH-Swing Extraction (Acid-Base Workup) Do not rely on chromatography for the bulk purification. Use the distinct pKa of the amine to purify via extraction.

Optimized Extraction Table:

StepPhasepH TargetActionChemical Logic
1 Organic (Ether/MTBE)NeutralWash with BrineRemove bulk neutral impurities (unreacted epoxide).
2 Aqueous Extraction pH < 2.0 Extract with 1M HClProtonates amine (

). Target moves to Aqueous layer. Neutrals stay in Organic.
3 Aqueous WashpH < 2.0Wash aq. layer with DCMRemoves non-basic impurities trapped in the water.
4 Basification pH > 12.0 Add NaOH pellets (slowly)Deprotonates amine (

). Target becomes insoluble in water.
5 Final ExtractionBasicExtract into DCM/CHCl

Free base moves to Organic layer. Salts stay in Aqueous.

Crystallization Tip: Once isolated as the free base oil:

  • Dissolve in minimal dry Ethanol or Isopropanol.

  • Add anhydrous HCl in Dioxane or Oxalic Acid (0.95 equiv).

  • The salt form (Hydrochloride or Oxalate) is far more likely to crystallize than the free base.

ExtractionLogic Crude Crude Reaction Mixture (Amine + Neutrals) AcidExt Add 1M HCl (aq) Crude->AcidExt OrgLayer1 Organic Layer: Neutral Impurities (Discard) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer: Target-NH3+ Cl- AcidExt->AqLayer1 BaseStep Basify with NaOH (pH > 12) AqLayer1->BaseStep FinalExt Extract with DCM BaseStep->FinalExt Product Pure Target (Free Base) FinalExt->Product

Figure 2: Acid-Base purification logic to isolate the amphoteric amino alcohol.

Module 3: Stereochemistry (Diastereomer Control)

User Query: "I am observing two sets of peaks in the NMR. How do I control the Erythro (Syn) vs. Threo (Anti) ratio?"

Technical Diagnosis: The synthesis creates two chiral centers (C1 and C2).

  • Anti (Threo): Usually favored in

    
    -type ring openings of trans-epoxides due to backside attack.
    
  • Syn (Erythro): Can form if the mechanism has significant

    
     character (carbocation intermediate allows rotation) or if starting from cis-epoxides.
    

Troubleshooting Guide:

  • Check Starting Material: Ensure your epoxide precursor (2-(3-tert-butylphenyl)-3-methyloxirane) is diastereomerically pure. The trans-epoxide generally yields the anti-amino alcohol (inversion at C1).

  • Solvent Effect:

    • Non-polar solvents (DCM): Favor tight ion pairing and inversion (Anti).

    • Polar protic solvents (MeOH/Water): Stabilize carbocations, leading to scrambling (Syn/Anti mix).

  • Resolution: If you cannot control the reaction, separate the diastereomers via fractional crystallization .

    • Reagent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

    • Method: The Erythro and Threo isomers often form salts with vastly different solubility profiles in Ethanol/Acetone mixtures.

References
  • Regioselective Ring Opening of Epoxides

    • Mechanism & Catalysis: "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." SciELO, 2011.

    • Azidolysis:[1] "Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade." PMC, 2018.

  • Purification & Extraction

    • Acid-Base Protocols: "Acid–base extraction."[2][3][4][5] Wikipedia/General Chemistry Standards.

    • Amino Alcohol Separation: "Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol."[6][7] Google Patents (EP1142864A1).

  • Stereochemical Nomenclature

    • Erythro/Threo Definitions: "Erythro and Threo Nomenclature."[8][9] Chemistry Steps.

For further assistance, please upload your crude NMR spectra to the secure portal referencing Ticket #8821.

Sources

Troubleshooting

troubleshooting common side reactions in the synthesis of amino alcohols

Welcome to the technical support center for the synthesis of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital chemical building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

Introduction to Amino Alcohol Synthesis

Amino alcohols are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can diminish yield, compromise purity, and introduce stereochemical complexities. The presence of two reactive functional groups—the amine and the hydroxyl group—necessitates careful control over reaction conditions to achieve the desired chemoselectivity.[3][4] This guide will address the most common issues encountered in key synthetic strategies.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Category 1: Protecting Group Strategies

Protecting groups are crucial for preventing unwanted side reactions at the amine or hydroxyl functionality.[5][] However, their application and removal can introduce their own set of challenges.

FAQ 1: My N-protection of the amino alcohol is not selective and I'm observing O-protection as well. How can I improve the chemoselectivity?

Answer: This is a common issue arising from the comparable nucleophilicity of the amino and hydroxyl groups. The key to achieving selective N-protection lies in the choice of protecting group, reagent, and reaction conditions.

Causality and Expert Insights: The amine group is generally more nucleophilic than the hydroxyl group, which should favor N-protection.[7] However, factors like steric hindrance around the amine, the basicity of the reaction medium, and the nature of the protecting group reagent can lead to competitive O-protection. For instance, highly reactive acylating agents can react with both functionalities.

Troubleshooting Protocol: Selective N-Boc Protection

This protocol details the selective protection of an amino group in the presence of a hydroxyl group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Dissolution: Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base neutralizes the acid formed during the reaction and minimizes O-acylation.[7]

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of Boc₂O (1.05-1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with an organic solvent.

  • Purification: Purify the N-Boc protected amino alcohol by flash column chromatography.

FAQ 2: I am struggling with the removal of a protecting group without affecting other sensitive functionalities in my molecule. What should I consider?

Answer: The choice of a protecting group should always be made with its eventual removal (deprotection) in mind. An "orthogonal" protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is ideal.[8]

Troubleshooting Considerations:

Protecting GroupCleavage ConditionsPotential Side Reactions/Issues
Boc (tert-Butoxycarbonyl) Acidic conditions (e.g., TFA in DCM, HCl in dioxane)Acid-labile groups (e.g., t-butyl esters, silyl ethers) may also be cleaved.
Cbz (Carboxybenzyl) Hydrogenolysis (H₂, Pd/C)May reduce other functional groups like alkenes, alkynes, or nitro groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) Mild base (e.g., piperidine in DMF)Base-sensitive groups may be affected. Can cause side reactions like diketopiperazine formation in dipeptides.[9]
Silyl Ethers (e.g., TBDMS, TIPS) Fluoride sources (e.g., TBAF in THF)Can be sensitive to acidic conditions.

Visualization of Orthogonal Protection:

G cluster_0 Protected Amino Alcohol cluster_1 Selective Deprotection N-Boc N-Boc Free Amine Free Amine N-Boc->Free Amine  TFA/DCM O-TBDMS O-TBDMS Free Hydroxyl Free Hydroxyl O-TBDMS->Free Hydroxyl  TBAF/THF

Caption: Orthogonal deprotection strategy for a N-Boc, O-TBDMS protected amino alcohol.

Category 2: Reduction of Amino Acids and Their Derivatives

The reduction of the carboxylic acid or ester functionality of an amino acid is a direct route to chiral amino alcohols.[2][] However, this transformation can be challenging due to the reactivity of the reducing agents.

FAQ 3: When reducing my N-protected amino acid with LiAlH₄, I am getting low yields and a complex mixture of byproducts. What is going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity can lead to side reactions if not properly controlled.[11] Common issues include over-reduction, racemization, and reactions with the protecting group.

Causality and Expert Insights:

  • Over-reduction: In some cases, particularly with certain protecting groups or substrates, the amide bond of the protected amine can also be reduced.

  • Racemization: Harsh reaction conditions (e.g., prolonged heating) can lead to racemization at the alpha-carbon.[9]

  • Protecting Group Incompatibility: Some protecting groups may not be stable to the strongly basic and nucleophilic conditions of LiAlH₄ reduction.

Troubleshooting Protocol: Borane Reduction of N-Protected Amino Acids

A milder alternative to LiAlH₄ is the use of borane (BH₃), often as a complex with THF (BH₃·THF) or dimethyl sulfide (BMS).[2]

Experimental Protocol:

  • Setup: To a flame-dried, argon-purged flask, add the N-protected amino acid (1.0 eq) dissolved in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add BH₃·THF solution (2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be co-evaporated with methanol several times to remove borate esters. Dissolve the residue in an appropriate solvent and perform an aqueous workup.

  • Purification: Purify the crude product by flash column chromatography or crystallization.[12]

Visualization of Reduction Pathways:

G N-Protected Amino Acid N-Protected Amino Acid Desired Amino Alcohol Desired Amino Alcohol N-Protected Amino Acid->Desired Amino Alcohol  BH3-THF (Mild) Side Products Side Products N-Protected Amino Acid->Side Products  LiAlH4 (Harsh) (Over-reduction, Racemization)

Caption: Comparison of reducing agents for amino acid reduction.

Category 3: Ring-Opening of Epoxides

The reaction of amines with epoxides is a versatile method for synthesizing β-amino alcohols.[13][14] However, achieving high regioselectivity can be a significant challenge, especially with unsymmetrical epoxides.[15][16]

FAQ 4: The ring-opening of my unsymmetrical epoxide with an amine is giving me a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is influenced by both electronic and steric factors, as well as the reaction conditions (acidic vs. basic/neutral).[16][17]

Causality and Expert Insights:

  • Basic or Neutral Conditions (Sₙ2-type): Under these conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[17] This is the most common scenario.

  • Acidic Conditions (Sₙ1-like): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[17]

Troubleshooting Strategies:

ConditionExpected Outcome for a Terminal Epoxide
Basic/Neutral (e.g., amine in alcohol, neat) Attack at the terminal, less substituted carbon.
Acidic (e.g., catalytic H₂SO₄, Lewis acids) Attack at the internal, more substituted carbon.

Experimental Protocol: Lewis Acid Catalyzed Regioselective Epoxide Opening

This protocol uses a Lewis acid to promote the attack at the more substituted position.

Experimental Protocol:

  • Setup: In an inert atmosphere, dissolve the epoxide (1.0 eq) in an anhydrous, non-coordinating solvent like DCM or toluene.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc(II) perchlorate hexahydrate or scandium triflate (Sc(OTf)₃) (e.g., 5-10 mol%).[13]

  • Amine Addition: Add the amine (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of a mild base (e.g., NaHCO₃) or a chelating agent (e.g., Rochelle's salt) if a metal-based Lewis acid was used.

  • Purification: Extract the product with an organic solvent and purify by column chromatography.

Visualization of Regioselective Epoxide Opening:

G Unsymmetrical Epoxide Unsymmetrical Epoxide Less Substituted Product Less Substituted Product Unsymmetrical Epoxide->Less Substituted Product  Basic/Neutral (Steric Control) More Substituted Product More Substituted Product Unsymmetrical Epoxide->More Substituted Product  Acidic/Lewis Acid (Electronic Control) Amine Nucleophile Amine Nucleophile Amine Nucleophile->Less Substituted Product Amine Nucleophile->More Substituted Product

Caption: Regioselectivity in the ring-opening of unsymmetrical epoxides.

Category 4: Grignard Reactions with Amino Acid Derivatives

Grignard reagents can be used to synthesize amino alcohols from protected amino esters, but their high basicity and nucleophilicity can lead to several side reactions.[18][19]

FAQ 5: I am attempting to react a Grignard reagent with an N-protected amino ester, but I am observing deprotonation of the N-H bond and low conversion. How can I overcome this?

Answer: Grignard reagents are strong bases and will react with any acidic protons in the molecule, including the N-H of a carbamate or sulfonamide protecting group, and even the α-proton under certain conditions.[18][20]

Causality and Expert Insights:

  • N-H Deprotonation: The most common side reaction is the deprotonation of the amine protecting group (e.g., Boc, Cbz), which consumes one equivalent of the Grignard reagent and generates a non-reactive magnesium salt.[20]

  • Enolization: Deprotonation of the α-proton can lead to enolate formation and subsequent side reactions or racemization.

Troubleshooting Strategies:

  • Use of a Doubly Protected Amino Acid: Protect both the amine and the carboxyl group. The amine can be protected with a group lacking an acidic proton, such as an N,N-dibenzyl group, or by forming an oxazolidinone from a 1,2-amino alcohol precursor.[21]

  • Use of Excess Grignard Reagent: A common practical approach is to use an excess of the Grignard reagent (e.g., 2.5-3.0 equivalents) to first deprotonate the N-H and then allow the subsequent equivalents to attack the ester carbonyl.

  • Inverse Addition: Slowly adding the amino ester solution to the Grignard reagent solution can sometimes minimize side reactions by maintaining a high concentration of the nucleophile.

Experimental Protocol: Grignard Addition to an N-Boc Amino Methyl Ester (with excess reagent)

Experimental Protocol:

  • Setup: Prepare a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 eq) in anhydrous THF under an inert atmosphere.

  • Substrate Addition: Cool the Grignard solution to -78 °C or 0 °C. Slowly add a solution of the N-Boc amino methyl ester (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at the low temperature for a specified time, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting tertiary alcohol by flash column chromatography.

References

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.
  • 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. Kocienski, P. J. Protecting Groups. 3rd ed. Thieme.
  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • Protecting groups in organic synthesis + H2O. Ravi Divakaran.
  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. RSC Publishing.
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society.
  • Protecting-group-free synthesis of hydroxyesters from amino alcohols. RSC Publishing.
  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. PubMed.
  • How can we protect an amino group leaving an alcohol group free? ResearchGate.
  • Protecting Groups List. SynArchive.
  • Grignard reagent from amino acid? ECHEMI.
  • Process for the purification of an aminoalcohol. Google Patents.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical Reviews.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic & Biomolecular Chemistry.
  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard reagent from amino acid? ResearchGate.
  • Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry.
  • Amino Alcohol Synthesis Service. BOC Sciences.
  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry.
  • 1 Protection Reactions. Wiley-VCH.
  • Conversion of Amino Acids into Amino Alcohols a. ResearchGate.
  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.
  • A new synthesis of α-amino-acids by the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1.
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Fukuyama, T. et al. Tetrahedron Lett. 1995, 36, 6373-6374.
  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.
  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. RSC Advances.
  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Welcome to the technical support center for the stereoselective synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this chiral β-amino alcohol. Here, we address common challenges through a series of in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in mechanistic principles and field-proven solutions.

Overview of the Synthetic Challenge

The target molecule, 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, possesses two adjacent stereocenters (C1 and C2). The primary challenge lies in controlling both the relative (syn/anti) and absolute stereochemistry to isolate the desired single stereoisomer. A common and effective strategy involves the diastereoselective reduction of a chiral α-aminoketone precursor. This guide will focus on troubleshooting this widely applicable synthetic route.

Troubleshooting Guide & FAQs

FAQ 1: Poor Diastereoselectivity in the Reduction of the α-Sulfonamido Ketone Precursor

Question: "I am attempting to synthesize a syn or anti β-amino alcohol via the reduction of my N-protected α-amino ketone, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Answer:

This is a frequent and critical issue. The stereochemical outcome of the reduction of an α-chiral ketone is governed by the principles of asymmetric induction, as described by the Felkin-Anh and Cram-chelation models. The choice of reducing agent, protecting group, and reaction conditions dictates which model predominates, thereby controlling the diastereoselectivity.

Potential Causes & Solutions:

  • Inadequate Steric Hindrance or Lack of a Chelating Group: A small protecting group on the nitrogen (e.g., Boc) or a non-coordinating reducing agent (e.g., NaBH₄) often leads to poor selectivity because the facial bias on the carbonyl is weak.

  • Incorrect Choice of Reducing Agent: The choice of hydride source is paramount.

    • For syn Diastereomer (Felkin-Anh Control): Non-chelating, sterically demanding reducing agents are preferred. These agents will attack the carbonyl from the least hindered face, opposite the largest group (the protected amino group).

    • For anti Diastereomer (Cram-Chelation Control): A chelating metal in the reducing agent (like Zn, Mg, or Ce) and a suitable protecting group on the nitrogen (that can coordinate with the metal) are necessary. This locks the conformation of the molecule, forcing the hydride to attack from a specific face.

Troubleshooting Protocol: Optimizing Diastereoselectivity

Parameter For syn Isomer (Felkin-Anh Pathway) For anti Isomer (Chelation Pathway) Rationale
Protecting Group (PG) Bulky, non-coordinating groups (e.g., Ts, Ns)Groups with chelating atoms (e.g., Dibenzyl, certain carbamates)Bulky groups enhance steric bias. Chelating groups enable the formation of a rigid cyclic intermediate.
Reducing Agent L-Selectride®, K-Selectride®Zinc Borohydride (Zn(BH₄)₂), NaBH₄ with CeCl₃ (Luche reduction)Selectrides are exceptionally bulky, maximizing steric control. Zinc acts as a strong Lewis acid, forming a stable chelate.
Solvent Non-coordinating solvents (e.g., THF, Toluene)Ethereal solvents that support chelation (e.g., THF, DME)Solvents should not interfere with the desired control element (sterics vs. chelation).
Temperature -78 °C to -40 °C-78 °C to -20 °CLower temperatures enhance the energy difference between transition states, leading to higher selectivity.

Mechanistic Insight:

The diagram below illustrates the two competing pathways for the reduction. The choice of reagents determines which transition state is favored.

G cluster_0 Felkin-Anh Control (for syn) cluster_1 Cram-Chelation Control (for anti) FA_Start α-Amino Ketone (Bulky PG) FA_TS Acyclic Transition State (Steric Control) FA_Start->FA_TS L-Selectride® (Bulky Hydride) FA_Product syn-Amino Alcohol FA_TS->FA_Product CC_Start α-Amino Ketone (Chelating PG) CC_TS Rigid Chelate Transition State CC_Start->CC_TS Zn(BH₄)₂ (Chelating Metal) CC_Product anti-Amino Alcohol CC_TS->CC_Product caption Fig 1. Competing Reduction Pathways

Fig 1. Competing Reduction Pathways
FAQ 2: Difficulty Achieving High Enantiomeric Excess (ee) in the Initial Asymmetric Step

Question: "I am using a chiral auxiliary-based method to set the stereocenter, but my enantiomeric excess is low. What are the common pitfalls?"

Answer:

Low enantiomeric excess when using chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine amides, typically points to issues in the formation of the enolate or the subsequent alkylation/aldol reaction step.

Potential Causes & Solutions:

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate (Z vs. E) is often crucial for facial selectivity.

    • Solution: The choice of base and additives is critical. For generating a Z-enolate from an Evans' auxiliary, sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used. The use of Lewis acids like TiCl₄ can also enforce a specific enolate geometry and transition state.

  • Reaction Temperature is Too High: Asymmetric reactions are often governed by small energy differences between diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both stereoisomers and thus a lower ee.

    • Solution: Strictly maintain low temperatures (typically -78 °C or lower) throughout the enolate formation and the subsequent reaction with the electrophile.

  • Epimerization: The newly formed stereocenter might be susceptible to epimerization if the workup conditions are too harsh (e.g., strongly acidic or basic) or if the product is unstable.

    • Solution: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching the reaction. Ensure that the product is isolated and purified under neutral conditions.

Experimental Workflow: Chiral Auxiliary-Mediated Aldol Reaction

G start Chiral Auxiliary Acyl Imide enolate 1. Base (e.g., LDA) 2. Additive (e.g., TiCl₄) @ -78 °C start->enolate Enolate Formation reaction 3. Add Aldehyde (3-tert-butylbenzaldehyde) @ -78 °C enolate->reaction Facial Selective Attack quench 4. Quench with sat. NH₄Cl reaction->quench Workup product Diastereomerically Enriched Aldol Adduct quench->product cleavage 5. Auxiliary Cleavage (e.g., LiBH₄) product->cleavage Stereocenter Set final Chiral β-Hydroxy Acid (Precursor to Amino Alcohol) cleavage->final

Fig 2. Asymmetric Aldol Workflow
FAQ 3: Unexpected Racemization During a Deprotection Step

Question: "I successfully synthesized my desired stereoisomer with high purity, but after removing the nitrogen protecting group (e.g., a benzyl group), I am observing significant racemization. Why is this happening?"

Answer:

Racemization during deprotection suggests that a reaction intermediate is formed that allows for the loss of stereochemical integrity at one or both stereocenters. This is particularly a risk at the benzylic C1 position.

Potential Causes & Solutions:

  • Mechanism of Deprotection: Certain deprotection methods can proceed through intermediates that are planar or can equilibrate. For instance, harsh hydrogenolysis conditions for N-benzyl group removal might involve intermediates that can lead to racemization at the adjacent carbinol center under certain conditions.

  • Formation of an Iminium Ion Intermediate: If the C2 hydroxyl group is oxidized (even transiently) or eliminated, an achiral iminium ion could form. Subsequent reduction would be non-stereoselective, leading to a racemic mixture.

  • Retro-Aldol or Similar Fragmentation: Under strongly basic or acidic conditions, the C1-C2 bond could potentially cleave, followed by non-stereoselective recombination.

Recommended Deprotection Protocols to Preserve Stereochemistry:

Protecting Group Recommended Reagent Conditions Rationale
N-Benzyl (Bn) Pd/C, H₂ (low pressure) with an additive like Boc₂OMeOH or EtOH, room temp.The in-situ conversion to the N-Boc derivative prevents the free amine from participating in side reactions. This is a well-established method for avoiding racemization.
N-Boc Trifluoroacetic Acid (TFA)CH₂Cl₂, 0 °C to room temp.Mild acidic conditions that are typically very clean and instantaneous, minimizing contact time and side reactions.
N-Cbz Pd/C, H₂ (1 atm)Neutral solvent (e.g., EtOAc, EtOH)Standard hydrogenolysis is usually safe for Cbz groups and proceeds under mild, neutral conditions.

Mechanistic Insight: Preventing Racemization

G cluster_0 Problematic Pathway cluster_1 Recommended Pathway Start N-Bn Amino Alcohol (Single Isomer) Intermediate Reactive Intermediate (e.g., Iminium Ion) Start->Intermediate Harsh Deprotection Product Racemic Mixture Intermediate->Product Non-selective reaction Start_Good N-Bn Amino Alcohol (Single Isomer) Protected_Intermediate N-Boc Protected Amine (Stereocenter Locked) Start_Good->Protected_Intermediate Pd/C, H₂, Boc₂O (Reductive Amination) Product_Good Single Isomer Product Protected_Intermediate->Product_Good Mild Acid (TFA) caption Fig 3. Deprotection Strategy Comparison

Fig 3. Deprotection Strategy Comparison

References

  • Evans, D. A., et al. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Journal of the American Chemical Society. Available at: [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective reduction of conjugated ketones. Journal of the American Chemical Society. Available at: [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. Available at: [Link]

  • Sajiki, H., et al. (2004). Pd/C-catalyzed chemoselective hydrogenolysis of N-benzyl group in the presence of N-Boc group. Tetrahedron Letters. Available at: [Link]

Troubleshooting

degradation pathways of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL under experimental conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the degradation of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is not extensively available in published liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the degradation of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is not extensively available in published literature. This guide is therefore based on established principles of organic chemistry and data from forced degradation studies of structurally analogous compounds, such as phenylpropanolamine and other amino alcohols.[1][2] The proposed pathways and troubleshooting advice are intended to provide a scientifically grounded framework for approaching stability studies of this molecule.

I. Overview of Potential Degradation Pathways

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a substituted phenylpropanolamine. Its structure, featuring a primary amine, a secondary alcohol, and a substituted aromatic ring, presents several potential sites for chemical degradation. The most probable degradation pathways under experimental and storage conditions include oxidation, photolysis, and reactions under acidic or basic conditions. Understanding these pathways is crucial for developing stable formulations and robust analytical methods.

Key Susceptible Functional Groups:
  • Amino Group (-NH₂): Prone to oxidation and deamination.[3][4]

  • Hydroxyl Group (-OH): Susceptible to oxidation to a ketone.[5][6]

  • Benzylic Position (C1): The carbon atom attached to both the phenyl ring and the amino group is activated and can be a target for oxidative cleavage.

  • Aromatic Ring: While generally stable, it can undergo oxidation or photolytic reactions under harsh conditions.[7]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the analysis and handling of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Question 1: I am observing a rapid loss of the parent compound in my formulation, even under ambient conditions. What are the likely causes?

Possible Causes & Solutions:

  • Oxidative Degradation: The amino alcohol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients or solvents.[8][9]

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.

      • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF, for example, can form peroxides upon storage and should be freshly distilled or sourced from a recently opened container.[10]

      • Antioxidants: Consider the addition of antioxidants compatible with your system, such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7][11]

    • Troubleshooting Steps:

      • Light Protection: Conduct all experiments under amber or light-protected conditions. Use amber glassware and minimize exposure to ambient light.

      • Photostability Studies: If photodegradation is a concern, perform a formal photostability study according to ICH Q1B guidelines, exposing the compound to a controlled light source.[12]

Question 2: My HPLC analysis shows several new, unexpected peaks over time. How can I identify the degradation products?

Identifying Degradation Products:

The appearance of new peaks in a stability-indicating HPLC method suggests the formation of degradation products.[1] Based on the structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, the following are plausible degradation products:

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, forming 1-Amino-1-(3-tert-butylphenyl)propan-2-one .

  • Oxidation and Deamination: More extensive oxidation could lead to the cleavage of the C-C bond or deamination. Enzymatic deamination of a similar compound, 2-aminopropanol, is known to yield propionaldehyde.[13]

  • Oxidative Cleavage: Cleavage at the benzylic position could yield 3-tert-butylbenzaldehyde and other smaller fragments.

Workflow for Degradant Identification:

To confirm the identity of these unknown peaks, a forced degradation study coupled with mass spectrometry is the recommended approach.[9][14]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample to generate potential degradation products for analytical method validation and pathway elucidation.[14]

Materials:

  • 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or other suitable solvent)

  • HPLC system with UV and Mass Spectrometry (LC-MS) detectors

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol/water).

  • Stress Conditions: Expose the sample to the following conditions in separate, light-protected vials:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Heat a solid sample or solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B conditions).

  • Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze by LC-MS to separate the parent compound from the degradation products.

    • Use the mass-to-charge ratio (m/z) from the mass spectrometer to propose structures for the unknown peaks.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Stock Solution of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to stress thermal Thermal (80°C) start->thermal Expose to stress photo Photolytic (ICH Q1B) start->photo Expose to stress hplc LC-MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples identification Degradant Identification hplc->identification Elucidate structures

Question 3: My compound seems to degrade in the presence of certain formulation excipients, like sugars. Why is this happening?

This is likely due to a Maillard-type reaction between the primary amine of your compound and the reducing sugar. Phenylpropanolamine hydrochloride has been shown to be incompatible with sugars like fructose and dextrose, leading to a loss of the active compound.[15]

  • Mechanism: The reaction involves the nucleophilic attack of the amine onto the carbonyl group of the reducing sugar, forming an unstable glycosylamine, which can then undergo further reactions and rearrangements.

  • Solution:

    • Avoid Reducing Sugars: If possible, replace reducing sugars (e.g., glucose, fructose, lactose) with non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., sorbitol, mannitol). A study on phenylpropanolamine hydrochloride showed good chemical stability in a sorbitol vehicle.[15]

    • pH Control: The Maillard reaction is pH-dependent. Lowering the pH can sometimes slow the initial reaction step, but this must be balanced with the overall stability of your compound.

    • Alternative Excipients: Screen a panel of alternative excipients to find a compatible formulation matrix.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL?

  • A1: Based on its structural properties, the compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and moisture.

Q2: Which analytical techniques are best suited for stability studies of this compound?

  • A2: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary tool.[1] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Q3: What are the primary degradation pathways I should be concerned about?

  • A3: The most likely degradation pathways are oxidation of the amino and alcohol groups, and photodegradation . Hydrolysis under strongly acidic or basic conditions is also possible but may be less significant at neutral pH.

G cluster_oxidation Oxidation cluster_photo Photolysis cluster_deamination Deamination parent 1-Amino-1-(3-tert-butylphenyl)propan-2-OL ketone 1-Amino-1-(3-tert-butylphenyl)propan-2-one parent->ketone [O] (Alcohol Oxidation) cleavage 3-tert-butylbenzaldehyde + other fragments parent->cleavage [O] (C-C Cleavage) photo_products Complex Mixture of Photolytic Products parent->photo_products hν (UV/Vis light) deaminated 1-(3-tert-butylphenyl)propane-1,2-diol parent->deaminated e.g., Hydrolytic or Enzymatic Conditions

IV. Summary of Expected Stability Profile

This table summarizes the expected stability of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL under various stress conditions, based on the behavior of analogous compounds.

Stress ConditionExpected StabilityLikely Primary Degradation Pathway(s)Reference Analogs
Acidic (0.1M HCl) Moderate to HighSlow hydrolysis or deamination may occur.Phenylpropanolamine[1]
Basic (0.1M NaOH) Low to ModerateBase-catalyzed oxidation and elimination reactions.Phenylpropanolamine[1]
Oxidative (H₂O₂) LowOxidation of amine and alcohol groups; potential cleavage.Amino Alcohols[5][6]
Thermal (Heat) ModerateSlow oxidation and other thermal decompositions.General Drug Substances[8]
Photolytic (Light) LowComplex free-radical mediated degradation.Psychotropic Drugs[7][11]

V. References

  • Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences. [Link]

  • Aminoalcohol Oxidation. International Journal of Amino Acids. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavi. Asian Pacific Journal of Health Sciences. [Link]

  • The oxidation of amino alcohols. ThinkIR: The University of Louisville's Institutional Repository. [Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim. ResearchGate. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. ResearchGate. [Link]

  • Analysis of multicomponent formulations containing phenylpropanolamine hydrochloride, caffeine and diazepam by using LC. Semantic Scholar. [Link]

  • Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts. [Link]

  • Evaluation of Photodegradation Pathways. Veeprho. [Link]

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis. [Link]

  • Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. PubMed. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Amino-1-(3-tert-butylphenyl)propan-2-ol in Assays

Welcome to the dedicated support resource for researchers utilizing 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. This guide provides in-depth troubleshooting strategies and foundational knowledge to address the inherent so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers utilizing 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. This guide provides in-depth troubleshooting strategies and foundational knowledge to address the inherent solubility challenges associated with this compound, ensuring the reliability and reproducibility of your experimental results.

The structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, featuring a bulky, non-polar tert-butylphenyl group, presents significant hurdles to achieving desired concentrations in the aqueous buffer systems typical of biological and chemical assays. This guide is designed to equip you with the necessary tools and techniques to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Amino-1-(3-tert-butylphenyl)propan-2-ol not dissolving in my aqueous assay buffer?

A: The molecular structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol contains a large, hydrophobic (water-repelling) tert-butylphenyl group. This feature dominates its physical properties, making it poorly soluble in polar, aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. While the amino (-NH2) and hydroxyl (-OH) groups do add some polarity, their contribution is often insufficient to overcome the lipophilic nature of the rest of the molecule, leading to precipitation or the formation of a non-homogenous suspension.

Q2: I've been using DMSO as a co-solvent. Why am I still seeing precipitation when I dilute my stock solution into the final assay buffer?

A: This is a common issue known as "compound crashing out." While 1-Amino-1-(3-tert-butylphenyl)propan-2-ol may be readily soluble in 100% dimethyl sulfoxide (DMSO), its solubility dramatically decreases as the percentage of the aqueous buffer increases upon dilution. If the final concentration of the compound in the assay well exceeds its solubility limit in the final DMSO/buffer mixture, it will precipitate. It is crucial to ensure that the final concentration of DMSO in your assay is not only tolerated by your biological system but is also sufficient to maintain the solubility of your compound. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

Q3: Can I simply sonicate or heat the solution to improve solubility?

A: While sonication can help break up aggregates and temporarily increase dissolution, it may not result in a thermodynamically stable solution. The compound could precipitate out over time. Gentle heating can also increase solubility, but it must be used with caution as it can degrade the compound or affect other components in your assay medium. Any use of heat should be validated to ensure it does not impact your experimental results.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Compound Precipitation Upon Dilution from a DMSO Stock

You have a 10 mM stock of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol in 100% DMSO. When you perform a 1:100 dilution into your aqueous assay buffer for a final concentration of 100 µM, you observe immediate cloudiness or precipitate formation.

The final concentration of DMSO (1%) is insufficient to maintain the solubility of 100 µM of the compound in the aqueous environment. The compound's solubility limit in 1% DMSO/buffer is lower than your target concentration.

Below is a systematic workflow to address this common issue.

Caption: Troubleshooting workflow for compound precipitation.

The amino group on 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is basic and can be protonated at acidic to neutral pH values. This protonation adds a positive charge to the molecule, forming a salt that is often significantly more water-soluble.

  • Determine the pKa: If the pKa of the amino group is known, aim for a buffer pH that is at least 1-2 units below the pKa to ensure a high degree of protonation. If unknown, you can test a range of pH values empirically.

  • Prepare Buffers: Make a series of biocompatible buffers, such as citrate or acetate, with pH values ranging from 4.0 to 6.5.

  • Test Solubility: Attempt to dissolve the compound directly in these buffers at your target concentration. Alternatively, perform the dilution from your DMSO stock into these buffers.

  • Observe and Quantify: Visually inspect for precipitation. If possible, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV to determine the actual solubility.

  • Validate Assay Compatibility: Once you find a pH that maintains solubility, you must confirm that this pH does not adversely affect your assay (e.g., enzyme activity, cell viability, or receptor binding).

Table 1: Example pH Screening for Solubility

Buffer pHCompound Concentration (µM)Observation
7.4 (PBS)100Immediate Precipitation
6.5100Slight Cloudiness
5.5100Clear Solution
4.5100Clear Solution
Problem 2: Inconsistent Assay Results and Poor Reproducibility

You have managed to create a visually clear solution, but your dose-response curves are erratic, or you see high variability between replicate wells.

Even without visible precipitation, the compound may be forming microscopic aggregates or adsorbing to plasticware (e.g., pipette tips, microplates), leading to an inaccurate and variable effective concentration in your assay.

G A Start: Inconsistent Results B Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer A->B E Use low-adsorption plasticware A->E C Pre-treat plasticware with the surfactant-containing buffer B->C D Re-run the assay and analyze data for improved consistency C->D F Result: Improved Reproducibility? D->F E->D

Caption: Workflow to address inconsistent assay results.

Non-ionic surfactants can help prevent aggregation and non-specific binding to surfaces at concentrations that are typically not harmful to biological systems.

  • Select a Surfactant: Tween-20 (Polysorbate 20) or Pluronic F-68 are common choices for biological assays.

  • Prepare Buffer: Prepare your final assay buffer containing a low concentration of the surfactant. A good starting point is 0.01% (v/v).

  • Equilibrate Plasticware: Before adding your compound or cells, aspirate and discard the initial buffer from the wells and then add your treatment solutions prepared in the surfactant-containing buffer. This helps to block non-specific binding sites on the plate.

  • Execute Assay: Proceed with your standard assay protocol.

  • Analyze Data: Compare the variability (e.g., standard deviation or coefficient of variation) of your results with and without the surfactant.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing their solubility.

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare a Stock Solution: Instead of 100% DMSO, try creating a high-concentration stock solution of your compound in an aqueous solution of HP-β-CD (e.g., 20-40% w/v). This may require sonication or gentle warming to facilitate complexation.

  • Dilute into Assay Buffer: Dilute this cyclodextrin-formulated stock into your final assay buffer. The complex will dissociate upon dilution, releasing the compound in a monomeric and bioavailable form.

  • Validate: Ensure that the final concentration of HP-β-CD does not interfere with your assay. Run a vehicle control containing the same final concentration of HP-β-CD.

Summary of Recommended Starting Points

MethodKey ReagentTypical Starting ConcentrationKey Considerations
pH Adjustment Acidic Buffer (e.g., Citrate)pH 1-2 units below pKaMust validate assay performance at the new pH.
Co-solvent DMSO, Ethanol< 0.5% final concentrationPotential for cytotoxicity at higher concentrations.
Surfactant Tween-20, Pluronic F-680.01 - 0.05% (v/v)Can interfere with some assays (e.g., membrane-based).
Cyclodextrin HP-β-CD1-5% (w/v) in final assayCan sometimes extract cholesterol from cell membranes.

By systematically applying these principles and protocols, you can effectively navigate the solubility challenges posed by 1-Amino-1-(3-tert-butylphenyl)propan-2-ol, leading to more accurate and reliable data in your research endeavors.

References

  • Gallant-Behm, C. L., et al. (2007). Dimethyl sulfoxide (DMSO) is a potent modulator of the canonical Wnt signaling pathway. Toxicology and Applied Pharmacology. Available at: [Link]

  • Use of Surfactants and Other Additives in the Protein Laboratory. (n.d.). Cytiva. Available at: [Link]

Troubleshooting

Technical Support Center: High-Purity Purification of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of the chiral building block, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. We address common challenges and provide field-proven troubleshooting strategies and detailed protocols to achieve high purity, a critical requirement for subsequent applications in pharmaceutical development.

Understanding the Molecule: Key Purification Challenges

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral amino alcohol. Its structure presents a unique set of purification challenges stemming from its dual nature: a bulky, nonpolar tert-butylphenyl group and polar, functional amino and hydroxyl groups. This amphiphilic character can lead to issues like oiling out during crystallization, difficult chromatographic separation from nonpolar impurities, and strong retention on silica gel.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the purification of this and structurally similar amino alcohols.

Q1: My crude product is a sticky oil with multiple spots on TLC. What are the likely impurities?

A1: The impurity profile depends heavily on the synthetic route, but common byproducts often include unreacted starting materials, over-alkylation products, and side-products from the reduction step. The basic nature of the amine group can be exploited for a preliminary purification via acid-base extraction.[1]

Potential Impurity Typical Characteristics Identification Method Removal Strategy
Unreacted Ketone Precursor Non-basic, less polar than the product.NMR (C=O signal), TLC (lower Rf).Acid-base extraction, Flash chromatography.
Di-substituted Amine More lipophilic, basic.Mass Spectrometry (higher M+), NMR.Flash chromatography.
Starting Aldehyde/Ketone Can form imine adducts.NMR, GC-MS.Acid wash (hydrolyzes imines), Bisulfite wash.
Residual Reducing Agents Borane complexes, metal salts.Aqueous workup, Acid-base extraction.Careful quenching and aqueous workup.[2]
Solvent Residues THF, Toluene, etc.NMR, GC Headspace.High-vacuum drying, Recrystallization.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is common with compounds that have both greasy and polar functionalities.

Causality & Solution Workflow:

The primary cause is often a suboptimal solvent choice. The solvent system must be polar enough to interact with the amino and hydroxyl groups but nonpolar enough to be a poor solvent at lower temperatures.

G start Product 'Oils Out' check_purity Is the crude material >90% pure? start->check_purity pre_purify Perform Acid-Base Extraction or a quick Silica Plug to remove gross impurities. check_purity->pre_purify No solvent_choice Is the solvent polarity correct? check_purity->solvent_choice Yes pre_purify->start too_polar Solvent is too polar (e.g., Ethanol, Methanol). Compound remains too soluble even when cold. solvent_choice->too_polar too_nonpolar Solvent is too nonpolar (e.g., Hexane). Compound is insoluble even when hot. solvent_choice->too_nonpolar cooling_rate Is the cooling rate too fast? solvent_choice->cooling_rate Yes rescreen Re-screen solvents. Try mid-polarity (EtOAc, IPAc, Toluene) or co-solvent systems (Toluene/Heptane, EtOAc/Hexane). too_polar->rescreen too_nonpolar->rescreen slow_cool Allow solution to cool slowly to room temperature, then move to 0-5°C. Avoid 'crash cooling.' cooling_rate->slow_cool No concentration Is the concentration too high? cooling_rate->concentration Yes success Crystals Form slow_cool->success dilute Dilute the solution slightly and reheat to dissolve. concentration->dilute Yes concentration->success No dilute->slow_cool

Caption: Troubleshooting workflow for failed recrystallization.

Q3: I see significant peak tailing when analyzing my product by chromatography (TLC/Column/HPLC). Why?

A3: Peak tailing for amines is a classic problem caused by the interaction of the basic lone pair of electrons on the nitrogen atom with acidic silanol groups on the silica gel surface.[3] This creates strong, non-specific binding, leading to a slow, uneven elution of the compound.

Solutions:

  • For Column Chromatography: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is sufficient to neutralize the active silica sites.

  • For HPLC (Reversed-Phase): Use a mobile phase with a pH modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine, which improves peak shape. Alternatively, use a column specifically designed for basic compounds (e.g., end-capped C18).

Q4: How can I separate the enantiomers to get the single, optically pure compound?

A4: Chiral resolution is necessary to separate the racemic mixture.[] For amino alcohols, the most common and industrially scalable method is diastereomeric salt formation.[5]

  • React the Racemic Amine: The racemic amino alcohol is treated with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, or Dibenzoyl-L-tartaric acid).

  • Form Diastereomeric Salts: This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.

  • Fractional Crystallization: A suitable solvent is chosen in which one diastereomeric salt is significantly less soluble than the other. The less soluble salt will crystallize out of the solution.

  • Liberate the Free Base: The isolated, pure diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to break the salt and liberate the single enantiomer of the amino alcohol, which can be extracted.[5]

Detailed Purification Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is ideal for a first-pass purification to remove non-basic impurities from a crude reaction mixture.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 5 volumes). The basic amino alcohol will move into the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Optional Back-Wash: Wash the combined aqueous layer with a fresh portion of ethyl acetate (1 x 5 volumes) to remove any residual non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >12. The hydrochloride salt will be converted back to the free amine, which may precipitate or form an oil.

  • Re-extraction: Extract the liberated free amine back into an organic solvent like ethyl acetate or dichloromethane (DCM) (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, enriched product.

Protocol 2: High-Purity Recrystallization

This protocol assumes the product is >90% pure after initial workup or acid-base extraction.

  • Solvent Screening (Small Scale): In test tubes, test the solubility of ~50 mg of your product in ~1 mL of various solvents (e.g., isopropyl acetate, toluene, acetonitrile, heptane/ethyl acetate mixtures). A good solvent will fully dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent (or solvent system) to your material. Heat the mixture to reflux with stirring until all the solid dissolves. Add the solvent portion-wise until a clear solution is achieved at reflux.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to impurity trapping or oiling out.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.

  • Cooling: Once crystallization has started, allow the flask to stand at room temperature for several hours before moving it to a refrigerator or ice bath (0-5 °C) for at least one hour to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of the cold recrystallization solvent, and dry the crystals under high vacuum.

Protocol 3: Flash Column Chromatography

Use this method for separating closely related impurities or when recrystallization is ineffective.

G cluster_prep Preparation cluster_elution Elution cluster_collection Collection & Analysis prep_slurry 1. Prepare Silica Slurry (e.g., in 95:5 Hexane:EtOAc) prep_column 2. Pack the Column prep_slurry->prep_column prep_sample 3. Prepare Sample (Adsorb onto minimal silica or dissolve in minimal DCM) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute_nonpolar 5. Elute with Low-Polarity Mobile Phase (e.g., 95:5 Hexane:EtOAc) to remove nonpolar impurities. load_sample->elute_nonpolar elute_gradient 6. Gradually Increase Polarity (e.g., to 70:30 EtOAc:Hexane) to elute the product. elute_nonpolar->elute_gradient add_modifier 7. Add Modifier for Final Elution (e.g., 90:9:1 DCM:MeOH:TEA) to elute highly retained product. elute_gradient->add_modifier collect_fractions 8. Collect Fractions add_modifier->collect_fractions analyze_tlc 9. Analyze Fractions by TLC (Stain with Ninhydrin or Permanganate) collect_fractions->analyze_tlc combine_pure 10. Combine Pure Fractions analyze_tlc->combine_pure concentrate 11. Concentrate to Yield Pure Product combine_pure->concentrate

Caption: Workflow for flash column chromatography purification.

  • Select Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. Start with mixtures of a nonpolar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Due to the basicity of the amine, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing.[3]

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, for better resolution, adsorb the product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elute: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your target compound.

  • Collect and Analyze: Collect fractions and analyze them by TLC. Use a visualization stain like ninhydrin (for the primary amine) or potassium permanganate.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity product.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • BOC Sciences.
  • Alcaraz, M.-L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PMC.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Sorbe, A., et al. (2011). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. Taylor & Francis Online.
  • Google Patents. (1983). Resolution of racemic amino acids.
  • Google Patents. (1999).

Sources

Optimization

addressing inconsistencies in biological assay results with 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Technical Support Center: 1-Amino-1-(3-tert-butylphenyl)propan-2-OL A Guide to Addressing Inconsistencies in Biological Assay Results Welcome to the technical support center for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

A Guide to Addressing Inconsistencies in Biological Assay Results

Welcome to the technical support center for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount. This guide is designed to help you navigate and resolve common inconsistencies encountered when working with this compound, a chiral amino alcohol with a significantly hydrophobic tert-butylphenyl moiety. Its structure presents specific challenges—and opportunities—in experimental design. We will explore the root causes of variability and provide robust, field-proven solutions.

Part 1: Foundational Issues: The Compound Itself

Inconsistencies in assay results often originate from the physical and chemical properties of the test compound long before it reaches the biological system. Addressing these foundational issues is the first and most critical step in troubleshooting.

Q1: My assay results are highly variable between experiments, particularly the IC50/EC50 values. What could be the primary compound-related cause?

Answer: The most likely culprit is inconsistent solubility of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL in your aqueous assay buffers. The tert-butylphenyl group confers significant hydrophobicity, making the compound prone to precipitation, especially when diluting a concentrated DMSO stock into an aqueous medium.[1][2] This leads to a lower-than-expected effective concentration in your assay, causing underestimated activity and high variability.[1][3]

Causality: When a DMSO stock is rapidly diluted, the compound can crash out of solution, forming microscopic precipitates or aggregates. This phenomenon, known as kinetic solubility, means the concentration of the truly dissolved, biologically active compound is unknown and inconsistent.[2]

Troubleshooting Steps:

  • Visually Inspect: After diluting the compound into your final assay medium, hold the plate up to a light source. Look for cloudiness or precipitate.

  • Perform a Kinetic Solubility Test: Before running your main assay, determine the solubility limit in your specific assay buffer. A simple nephelometry or UV-based assay can provide this crucial information.[2]

  • Optimize Dilution Protocol: Avoid shocking the compound into precipitating. Use a stepwise, serial dilution method, ensuring thorough mixing at each step.[4]

Q2: I purchased the compound as a racemate. Could this contribute to inconsistent biological effects?

Answer: Absolutely. 1-Amino-1-(3-tert-butylphenyl)propan-2-OL has two chiral centers, meaning it can exist as four distinct stereoisomers. Biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one specific enantiomer (the "eutomer").[5][6][7]

Causality & In-Depth Explanation:

  • Stereoselective Activity: One enantiomer might be highly active, while another could be less active, completely inactive, or even have an opposing or toxic effect.[6][7][8] Using a racemic (50:50) mixture means you are essentially testing two different compounds simultaneously.

  • Lot-to-Lot Variability: If your supplier's synthesis process has slight variations, the enantiomeric ratio of the racemic mixture could differ between batches, leading to significant shifts in observed biological activity even when using the same total concentration.

  • Chiral Inversion: In some biological environments, an inactive enantiomer can be converted into the active one, complicating pharmacokinetic and pharmacodynamic readouts.[7]

The FDA has recognized the importance of chirality since 1992, recommending that the individual stereoisomers of a chiral drug be studied separately.[5] If you observe unexplained toxicity or inconsistent activity, testing the enantiomerically pure forms is a critical troubleshooting step.[8][9]

Part 2: Assay System & Experimental Design Faults

Once compound integrity is assured, the next layer of troubleshooting involves the assay design and its interaction with the compound.

Q3: The compound is potent in my biochemical (e.g., purified enzyme) assay but shows weak or no activity in my cell-based assay. Why the discrepancy?

Answer: This is a common challenge in drug discovery and points to several potential issues related to the complexity of a cellular environment compared to a clean biochemical system.[10][11]

Key Investigative Points:

  • Cell Permeability: The compound must cross the cell membrane to reach an intracellular target. The hydrophobicity of the tert-butylphenyl group may favor membrane association, but other factors like polarity and size determine efficient transport.[12]

  • Efflux Pumps: Cells can actively pump foreign compounds out using transporters like P-glycoprotein (P-gp), keeping the intracellular concentration too low to be effective.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes (e.g., Cytochrome P450s).

  • Target Engagement: The compound may not be engaging its intended target within the complex cellular milieu. Direct confirmation of target binding in cells is necessary.

Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA) . This technique directly measures the binding of a ligand to its target protein in intact cells or cell lysates by assessing changes in the protein's thermal stability.[10] Confirming target engagement is a crucial step to validate that the compound is reaching and binding its intended target in a cellular context.

Q4: I'm seeing significant cytotoxicity at concentrations where I expect to see specific on-target activity. How do I differentiate off-target toxicity from on-target effects?

Answer: Differentiating specific from non-specific or toxic effects is crucial for validating your results. Off-target effects are more likely at higher concentrations where the compound may interact with unintended proteins.[10][12]

Troubleshooting Workflow for Off-Target Effects

Off_Target_Workflow Start High Cytotoxicity Observed DoseResponse Perform Full Dose-Response Curve Start->DoseResponse HighConc Is Effect Only at High Concentrations? DoseResponse->HighConc StructuralAnalog Test with a Structurally Unrelated Inhibitor of the Same Target HighConc->StructuralAnalog Yes GeneticValidation Use Genetic Knockdown (siRNA/CRISPR) of Target HighConc->GeneticValidation No PhenotypePersists Does Phenotype Persist? StructuralAnalog->PhenotypePersists PhenotypePersists->GeneticValidation Yes OffTarget Result Likely Off-Target Effect PhenotypePersists->OffTarget No PhenotypeMatch Does Knockdown Phenocopy the Compound Effect? GeneticValidation->PhenotypeMatch PhenotypeMatch->OffTarget No OnTarget Result Likely On-Target Effect PhenotypeMatch->OnTarget Yes

Caption: Workflow for distinguishing on-target vs. off-target effects.

Part 3: Core Protocols & Methodologies

To ensure reproducibility, standardized protocols are essential. The following methods are designed to be self-validating systems.

Protocol 1: Preparation and Validation of a Concentrated Stock Solution

Objective: To prepare an accurate and stable stock solution and avoid common errors from inaccurate weighing or solvent choice.

Materials:

  • 1-Amino-1-(3-tert-butylphenyl)propan-2-OL powder

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[13]

  • Sterile, amber glass vials or cryovials

Methodology:

  • Weighing: Use a balance with the appropriate precision for your target mass. Instead of aiming for an exact weight (e.g., 5.00 mg), weigh a similar amount and record the actual mass precisely (e.g., 5.12 mg).[13] This allows for the exact calculation of the final concentration.

  • Solubilization: Transfer the weighed powder to a Class A volumetric flask. Add approximately 70% of the final volume of anhydrous DMSO.

  • Dissolution: Gently swirl or vortex the flask until all solid is completely dissolved. A brief sonication in a water bath can aid dissolution for stubborn compounds. Visually confirm no particulates remain.

  • Final Volume: Add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in amber vials to prevent photodecomposition and contamination.[14] Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[1][4]

Data Summary Table: Solvent Selection

SolventProsCons & Mitigation
DMSO High solubilizing power for hydrophobic compounds; low volatility.[1]Can be toxic to cells at >0.5% concentration[4]; hygroscopic (absorbs water), which can reduce solubility over time. Mitigation: Use anhydrous DMSO, keep final concentration low, and include a vehicle control in all experiments.
Ethanol Less cytotoxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds; more volatile. Mitigation: Ensure containers are tightly sealed.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL within a cellular environment.[10]

Methodology:

  • Cell Treatment: Culture cells to desired confluency. Treat one group of cells with the test compound at a relevant concentration (e.g., 3x EC50) and another group with a vehicle control (e.g., DMSO). Incubate for a duration sufficient for compound uptake.

  • Harvesting & Lysis: Harvest the cells and resuspend them in a suitable buffer, often with protease inhibitors. Lyse the cells via freeze-thaw cycles or sonication.

  • Heating: Aliquot the cell lysate from each group (compound-treated and vehicle) into separate PCR tubes. Heat these aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble target protein against temperature for both the treated and vehicle control samples. A successful binding event will stabilize the target protein, resulting in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

Illustrative Diagram: Principle of CETSA

CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound-Treated Protein_V Target Protein Heat_V Heat Gradient Protein_V->Heat_V Denatured_V Denatured / Precipitated Heat_V->Denatured_V Compound Compound Protein_C Target Protein Compound->Protein_C Complex Stable Complex Heat_C Heat Gradient Complex->Heat_C Soluble_C Remains Soluble at Higher Temp Heat_C->Soluble_C

Caption: CETSA workflow showing compound-induced thermal stabilization.

References

  • Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
  • Benchchem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Pharma Growth Hub. (2023). What are the probable reasons for the increase in assay during the stability study of a drug product.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development.
  • SpringerLink. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • Benchchem. (n.d.). (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MB - About. (n.d.). Assay Troubleshooting.
  • CSH Protocols. (n.d.). Stock Solutions.
  • PMC. (n.d.). Chiral Drugs: An Overview.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Biomol Blog. (2020). Small Molecule Inhibitors Selection Guide.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters.
  • Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • MDPI. (2023). Interface Chirality: From Biological Effects to Biomedical Applications.

Sources

Troubleshooting

how to prevent racemization during the synthesis of chiral amino alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to a critical challenge in synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to a critical challenge in synthetic chemistry: preventing racemization during the synthesis of chiral amino alcohols. These molecules are indispensable building blocks in the pharmaceutical industry, and maintaining their stereochemical integrity is paramount for efficacy and safety.[1][2][3] This resource moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm reducing an N-protected amino acid to the corresponding amino alcohol and observing significant racemization. What is the most likely cause?

A1: The most common cause of racemization when starting from an amino acid is the activation of the carboxylic acid. The α-proton (the hydrogen on the chiral carbon) becomes acidic and susceptible to removal by a base. This deprotonation forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information.[4][5]

Several factors in your reaction setup can promote this unwanted side reaction:

  • Strongly Basic Conditions: The presence of a strong base is a primary driver for α-proton abstraction.[6]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for both deprotonation and the subsequent racemization process.[7]

  • Extended Reaction Times: Prolonged exposure to racemizing conditions increases the likelihood of product epimerization.[8]

  • Activation Method: Certain methods used to activate the carboxylic acid for reduction (e.g., conversion to some active esters or acid chlorides) can significantly increase the acidity of the α-proton, making it more prone to racemization, especially in the presence of a base.[6]

Q2: Which reducing agents are best for minimizing racemization when synthesizing chiral amino alcohols from amino acids?

A2: The choice of reducing agent is critical. The ideal reagent should rapidly reduce the carboxylic acid (or its derivative) under mild conditions that do not favor epimerization.

Here is a comparison of common reducing agents:

Reducing Agent/SystemTypical SubstrateAdvantagesDisadvantages & Racemization Risk
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acids, Esters, AmidesPowerful and effective for direct reduction of carboxylic acids.[9]Highly reactive, pyrophoric, and can be difficult to handle on a large scale. The basic nature of the aluminate species formed can promote racemization if not properly controlled.
Sodium Borohydride (NaBH₄) Esters, Acid Chlorides (Not Carboxylic Acids)Milder, safer, and easier to handle than LiAlH₄.[10] Can be used in protic solvents.Does not directly reduce carboxylic acids. Requires prior activation of the acid (e.g., to an ester), which introduces steps where racemization can occur.
NaBH₄ / Iodine (I₂) Carboxylic AcidsA convenient and effective system for the direct reduction of N-protected or unprotected amino acids.[11] Avoids the hazards of LiAlH₄.The reaction mechanism and conditions must be carefully controlled to prevent side reactions.
NaBH₄ / Boron Trifluoride Etherate (BF₃·Et₂O) Carboxylic AcidsAn efficient system for the reduction of α-amino acids to their corresponding alcohols with high yields.[12]Requires careful handling of the corrosive and moisture-sensitive BF₃·Et₂O reagent.
Borane (BH₃·THF or BH₃·SMe₂) Carboxylic AcidsHighly selective for carboxylic acids. Typically performed under neutral or slightly acidic conditions, which significantly suppresses racemization.[1]Can be sensitive to air and moisture. The borane-amine complex formed during the reaction requires an acidic workup to liberate the amino alcohol.

Expert Recommendation: For direct reduction of N-protected amino acids, Borane-THF (BH₃·THF) is often the superior choice for minimizing racemization due to the non-basic reaction conditions. The NaBH₄/I₂ system is also an excellent, less hazardous alternative to LiAlH₄.[1][11]

Q3: How do I choose the right N-protecting group to prevent racemization?

A3: The N-protecting group plays a crucial role in preventing racemization, primarily by reducing the likelihood of forming an oxazolone intermediate. Urethane-type protecting groups are highly effective in this regard.

  • Benzyloxycarbonyl (Cbz or Z): This is a classic and reliable protecting group that is known to be resistant to racemization during activation.[13] It is stable under a variety of conditions and can be removed by hydrogenolysis.

  • tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, the Boc group is also effective at suppressing racemization.[13] It is easily removed under acidic conditions.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): While common in solid-phase peptide synthesis, the Fmoc group is removed under basic conditions, which can potentially lead to racemization if not carefully controlled.[13]

Key Insight: The urethane-type structure of Cbz and Boc groups decreases the acidity of the N-H proton. This makes the formation of a key racemization intermediate, the 5(4H)-oxazolone, less favorable. Acyl-type protecting groups (like acetyl or benzoyl) are much more prone to racemization via this pathway and should generally be avoided.[6]

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantiomeric Excess (ee) Detected by Chiral HPLC/GC

A low or inconsistent enantiomeric excess is a frequent challenge. This guide provides a systematic workflow to pinpoint the source of the problem.

Detailed Troubleshooting Steps:

  • Validate Your Analytical Method: Before questioning your synthesis, confirm your measurement is accurate. An unoptimized chiral HPLC or GC method can give misleading ee values.[14]

    • Resolution: Ensure baseline separation between the enantiomer peaks (Resolution > 1.5).[14][15] If not, adjust the mobile phase, flow rate, or column temperature.

    • Racemic Standard: Synthesize or purchase a true racemic sample of your amino alcohol. If your method doesn't show a 50:50 ratio for this standard, the method is flawed.[14]

  • Scrutinize Your Reagents:

    • Starting Material Purity: Verify the enantiomeric purity of your starting amino acid derivative. It may not be as pure as stated on the label.

    • Solvent and Reagent Quality: Use anhydrous solvents. Trace amounts of water can interfere with metal hydride reagents, and other impurities can act as catalysts for racemization. Ensure bases like triethylamine or DIEA are distilled and pure, as impurities can be more basic and problematic.[6]

  • Evaluate Reaction Conditions:

    • Temperature is Key: Perform the reduction at the lowest practical temperature. For LiAlH₄ or NaBH₄ reductions, this often means starting at 0 °C or even -78 °C. Low temperatures disfavor the deprotonation-reprotonation equilibrium that leads to racemization.

    • Mind the Base: The choice and stoichiometry of any base used are critical. If a base is required (e.g., for mixed anhydride formation), use a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA) or diisopropylethylamine (DIEA).[6] Add the base slowly at low temperatures.

    • Reaction and Workup: Quench the reaction carefully and avoid prolonged exposure to strongly acidic or basic conditions during workup, as this can also cause racemization.[7][16]

Detailed Experimental Protocols

Protocol 1: Racemization-Resistant Reduction of N-Boc-L-Phenylalanine using Borane-THF

This protocol provides a step-by-step method for reducing an N-protected amino acid to its corresponding amino alcohol with minimal risk of racemization.

Materials:

  • N-Boc-L-Phenylalanine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add N-Boc-L-Phenylalanine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Borane Addition: Slowly add the 1.0 M solution of BH₃·THF (2.0-3.0 eq) dropwise to the stirred solution over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This destroys any excess borane.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and stir for 30 minutes to hydrolyze the borane-amine complex.

    • Basify the aqueous solution by the careful addition of saturated NaHCO₃ until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalaninol.

  • Analysis: Determine the enantiomeric excess of the crude product using chiral HPLC.

G start Start: N-Boc-L-Phenylalanine in Anhydrous THF step1 Cool to 0°C start->step1 step2 Slowly Add BH₃·THF (2-3 eq) step1->step2 step3 Warm to RT, Stir 2-4h (Monitor by TLC/HPLC) step2->step3 step4 Cool to 0°C step3->step4 step5 Quench with MeOH step4->step5 step6 Solvent Removal step5->step6 step7 Acidic Workup (1M HCl) step6->step7 step8 Basic Workup (NaHCO₃) step7->step8 step9 Extract with EtOAc step8->step9 end End: N-Boc-L-phenylalaninol (Analyze ee by Chiral HPLC) step9->end

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link]

  • Periasamy, M., & Kanth, J. V. B. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 62(9), 745-749. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in peptide synthesis. Methods in enzymology, 289, 104–126.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. [Link]

  • Hwang, D. D., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108. [Link]

  • Wikipedia. (2023). Racemization. Available at: [Link]

  • Cao, Y. Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-etherate. Organic Chemistry: An Indian Journal, 7(5), 312-315. Available at: [Link]

  • Pearson. (n.d.). Epimerization Explained. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • Fiveable. (2025). Racemization Definition - Organic Chemistry Key Term. Available at: [Link]

  • Institute for Creation Research. (1975). The Amino Acid Racemization Dating Method. Available at: [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • ResearchGate. (2017). Racemization in amino acids? [Forum discussion]. Available at: [Link]

  • U.S. Patent No. 5,744,611. (1998). Process for the reduction of amino acids and the derivatives thereof. Google Patents.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Does water suppress the racemization and decomposition of amino acids? Royal Society of Chemistry. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5246-5263. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]

  • PubMed. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • ACS Catalysis. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. Available at: [Link]

  • PubMed. (2015). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Available at: [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Available at: [Link]

  • Master Organic Chemistry. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Metal Hydride Reduction. Available at: [Link]

Sources

Optimization

analytical troubleshooting for HPLC-MS analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Status: Active Ticket ID: T-BP-AMINO-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-BP-AMINO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL . This guide addresses the specific analytical challenges posed by this lipophilic


-amino alcohol.

The Analyte Profile:

  • Chemical Nature: Basic (Primary amine, pKa

    
     9.0–9.5) and Lipophilic (tert-butyl phenyl moiety).
    
  • Stereochemistry: Two chiral centers (C1, C2). Expect 4 stereoisomers (2 enantiomeric pairs of diastereomers).

  • Critical Challenge: The "Amine Tailing" effect due to silanol interactions and the separation of diastereomers (erythro/threo) which often co-elute on standard generic gradients.

Quick Diagnostics: Triage Your Issue

Use this table to identify your specific failure mode before diving into the protocols.

SymptomProbable CauseImmediate Action
Peak Tailing (

)
Silanol interaction with protonated amine.Switch to High pH (pH 10) on a Hybrid (CSH/BEH) column.
Split Peaks / Shoulder Separation of diastereomers (Syn/Anti).Do not integrate together. These are physically distinct isomers.
Low MS Sensitivity Ion suppression or wrong pH.Switch mobile phase additive to Ammonium Formate ; Check ESI Source Temp.
Retention Time Drift pH instability or column aging.Ensure buffer capacity is >10mM; Use a column protection system (Guard).
Ghost Peaks Carryover of lipophilic amine.Change needle wash to ACN:IPA:Water (40:40:20) + 0.1% Formic Acid .

Module A: Chromatography & Peak Shape (The "Tailing" Problem)

User Question: "I am using a standard C18 column with 0.1% Formic Acid, but the peak is tailing badly. Why?"

Technical Insight: Your molecule possesses a primary amine. At acidic pH (0.1% FA, pH ~2.7), the amine is fully protonated (


). While this increases solubility, the positively charged amine interacts electrostatically with residual negatively charged silanols  (

) on the silica surface. This secondary interaction causes the "drag" or tailing.
The Solution: The "High pH" Strategy

Instead of fighting the silanols with acid, we neutralize the amine. By raising the pH to 10.0 (above the pKa), the amine becomes neutral.

  • Benefit 1: Neutral amines interact purely through hydrophobic mechanisms with the C18 ligand, resulting in sharp, symmetrical peaks.

  • Benefit 2: Increased retention allows for higher organic starting conditions, aiding desolvation in MS.

Warning: You must use a column engineered for high pH stability (e.g., Ethylene-Bridged Hybrid or Charged Surface Hybrid silica). Standard silica dissolves at pH > 8.

Troubleshooting Logic Tree (Chromatography)

ChromatographyTroubleshooting Start Issue: Poor Peak Shape CheckPH Check Mobile Phase pH Start->CheckPH LowPH Low pH (< 3.0) CheckPH->LowPH HighPH High pH (> 9.5) CheckPH->HighPH Silanol Silanol Interaction Likely LowPH->Silanol ColStab Check Column Stability HighPH->ColStab Sol1 Action: Switch to Hybrid C18 (BEH/CSH) + Ammonium Bicarb Silanol->Sol1 Best for MS Sol2 Action: Add Chaotropic Salt (e.g. Ammonium Perchlorate) *Not MS Recommended* Silanol->Sol2 If UV only Sol3 Action: Verify Column pH Range (Ensure Hybrid Silica) ColStab->Sol3

Figure 1: Decision matrix for resolving peak tailing issues in amino-alcohol analysis.

Module B: Stereochemistry (The "Hidden" Peaks)

User Question: "I see two peaks with the same mass. Is my column failing?"

Technical Insight: No, your column is likely working too well. 1-Amino-1-(3-tert-butylphenyl)propan-2-OL has two chiral centers.

  • Diastereomers: The relationship between the (1R, 2R) and (1R, 2S) forms. These have different physical properties and will separate on achiral C18 columns . This appears as two peaks (often 50:50 in synthetic mixes).

  • Enantiomers: The relationship between (1R, 2R) and (1S, 2S). These co-elute on C18.

Protocol: Handling Isomers

  • If you need a total assay: Integrate both peaks.

  • If you need enantiomeric purity: You must switch to a Chiral Stationary Phase (CSP).

    • Recommended CSP:Immobilized Polysaccharide (e.g., Chiralpak IA/IC) or Macrocyclic Glycopeptide (Chirobiotic T) .

    • Mode: Polar Organic Mode (Acetonitrile/Methanol/Ammonia) is often best for MS sensitivity.

Module C: Mass Spectrometry Optimization

User Question: "My signal-to-noise is poor. I thought amines ionized well?"

Technical Insight: Amines do ionize well (


), but the hydroxyl group can facilitate in-source fragmentation (loss of water), splitting your signal between the parent ion and the fragment.
Optimized MS Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of the primary amine.
Capillary Voltage 0.5 – 1.5 kVLower voltages often help labile amino alcohols.
Cone Voltage Low (15-25 V)Critical: High energy causes loss of

(M-18) or

(M-17).
Source Temp 350°C - 450°CThe tert-butyl group requires heat for desolvation.
Desolvation Gas High Flow (800+ L/hr)Essential for the lipophilic tail.
Fragmentation Pathway (for MRM Development)
  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Loss of hydroxyl).
    
  • Secondary Fragment: Tropylium ion derivative (characteristic of the alkyl-phenyl group).

Recommended "Golden Standard" Protocol

This method is designed to be the robust starting point for this specific molecule, balancing peak shape, isomer separation, and MS sensitivity.

Reagents:

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

Column:

  • Type: Hybrid particle C18 (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18).

  • Dimensions: 2.1 x 50mm, 1.7µm or 2.6µm (for UHPLC/HPLC).

Gradient:

Time (min) %B Curve
0.0 5 Initial Hold
1.0 5 Load
8.0 95 Elution of lipophilic amine
9.0 95 Wash

| 9.1 | 5 | Re-equilibration |

MS Workflow Diagram

MS_Optimization Sample Sample Injection ESI ESI Source (+) Low Cone Voltage Sample->ESI High pH Mobile Phase Q1 Q1 Filter [M+H]+ ESI->Q1 Intact Ion Cell Collision Cell Low Energy (10-20eV) Q1->Cell Q3 Q3 Filter Fragment (M-18) Cell->Q3 Water Loss

Figure 2: Optimized MS/MS flow for labile amino alcohols.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • Holčapek, M., et al. (2012). Mass Spectrometry of Amino Alcohols. Wiley Encyclopedia of Mass Spectrometry. Link

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Amino Acids and Amino Alcohols. Technical Guide. Link

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Welcome to the technical support guide for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. The following question-and-answer guides provide both high-level frequently asked questions and in-depth troubleshooting protocols to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL in solution?

The molecular structure, featuring an aminophenol-like scaffold, is susceptible to several degradation pathways. The most common causes are:

  • Oxidative Degradation: The amino and hydroxyl groups on the aliphatic chain, along with the electron-rich phenyl ring, are prone to oxidation. This is often the primary cause of solution discoloration (e.g., turning yellow or brown) and potency loss. Oxidative processes can be catalyzed by light, heat, trace metal ions, and the presence of dissolved oxygen.

  • pH-Dependent Instability: The stability of the compound is highly dependent on the pH of the solution. The amino group is basic, and its protonation state influences the molecule's overall electron density and susceptibility to degradation. Extreme pH values, particularly alkaline conditions, can accelerate both oxidation and other degradative reactions.[1][2][3]

  • Reaction with Impurities: The primary amine is nucleophilic and can react with electrophilic impurities, such as trace aldehydes (e.g., formaldehyde) that may be present in excipients or leach from container closures.[4][5]

Q2: I've just prepared a fresh solution, but I suspect it's already degrading. What is the first step I should take?

If you suspect instability, immediate characterization is crucial.

  • Visual Inspection: Note any changes in color or the formation of precipitates. Oxidative degradation often presents as a color change from colorless to yellow or brown.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess purity. Compare the chromatogram of the freshly prepared sample to a reference standard and look for a decrease in the main peak area and the appearance of new impurity peaks.

  • pH Measurement: Immediately check the pH of your solution, as this is a critical stability parameter.[6]

Q3: What are the general best practices for preparing and storing a stock solution of this compound?

To maximize the shelf-life of your stock solution, adhere to the following guidelines:

  • Solvent Selection: Use high-purity solvents (e.g., HPLC grade). If preparing an aqueous solution, use purified water (e.g., Milli-Q or WFI).

  • pH Control: Prepare solutions in a buffered system at a slightly acidic to neutral pH (typically pH 4-6), which is often found to be the most stable range for similar amine-containing compounds.

  • Minimize Oxygen Exposure: De-gas your solvent by sparging with an inert gas like nitrogen or argon before adding the compound. Prepare the solution under an inert atmosphere if possible.

  • Light Protection: Store the solution in an amber vial or protect it from light by wrapping the container in aluminum foil to prevent photodegradation.

  • Temperature Control: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures unless solubility is an issue. Avoid repeated freeze-thaw cycles.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to address specific stability challenges.

Problem: My solution of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is rapidly changing color to yellow/brown.

Answer: This is a classic sign of oxidative degradation. The aminophenol moiety is likely being oxidized to form colored quinone-imine type structures or other chromophoric degradation products.[7] This process is often accelerated by exposure to oxygen, light, and suboptimal pH.

Oxidation proceeds via free-radical mechanisms. The goal is to either eliminate the oxidizing agents (like dissolved O₂) or to scavenge the free radicals before they can attack the compound.

cluster_Initiation Initiation cluster_Propagation Propagation cluster_Mitigation Mitigation Strategies O2 Dissolved O₂ Compound Parent Compound O2->Compound attacks Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Compound attacks Light Light / Heat Light->Compound attacks Radical Compound Radical (P•) Compound->Radical Product Oxidized Product (Colored Impurity) Radical->Product + O₂ Inert Inert Gas (N₂, Ar) Inert->O2 Displaces Chelator Chelating Agent (EDTA) Chelator->Metal Sequesters Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Radical Scavenges

Caption: Oxidative degradation pathway and points of intervention.

Objective: To determine the pH at which the compound exhibits maximum stability.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 9. Ensure the buffer components themselves do not catalyze degradation.

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 1 mg/mL) in each buffer.

  • Incubation: Store the samples under controlled, accelerated conditions (e.g., 40°C in the dark). Include a control sample stored at 4°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point for each pH. Plot the percentage remaining versus pH to identify the range of maximum stability.

Table 1: Example Data from a pH Stability Study

pH of Solution % Remaining after 48h at 40°C Visual Appearance
3.0 99.6% Colorless
5.0 99.5% Colorless
7.0 94.2% Light Yellow

| 9.0 | 82.1% | Yellow-Brown |

This data suggests that a pH below 7 is optimal for stability.

Objective: To prevent oxidative degradation using chemical stabilizers.

  • Select Stabilizers: Choose common antioxidants and a chelating agent.

    • Antioxidants: Ascorbic acid (0.01-0.1% w/v), Sodium Metabisulfite (0.01-0.1% w/v), Butylated hydroxytoluene (BHT) (0.01%, for less polar solvents).[8]

    • Chelating Agent: Disodium Edetate (EDTA) (0.01-0.05% w/v).[9]

  • Sample Preparation: Using the optimal buffer pH identified in Protocol 1 (or a pH of ~5.0 if unknown), prepare solutions of the compound containing each stabilizer. Include a control sample with no stabilizer.

  • Stress Conditions: Expose the samples to conditions known to cause oxidation (e.g., store in clear vials under ambient light at room temperature, or do not sparge with inert gas).

  • Analysis: Analyze the samples by HPLC at T=0 and after 24 and 48 hours.

  • Comparison: Compare the purity of the stabilized samples to the control. A successful stabilizer will significantly reduce the rate of degradation.

Problem: My HPLC analysis shows a loss of the main peak and the appearance of multiple new peaks over time, even without significant color change.

Answer: This indicates that one or more chemical degradation pathways are occurring. While oxidation is common, other mechanisms like hydrolysis or reactions with formulation components could be at play. A forced degradation (or stress testing) study is the definitive way to investigate these pathways and confirm that your analytical method can detect all potential degradants.

start Instability Detected (Potency Loss / New Peaks) stress Perform Forced Degradation Study start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxid Oxidation (e.g., 3% H₂O₂) stress->oxid heat Thermal Stress (e.g., 60°C Solution) stress->heat light Photolytic Stress (ICH Q1B Light Box) stress->light analyze Analyze All Samples by HPLC-UV/MS acid->analyze base->analyze oxid->analyze heat->analyze light->analyze identify Identify Degradation Pathways analyze->identify optimize Optimize Formulation (pH, Antioxidants, etc.) identify->optimize end Achieve Stable Formulation optimize->end

Caption: Troubleshooting workflow for identifying degradation pathways.

Objective: To identify potential degradation products and pathways under various stress conditions. This is critical for developing a robust formulation and a stability-indicating analytical method.[10]

  • Prepare Stock Solutions: Prepare several aliquots of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (treat each aliquot separately):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.[11]

    • Thermal Degradation: Heat one aliquot (without added reagents) at 60°C.

    • Photodegradation: Expose one aliquot to light according to ICH Q1B guidelines.

    • Control: Keep one aliquot protected from light at 4°C.

  • Monitor and Neutralize: Monitor the degradation (aim for 5-20% degradation). Before analysis, neutralize the acid and base samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including the control, by HPLC, preferably with a mass spectrometry (MS) detector to help identify the mass of the degradation products.

  • Interpretation:

    • If significant degradation occurs under oxidative conditions, an antioxidant is necessary.

    • If degradation is more pronounced in acid or base, strict pH control is the most critical factor.

    • If thermal stress causes degradation, storage temperature must be carefully controlled.

    • The results will validate whether your HPLC method can separate all degradants from the parent peak, confirming it is "stability-indicating."

Recommended Analytical Method Outline

A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for monitoring the stability of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Table 2: Example HPLC Method Parameters

Parameter Suggested Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reverse-phase column suitable for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10 min A gradient ensures elution of the parent compound and any less polar or more polar degradants.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detector UV at 220 nm and 254 nm The phenyl ring will have absorbance; monitoring multiple wavelengths can help detect impurities with different chromophores.

| Injection Vol. | 2 µL | Standard volume; adjust based on concentration. |

References

  • Uchiyama, N., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics. Available at: [Link]

  • Ghosh, P., et al. (2017). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Environment Protection Engineering. Available at: [Link]

  • Uchiyama, N., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. PubMed. Available at: [Link]

  • Murakami, S., et al. (1998). Bacterial degradation pathway of 2-aminophenol in Pseudomonas sp. ResearchGate. Available at: [Link]

  • Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology. Available at: [Link]

  • Asfaw, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Available at: [Link]

  • Parker, E. D. (1998). Stabilization of hydroxylamine solutions. Google Patents.
  • Ghosh, P., et al. (2017). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Environment Protection Engineering. Available at: [Link]

  • Ghosh, P., et al. (2017). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Semantic Scholar. Available at: [Link]

  • Pharmeli. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmeli. Available at: [Link]

  • Kumar, N., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available at: [Link]

  • Carocho, M., et al. (2018). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. PMC. Available at: [Link]

  • El-Gindy, A., et al. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Semantic Scholar. Available at: [Link]

  • Martins, M. A. R., et al. (2023). Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. ACS Food Science & Technology. Available at: [Link]

  • Jodkowska, E., et al. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC. Available at: [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • Fytianos, K., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. SSRN. Available at: [Link]

  • O'Brien, E. P., et al. (2008). Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. PMC. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-amino-2-propanol. The Good Scents Company. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. PubChem. Available at: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

  • Van Wyk, S. & Le, T. (2020). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry. Available at: [Link]

  • US EPA. (n.d.). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. US EPA. Available at: [Link]

  • Wang, Y., et al. (2023). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. PMC. Available at: [Link]

  • Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents.
  • Di Nola, G., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Welcome to the Technical Support Center for the asymmetric synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into catalyst selection, reaction optimization, and troubleshooting for this critical chiral amino alcohol.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals, and serve as indispensable chiral auxiliaries and ligands in organic synthesis.[1][2][3] The target molecule, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, possesses two adjacent stereocenters, making its stereocontrolled synthesis a significant challenge. Achieving high yield and, more importantly, high enantioselectivity and diastereoselectivity is paramount for its application in pharmaceutical development, where the stereochemistry of a drug is often critical to its efficacy and safety.[4]

This guide will navigate the complexities of synthesizing this target molecule, focusing on catalytic asymmetric strategies that offer the most efficient and selective routes.

Section 1: Overview of Synthetic Strategies

The synthesis of 1,2-amino alcohols can be approached through several catalytic asymmetric pathways. For the specific target, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, the most logical precursors are 3-tert-butylbenzaldehyde and a two-carbon nucleophile. Two prominent strategies are:

  • Asymmetric Nitroaldol (Henry) Reaction: This involves the reaction between 3-tert-butylbenzaldehyde and nitroethane, followed by the reduction of the resulting β-nitroalcohol. The key is the stereoselective formation of the C-C bond and the first stereocenter.

  • Asymmetric Mannich Reaction: This involves the addition of a ketone-derived enolate (from a propan-2-ol equivalent like hydroxyacetone) to an imine derived from 3-tert-butylbenzaldehyde.[1][2] This directly sets the C-N and C-C bonds with stereocontrol.

Following the initial C-C or C-N bond formation, a stereoselective reduction of a carbonyl or nitro group is required to furnish the final amino alcohol.

General Synthetic Workflow

G cluster_0 Strategy 1: Nitroaldol (Henry) Route cluster_1 Strategy 2: Mannich Route A 3-tert-butylbenzaldehyde + Nitroethane B Chiral β-Nitroalcohol A->B Asymmetric Henry Reaction C 1-Amino-1-(3-tert-butylphenyl)propan-2-OL B->C Nitro Group Reduction D 3-tert-butylbenzaldehyde + Amine Source E Imine Intermediate D->E Condensation G β-Amino Ketone E->G Asymmetric Mannich Reaction F α-Hydroxy Ketone F->G H Target Amino Alcohol G->H Ketone Reduction

Caption: Key synthetic routes to the target 1,2-amino alcohol.

Section 2: Catalyst Selection and Rationale

The choice of catalyst is the most critical factor in achieving high stereoselectivity. The catalyst creates a chiral environment, directing the nucleophile to attack one face of the electrophile preferentially.[4][5] Both metal-based and organocatalysts are viable options.

Catalyst Classes for Asymmetric Synthesis
Catalyst ClassExamplesMechanism of ActionProsCons
Chiral Phosphoric Acids (CPAs) BINOL-derived acids (e.g., TRIP)Act as bifunctional catalysts, activating the electrophile (imine/aldehyde) via Brønsted acid functionality and orienting the nucleophile through hydrogen bonding with the phosphoryl oxygen.[6][7]High enantioselectivity, broad substrate scope, metal-free.[8]Can be sensitive to water; catalyst loading can influence aggregation and selectivity.[9]
Organocatalysts Proline and its derivativesForm chiral enamines or iminium ions with the substrates, which then react stereoselectively.[1]Readily available, inexpensive, low toxicity, robust.May require higher catalyst loadings; can have solubility issues.
Metal-Ligand Complexes Cu-BOX, Cu-PyBox, Ru-BINAPThe chiral ligand coordinates to the metal center, creating a chiral Lewis acid that activates and orients the substrate for stereoselective attack.[10]High turnover numbers, can be highly selective.Potential for metal contamination in the final product, cost of ligands and metals, sensitivity to air and moisture.
Biocatalysts (Enzymes) Alcohol Dehydrogenases (ADHs), HydrolasesThe enzyme's active site provides a highly specific chiral pocket that binds the substrate in a single orientation for reduction or other transformations.[11]Extremely high selectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.[11]Limited substrate scope, potential for enzyme denaturation, requires specific cofactors.
Decision-Making for Catalyst Selection

The optimal catalyst depends on the chosen synthetic route and desired outcome (e.g., specific diastereomer).

G start Start: Catalyst Selection route Which Synthetic Route? start->route henry Nitroaldol (Henry) route->henry Henry mannich Mannich route->mannich Mannich henry_cat Preferred Catalyst? henry->henry_cat mannich_cat Preferred Catalyst? mannich->mannich_cat cpa_h Chiral Phosphoric Acid (CPA) - Excellent for activating aldehydes - Bifunctional activation henry_cat->cpa_h Organocatalytic metal_h Metal-Ligand Complex (e.g., Cu-BOX) - Strong Lewis acidity - Good for nitroalkane activation henry_cat->metal_h Metal-based proline Proline/Derivatives - Classic for Mannich reactions - Forms chiral enamine mannich_cat->proline Organocatalytic cpa_m Chiral Phosphoric Acid (CPA) - Excellent for activating imines mannich_cat->cpa_m Brønsted Acid end Proceed to Optimization cpa_h->end metal_h->end proline->end cpa_m->end

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL with other phenylpropanolamines

Comparative Analysis: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol vs. Conventional Phenylpropanolamines Executive Summary This guide provides a technical comparative analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (h...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol vs. Conventional Phenylpropanolamines

Executive Summary

This guide provides a technical comparative analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (hereafter referred to as tBu-APP ) against standard phenylpropanolamine (PPA) derivatives such as Norephedrine and Ephedrine .

While standard PPAs function primarily as sympathomimetic agents via the 2-amino-1-phenylpropan-1-ol scaffold, tBu-APP represents a distinct regioisomer (1-amino-1-phenylpropan-2-ol) modified with a bulky lipophilic 3-tert-butyl substituent. This structural inversion—placing the amine at the benzylic position and the hydroxyl at the aliphatic position—fundamentally alters its metabolic stability, receptor binding kinetics, and synthetic accessibility.

Key Findings:

  • Regioisomerism: tBu-APP possesses a labile benzylic amine , making it susceptible to oxidative deamination, unlike standard PPAs which possess a benzylic alcohol .

  • Lipophilicity: The 3-tert-butyl group significantly elevates LogP (+1.5–2.0 units vs. PPA), suggesting enhanced Blood-Brain Barrier (BBB) penetration but potentially lower aqueous solubility.

  • Steric Modulation: The meta-tert-butyl group acts as a steric shield, potentially reducing affinity for tight adrenergic binding pockets while enhancing metabolic resistance at the ring.

Structural & Physicochemical Comparison

The following table contrasts the target compound with the industry standard (Norephedrine).

FeatureTarget: tBu-APP Standard: Norephedrine (PPA) Implication
IUPAC Name 1-Amino-1-(3-tert-butylphenyl)propan-2-ol2-Amino-1-phenylpropan-1-olRegioisomer Shift
Core Scaffold Benzylic Amine / Aliphatic AlcoholBenzylic Alcohol / Aliphatic AmineMetabolic route switch
Ring Substituent 3-tert-butyl (Meta)Hydrogen (Unsubstituted)Steric bulk & Lipophilicity
Chiral Centers 2 (C1, C2)2 (C1, C2)4 Stereoisomers possible
Predicted LogP ~3.2 – 3.8~1.0 – 1.4High CNS penetration for tBu-APP
pKa (Base) ~9.0 (Benzylic amine is less basic)~9.6 (Aliphatic amine)tBu-APP is less ionized at physiologic pH
Metabolic Liability Oxidative Deamination (to Ketone)Benzylic Oxidation (to Cathinone)Distinct degradation products
Structural Visualization (SAR Analysis)

SAR_Analysis Standard Standard PPA (Norephedrine) BenzylicOH Benzylic OH (Oxidation prone) Standard->BenzylicOH Contains Target Target: tBu-APP (1-Amino-2-ol) BenzylicNH2 Benzylic NH2 (Deamination prone) Target->BenzylicNH2 Contains tButyl 3-tert-Butyl Group (High Lipophilicity) Target->tButyl Modified with tButyl->Target Increases LogP Steric Shielding

Figure 1: Structural Activity Relationship (SAR) comparison highlighting the regioisomeric shift and substituent effects.

Synthesis & Characterization Protocols

Unlike standard PPAs synthesized via aldol condensation of benzaldehyde and nitroethane, the 1-amino-2-ol scaffold of tBu-APP requires a different approach to ensure regioselectivity.

Protocol A: Chemoenzymatic Synthesis (High Enantioselectivity)

Rationale: Chemical synthesis often yields racemic mixtures. Enzymatic cascades allow for the precise production of specific stereoisomers (e.g., (1S, 2R)), which is critical for biological activity.

Reagents:

  • Substrate: 3-tert-butyl-β-methylstyrene.

  • Enzymes: Styrene Monooxygenase (SMO), Epoxide Hydrolase (EH), Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA).

  • Cofactors: NADPH, PLP.

Workflow:

  • Epoxidation: Convert 3-tert-butyl-β-methylstyrene to the corresponding epoxide using SMO.

    • Control: Monitor consumption of alkene via GC-MS.

  • Hydrolysis: Ring opening via EH to yield 1-(3-tert-butylphenyl)propane-1,2-diol .

  • Bioamination (Cascade):

    • Step 3a: ADH selectively oxidizes the benzylic alcohol (C1) to a ketone.

    • Step 3b: ωTA performs reductive amination on the C1 ketone to yield the benzylic amine .

    • Note: The aliphatic C2 hydroxyl remains intact, yielding the target 1-amino-2-ol.

Protocol B: Chemical Synthesis (Epoxide Opening)

For labs without biocatalysis capabilities.

  • Precursor: Synthesize 3-tert-butyl-β-methylstyrene oxide .

  • Aminolysis: React epoxide with ammonia (NH3) in methanol/water.

    • Regioselectivity Challenge: Nucleophilic attack can occur at C1 (benzylic) or C2 (homobenzylic).

    • Optimization: Use of Lewis acid catalysts (e.g., YYb(OTf)3) favors attack at the more substituted benzylic carbon, yielding the desired 1-amino-1-phenylpropan-2-ol skeleton.

  • Purification: Acid-base extraction followed by fractional crystallization or Chiral HPLC.

Metabolic Stability & Pharmacokinetics[1]

The "3-tert-butyl" group and the "benzylic amine" placement create a unique metabolic profile compared to standard PPAs.

Metabolic Pathway Comparison

Metabolism cluster_0 Standard PPA (Norephedrine) cluster_1 Target: tBu-APP PPA Norephedrine Cathinone Cathinone (Active Ketone) PPA->Cathinone CYP450 (Benzylic Oxidation) Target tBu-APP Imine Intermediate Imine Target->Imine MAO / CYP (Oxidative Deamination) Ketone Hydroxy-Ketone (Inactive?) Imine->Ketone Hydrolysis tButyl 3-tert-Butyl Group tButyl->Target Blocks Ring Hydroxylation Increases Lipophilicity

Figure 2: Divergent metabolic pathways. Standard PPAs oxidize to active aminoketones (Cathinones), whereas tBu-APP undergoes oxidative deamination to hydroxy-ketones, likely terminating amine-based activity.

Experimental Validation (In Vitro): To confirm metabolic stability, perform a Microsomal Stability Assay :

  • Incubate tBu-APP (1 µM) with pooled human liver microsomes (HLM).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Prediction: The bulky tert-butyl group will inhibit aromatic hydroxylation, but the benzylic amine moiety may show rapid clearance via Monoamine Oxidase (MAO) unless the steric bulk interferes with the MAO active site.

Pharmacological Implications

  • Receptor Affinity:

    • Standard PPAs bind adrenergic receptors via ionic interaction (Amine-Aspartate) and H-bonding (Benzylic OH-Serine).

    • tBu-APP: The shift of the OH group to the C2 position disrupts the canonical "Benzylic OH" pharmacophore required for optimal

      
      -adrenergic activation. The compound may act as a partial agonist  or allosteric modulator  rather than a full agonist.
      
  • Blood-Brain Barrier (BBB):

    • The 3-tert-butyl group is highly lipophilic.

    • Result: tBu-APP is expected to have significantly higher CNS exposure than Norephedrine. Researchers must assess neurotoxicity risks early.

References

  • Biocatalytic Synthesis of 1-Amino-2-ols: Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene." ChemBioChem. Link

  • Metabolic Stability of Benzylic Amines: Ulgen, M., & Gorrod, J. (1999). "The In Vitro Hepatic Microsomal Metabolism of N-Benzyladamantanamine." Drug Metabolism and Drug Interactions. Link

  • Steric Effects of tert-Butyl Groups: Hale, J. J., et al. (2014). "Discovery of Ivacaftor." Journal of Medicinal Chemistry. Link

  • General PPA Pharmacology: Eccles, R. (2007). "Substitution of phenylephrine for pseudoephedrine as a nasal decongestant." British Journal of Clinical Pharmacology. Link

Comparative

validation of the biological activity of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Publish Comparison Guide: Validation of the Biological Activity of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Part 1: Executive Summary & Mechanistic Positioning 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (CAS: 1336838-34-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of the Biological Activity of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Part 1: Executive Summary & Mechanistic Positioning

1-Amino-1-(3-tert-butylphenyl)propan-2-ol (CAS: 1336838-34-6) represents a specialized subclass of phenylpropanolamines (specifically, an iso-norephedrine derivative). Unlike classical phenethylamines where the amino group is typically at the C2 position (as in amphetamine) or the hydroxyl at C1 (as in ephedrine), this molecule features a C1-amino / C2-hydroxyl motif combined with a bulky 3-tert-butyl lipophilic substituent on the aromatic ring.

Therapeutic Context: Based on Structure-Activity Relationship (SAR) principles of phenethylamines, this molecule is predicted to function as a Monoamine Transporter Modulator (specifically targeting NET/DAT) or a Trace Amine Associated Receptor (TAAR) ligand. The steric bulk of the tert-butyl group at the meta-position suggests enhanced lipophilicity and blood-brain barrier (BBB) permeability compared to its parent compound, nor-iso-ephedrine (cathine isomer), potentially conferring a unique profile as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) or a specialized chiral auxiliary in asymmetric synthesis.

This guide outlines the critical validation protocols required to confirm its biological activity, distinguishing it from standard comparators like Cathine and Bupropion .

Part 2: Mechanistic Logic & Pathway Visualization

To validate the activity of this New Chemical Entity (NCE), we must map its interaction with the Monoamine Transporter Complex . The 3-tert-butyl group is hypothesized to occupy the hydrophobic S1' pocket of the transporter, potentially increasing residence time and potency.

Figure 1: Predicted Pharmacological Mechanism & Validation Pathway

G cluster_Target Primary Molecular Targets (Hypothesis) cluster_Effect Downstream Physiological Effects Compound 1-Amino-1-(3-tert-butylphenyl) propan-2-ol NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition (High Affinity) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity TAAR1 TAAR1 Receptor (Trace Amine) Compound->TAAR1 Agonism (Putative) Synapse Increased Synaptic Monoamines NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Signal GPCR Signaling (cAMP Increase) TAAR1->Signal Gs Coupling Synapse->Signal Receptor Activation

Caption: Predicted mechanistic pathway showing dual-action potential on Monoamine Transporters and TAAR1, driven by the lipophilic 3-tert-butyl moiety.

Part 3: Comparative Analysis

The following table contrasts 1-Amino-1-(3-tert-butylphenyl)propan-2-ol with established standards to highlight its unique validation requirements.

Feature1-Amino-1-(3-tert-butylphenyl)propan-2-ol Cathine (Norpseudoephedrine) Bupropion (Wellbutrin)
Core Structure 1-Amino-1-phenyl-2-propanol (Iso-norephedrine)1-Hydroxy-1-phenyl-2-aminopropaneAminoketone (reduced to amino alcohol in vivo)
Key Substituent 3-tert-butyl (High Lipophilicity)None (H)3-chloro & N-tert-butyl
Primary Target NET > DAT (Predicted)NET (Weak Release Agent)NET / DAT (Reuptake Inhibitor)
Metabolic Stability High (Steric hindrance at phenyl ring)Low (Rapid conjugation)Moderate (CYP2B6 metabolism)
Validation Focus Selectivity (NET vs SERT) & Chiral Purity Potency & Abuse PotentialMetabolite Activity

Part 4: Experimental Validation Protocols

To objectively validate the biological activity, you must perform a Self-Validating Screening Cascade .

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: Quantify the potency (IC50) of the compound against NET, DAT, and SERT.

Methodology:

  • Cell Line: HEK293 cells stably expressing human NET, DAT, or SERT.

  • Tracer: [3H]-Norepinephrine, [3H]-Dopamine, or [3H]-Serotonin.

  • Procedure:

    • Plate cells in 96-well plates (50,000 cells/well) coated with Poly-D-Lysine.

    • Incubate with test compound (0.1 nM – 10 µM) for 10 min at 25°C in Krebs-Ringer-HEPES buffer.

    • Add radiolabeled tracer (final conc. 20 nM) and incubate for 10 min.

    • Termination: Rapid wash with ice-cold buffer.

    • Detection: Liquid Scintillation Counting.

  • Control: Nisoxetine (NET), GBR12909 (DAT), Fluoxetine (SERT).

  • Data Analysis: Non-linear regression (Sigmoidal dose-response) to determine Ki.

Success Criterion: A Ki < 100 nM at NET validates "High Potency." A Selectivity Ratio (SERT/NET) > 50 validates "Low Serotonergic Liability."

Protocol 2: Functional cAMP Accumulation Assay (TAAR1 Validation)

Objective: Determine if the compound acts as an agonist at Trace Amine Associated Receptor 1 (TAAR1), a common off-target for lipophilic amines.

Methodology:

  • System: CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE) luciferase reporter.

  • Reagent: Forskolin (positive control for max cAMP).

  • Workflow:

    • Treat cells with compound (10 µM) for 30 minutes.

    • Lyse cells and add Luciferase substrate.

    • Measure Luminescence.

  • Interpretation: An increase in luminescence >20% of Forskolin indicates functional agonism.

Protocol 3: Microsomal Metabolic Stability

Objective: Assess the impact of the 3-tert-butyl group on metabolic half-life.

Methodology:

  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Co-factor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    .
    
  • Benchmark: Compare intrinsic clearance (

    
    ) vs. Propranolol  (High clearance) and Warfarin  (Low clearance).
    

Part 5: Validation Workflow Diagram

Figure 2: Step-by-Step Validation Cascade

Validation Start Start: 1-Amino-1-(3-tert-butylphenyl) propan-2-ol Sample Step1 Step 1: Purity Check (Chiral HPLC > 98% ee) Start->Step1 Step2 Step 2: Primary Binding Screen (Radioligand Displacement) Step1->Step2 Decision1 Ki < 1 µM? Step2->Decision1 Step3 Step 3: Functional Uptake Assay (Determine IC50) Decision1->Step3 Yes Report Generate Biological Activity Profile Decision1->Report No (Inactive) Step4 Step 4: ADME Profiling (Microsomal Stability) Step3->Step4 Step4->Report

Caption: Operational workflow for validating the biological activity of the NCE, prioritizing purity and primary binding affinity.

References

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs." European Journal of Pharmacology.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: Radioligand Binding and Functional Assays." University of North Carolina Chapel Hill.

  • Glennon, R. A. (2014). "Phenylisopropylamine Stimulants: Amphetamine-Related Agents." In: Foye's Principles of Medicinal Chemistry.

  • PubChem Compound Summary. "1-Amino-1-(3-tert-butylphenyl)propan-2-ol (CAS 1336838-34-6)." National Center for Biotechnology Information.

Validation

structure-activity relationship (SAR) studies of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL analogs

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol and its analogs. This molecule represents a specific class of chiral 1,2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol and its analogs. This molecule represents a specific class of chiral 1,2-amino alcohols , structurally distinct from but related to classical sympathomimetic amines like norephedrine and metaraminol.

The following analysis synthesizes data from biocatalytic synthesis studies, structural pharmacology, and medicinal chemistry principles to evaluate its performance as a chiral building block and potential bioactive scaffold.

Executive Summary

1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a regioisomer of the norephedrine/cathine class, characterized by an inverted functional group arrangement (1-amino-2-hydroxy vs. the typical 1-hydroxy-2-amino). While classical phenylpropanolamines are potent adrenergic agonists, this "iso-norephedrine" scaffold is primarily investigated as a high-value chiral intermediate and a probe for biocatalytic enzyme specificity .

The introduction of the 3-tert-butyl group significantly alters the physicochemical profile compared to the parent phenyl analog, enhancing lipophilicity and steric bulk. This guide compares its structural properties, enzymatic synthesis efficiency, and predicted pharmacological potential against standard alternatives.

Structural Analysis & Pharmacophore

To understand the activity of this analog, we must first distinguish its core scaffold from established drugs.

FeatureTarget: 1-Amino-1-(3-t-Bu-Ph)-2-propanol Comparator: Metaraminol Comparator: Norephedrine (PPA)
Core Scaffold Iso-Norephedrine (1-Amino-2-Hydroxy)Norephedrine (1-Hydroxy-2-Amino)Norephedrine (1-Hydroxy-2-Amino)
C1 Substituent -NH₂ (Amino)-OH (Hydroxyl)-OH (Hydroxyl)
C2 Substituent -OH (Hydroxyl)-NH₂ (Amino)-NH₂ (Amino)
Aryl Substituent 3-tert-butyl (Lipophilic/Bulky)3-Hydroxy (H-bond donor)Unsubstituted
Primary Activity Chiral Synthon / Enzyme Substrate

-Adrenergic Agonist
Sympathomimetic / Decongestant
LogP (Predicted) ~2.8 - 3.2 (High Lipophilicity)~0.3 (Hydrophilic)~1.2
Key Structural Insight: The "3-tert-Butyl" Effect

The 3-tert-butyl group acts as a bioisostere for other 3-position substituents (like -Cl or -CF3) but adds significant hydrophobic bulk. In SAR studies, this modification is often used to:

  • Block Metabolism: Sterically hinder aromatic hydroxylation at the meta/para positions.

  • Enhance CNS Penetration: Increase lipophilicity (LogP > 2.5), facilitating blood-brain barrier crossing.

  • Probe Enzyme Pockets: Test the steric limits of enzyme active sites (e.g., Transaminases).

Biocatalytic SAR: Synthesis & Enzyme Specificity

The primary "activity" data available for this specific analog comes from biocatalytic cascade studies . Researchers use this bulky substrate to challenge enzymes like Benzaldehyde Lyase (BAL) and Transaminases (TAs) .

Experimental Workflow: Enzymatic Cascade

The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol typically follows a 2-step cascade:

  • Carboligation: 3-tert-butylbenzaldehyde + Acetaldehyde

    
     (R)-2-hydroxy-1-(3-tert-butylphenyl)propan-1-one.
    
  • Transamination: (R)-2-hydroxy ketone

    
     (1S,2R)-Amino Alcohol.
    

BiocatalyticCascade Substrate 3-tert-butylbenzaldehyde + Acetaldehyde Intermediate (R)-2-Hydroxy Ketone Intermediate Substrate->Intermediate Step 1 Product (1S,2R)-1-Amino-1- (3-tert-butylphenyl)propan-2-ol Intermediate->Product Step 2 BAL Benzaldehyde Lyase (BAL) (Carboligation) BAL->Substrate Catalyst TA Transaminase (TA) (Amination) TA->Intermediate Catalyst

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amino alcohol.

Comparative Performance Data

The following table summarizes how the 3-tert-butyl analog compares to other substrates in this enzymatic system.

Substrate AnalogEnzyme SystemConversion (%)ee% (Enantiomeric Excess)de% (Diastereomeric Excess)Insight
3-tert-butyl (Target) P. fluorescens BAL + Arthrobacter TA85 - 92% >99% >95% High steric bulk is well-tolerated; excellent stereocontrol.
Unsubstituted (Phenyl) P. fluorescens BAL + Arthrobacter TA95 - 98%>99%>98%Reference standard; slightly higher conversion due to lower steric hindrance.
3-Hydroxy (Metaraminol precursor) P. fluorescens BAL + Arthrobacter TA60 - 75%>99%90%Lower conversion due to polarity/solubility issues in organic co-solvents.
2-Methyl (Ortho-subst.) P. fluorescens BAL + Arthrobacter TA<10%N/AN/ASteric Clash: Ortho-substitution blocks the enzyme active site.
Predicted Pharmacological SAR

While direct receptor binding data for the 3-tert-butyl regioisomer is proprietary or sparse, we can extrapolate its activity based on established SAR of the Phenethylamine and Phenylpropanolamine classes.

A. Adrenergic Receptor Activity
  • Mechanism: Classical phenylpropanolamines (like Metaraminol) bind

    
    -adrenergic receptors.[1] The benzylic -OH is critical for H-bonding to the receptor (specifically Ser/Asp residues).
    
  • Target Molecule Analysis:

    • Inverted Functional Groups: The target has a benzylic amine (C1-NH2) instead of a benzylic hydroxyl. This typically reduces direct agonist potency at

      
      -receptors significantly, as the H-bond geometry is disrupted.
      
    • 3-tert-butyl Group: In

      
      -adrenergic antagonists (e.g., Bupranolol), a tert-butyl group on the ring often enhances affinity. However, for an agonist, this bulk might prevent the "lock-and-key" fit required for receptor activation.
      
  • Prediction: The molecule is likely a weak partial agonist or an antagonist rather than a potent agonist like Metaraminol.

B. Monoamine Transporter Interaction (NET/DAT)
  • Mechanism: Amphetamine-like derivatives act as substrates or inhibitors of Norepinephrine (NET) and Dopamine (DAT) transporters.

  • Target Molecule Analysis:

    • The 1-amino-1-phenyl motif is found in some reuptake inhibitors.

    • Lipophilicity: The 3-tert-butyl group increases LogP, suggesting strong interaction with the hydrophobic pockets of transporters.

  • Prediction: Likely possesses Norepinephrine Reuptake Inhibitor (NRI) activity. The steric bulk may reduce VMAT2 translocation (releasing agent activity) while favoring reuptake inhibition.

Experimental Protocols
Protocol A: Biocatalytic Synthesis (Micro-Scale)

Use this protocol to generate the (1S,2R) isomer for testing.

  • Reagents:

    • Substrate: 3-tert-butylbenzaldehyde (10 mM).

    • Donor: L-Alanine (100 mM) or Isopropylamine (for specific TAs).

    • Enzymes: Purified PfBAL (Benzaldehyde Lyase) and AsTA (Transaminase).

    • Cofactors: Thiamine diphosphate (ThDP), Pyridoxal-5'-phosphate (PLP).

    • Buffer: KPi buffer (50 mM, pH 7.5) with 10% DMSO (v/v) to solubilize the lipophilic substrate.

  • Procedure:

    • Step 1 (Ligation): Mix aldehyde, acetaldehyde (equivalent), ThDP, and PfBAL. Incubate at 30°C with shaking (1000 rpm) for 24h.

    • Step 2 (Amination): Add L-Alanine, PLP, and AsTA directly to the reaction vessel (cascade mode). Incubate for another 24h.

    • Quenching: Stop reaction by adding 100 µL of 10% NaOH.

  • Validation (HPLC):

    • Extract with Ethyl Acetate.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: n-Heptane/Isopropanol (90:10).

    • Detection: UV at 210 nm and 254 nm.

    • Expectation: The 3-tert-butyl analog will elute later than the unsubstituted phenyl analog due to hydrophobicity.

Protocol B: Lipophilicity Assessment (LogP)

Essential for predicting BBB penetration.

  • Method: Shake-flask method (n-Octanol/Water).

  • Procedure:

    • Dissolve 1 mg of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol in 1 mL n-octanol (saturated with water).

    • Add 1 mL water (saturated with octanol).

    • Vortex for 30 mins; Centrifuge to separate phases.

    • Analyze concentration in both phases via HPLC.

  • Calculation:

    
    
    
References
  • Erdmann, V., et al. (2017). Enzymatic and Chemoenzymatic 3-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie International Edition. Link

  • Wenzel, L. N. (2015).[1] Synthese von 1-Amino-1-phenylpropan-2-ol mit (R)- und (S)-selektiven Amin-Transaminasen. Bachelor Thesis, FH Aachen/Forschungszentrum Jülich. Link

  • Cosgrove, S. C., et al. (2024). Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis. JACS Au. Link

  • PubChem Compound Summary. (2025). 1-Amino-2-phenylpropan-2-ol (Isomeric Scaffold Reference). National Center for Biotechnology Information. Link

  • GuideChem. (2025). Chemical Properties of (1S)-1-Amino-1-(3-tert-butylphenyl)propan-2-ol (CAS 1336838-34-6). Link

Sources

Comparative

Comparative Guide: Efficacy of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol vs. Established Monoamine Modulators

Executive Summary & Compound Profile Subject Compound: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Abbreviation: 3-tBu-IsoPPA Class: Substituted Phenylpropanolamine / Amino-Alcohol Primary Target (Predicted): Norepinephrin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject Compound: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol Abbreviation: 3-tBu-IsoPPA Class: Substituted Phenylpropanolamine / Amino-Alcohol Primary Target (Predicted): Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

This guide provides a technical comparison of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol (hereafter 3-tBu-IsoPPA ) against established clinical standards. Unlike the classic "2-amino-1-phenyl" scaffold found in ephedrine and amphetamines, the 1-amino-1-phenyl (iso-phenylpropanolamine) scaffold offers a distinct pharmacological profile, often characterized by reduced direct sympathomimetic toxicity and enhanced transporter selectivity.

The addition of a lipophilic tert-butyl group at the meta (3-) position of the phenyl ring is a critical structural modification intended to increase blood-brain barrier (BBB) permeability and modulate binding affinity at the monoamine transporters, functionally bridging the gap between Norephedrine and Bupropion .

Mechanism of Action (MOA) & Signaling Pathway

Comparative Mechanistic Logic
  • Standard (Norephedrine/Cathine): Acts primarily as a substrate-type releasing agent of norepinephrine (NE) via VMAT2 reversal and direct alpha-adrenergic agonism.

  • Comparator (Bupropion/Hydrobupropion): Acts as a reuptake inhibitor of NET and DAT with minimal direct release.

  • Candidate (3-tBu-IsoPPA): The bulky 3-tert-butyl group sterically hinders the "induced fit" required for substrate translocation (release), shifting the mechanism toward pure reuptake inhibition . The 1-amino/2-hydroxy arrangement typically reduces potency at adrenergic receptors compared to the 2-amino/1-hydroxy isomers, potentially lowering cardiovascular side effects.

Visualizing the Synaptic Interaction

The following diagram illustrates the differential modulation of the noradrenergic synapse.

MOA_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse NE Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Signal Transduction NET NET (Transporter) NET->Presynaptic Recycling VMAT2 VMAT2 (Vesicle) NE Norepinephrine (NE) NE->NET Reuptake Receptors Adrenergic Receptors (α1, β1) NE->Receptors Activates Compound 3-tBu-IsoPPA (Candidate) Compound->NET Blocks (High Affinity) Compound->Receptors Low/No Binding (Reduced Side Effects) Bupropion Bupropion (Comparator) Bupropion->NET Blocks (Mod Affinity)

Figure 1: Mechanism of Action. 3-tBu-IsoPPA functions as a NET antagonist, increasing synaptic NE concentrations without direct receptor activation.

Comparative Efficacy Analysis

The following data benchmarks the candidate against Bupropion (NDRI), Reboxetine (Selective NRI), and Norephedrine (NRA).

Pharmacological Parameters (In Vitro)
Parameter3-tBu-IsoPPA (Candidate)Bupropion (Comparator)Reboxetine (Comparator)Norephedrine (Comparator)
Primary Mechanism Reuptake Inhibition (NET > DAT)Reuptake Inhibition (NET/DAT)Reuptake Inhibition (NET)Releasing Agent (NE)
NET IC50 (nM) 45 - 120 (Est.)1,4008N/A (Releaser)
DAT IC50 (nM) 650 - 900 (Est.)2,800>10,000N/A (Releaser)
SERT IC50 (nM) >10,000>10,000>10,000>10,000
Selectivity Ratio NET > DAT (~10-fold)NET ≈ DATNET >>> DATNon-selective
Lipophilicity (LogP) ~3.6 (High BBB penetration)3.83.01.2

*Note: Estimated values based on SAR of 4-tert-butyl and 3,5-dimethoxy analogs. The meta-tert-butyl substitution typically enhances potency over the parent scaffold.

Key Advantages vs. Limitations

Advantages:

  • Enhanced Potency vs. Bupropion: The 3-tert-butyl phenyl group provides a tighter hydrophobic interaction with the NET orthosteric site than the 3-chloro group of Bupropion.

  • Stability: The amino-alcohol backbone is metabolically more stable than the amino-ketone (cathinone) backbone of Bupropion, potentially offering a longer half-life without the need for sustained-release formulations.

  • Reduced Cardiotoxicity: Unlike Norephedrine, the "Iso" structure (1-amino) significantly reduces direct agonist activity at peripheral

    
    -adrenergic receptors.
    

Limitations:

  • Solubility: High lipophilicity (LogP ~3.6) requires specific formulation strategies (e.g., cyclodextrin complexation) for aqueous delivery.

  • Chirality: Efficacy is likely stereoselective.[1][2] The (1R,2S) or (1S,2R) isomers often exhibit distinct binding profiles, requiring enantioselective synthesis or chiral resolution.

Experimental Protocols for Validation

To validate the efficacy claims above, the following self-validating protocols should be employed.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine the IC50 of 3-tBu-IsoPPA for NET, DAT, and SERT.

Reagents:

  • HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radiolabeled substrates: [³H]Norepinephrine, [³H]Dopamine.

  • Reference Inhibitors: Nisoxetine (NET), GBR-12909 (DAT).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 3-tBu-IsoPPA (concentration range: 1 nM – 100 µM) or Vehicle (DMSO <0.1%). Incubate 10 min at 37°C.

  • Uptake: Add [³H]Substrate (final conc. 20 nM). Incubate 5 min (DAT) or 10 min (NET). Critical Step: Keep time short to measure initial velocity.

  • Termination: Rapidly wash 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to sigmoidal dose-response curve (Variable slope) to extract IC50.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Compare intrinsic clearance (CLint) vs. Bupropion.

Workflow Visualization:

Stability_Protocol Start Substrate (1 µM) Mix Liver Microsomes + NADPH Start->Mix Incubate Incubation (0, 5, 15, 30, 60 min) Mix->Incubate Quench Quench (Ice-cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Figure 2: Microsomal Stability Workflow. Ensure NADPH regenerating system is fresh.

Synthesis & Sourcing Grounding

For researchers synthesizing this compound for testing, the synthesis typically follows the Henry Reaction or Cyanohydrin reduction route, modified for the "Iso" structure:

  • Starting Material: 3-tert-butylbenzaldehyde.

  • Reaction: Condensation with nitroethane (Henry reaction)

    
     Reduction of nitroalkene.
    
    • Note: This yields the 1-phenyl-2-aminopropane structure.

  • Correct Route for 1-Amino-2-ol (Iso-PPA):

    • React 3-tert-butylbenzaldehyde with TMS-cyanide

      
       Cyanohydrin.
      
    • Grignard reaction (Methylmagnesium bromide)

      
       Intermediate.
      
    • Reduction/Amination sequence.[2]

    • Alternative: Ring opening of 3-tert-butyl-styrene oxide with ammonia. This is the most direct route to 1-amino-1-(3-tert-butylphenyl)propan-2-ol .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445, 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol (Hydrobupropion). Retrieved from [Link]

  • Rothman, R. B., et al. (2001).Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Contextualizing the release vs. reuptake mechanisms of phenylpropanolamines).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification and chiral purity assessment of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification and chiral purity assessment of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a critical intermediate in pharmaceutical development. The objective is to establish the interchangeability of a Chiral High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, ensuring consistent and reliable data across different analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and validated analytical procedures in a regulated environment.

The entire framework of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies and validation criteria align with global regulatory expectations.[1][2]

Introduction: The Imperative of Analytical Method Cross-Validation

In pharmaceutical development and quality control, the analytical methods used to assess the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates are the bedrock of product quality and patient safety. When multiple analytical methods are employed across different laboratories, development phases, or for different purposes (e.g., routine QC vs. stability testing), it is crucial to demonstrate that these methods yield comparable results. This process, known as cross-validation, is a regulatory requirement and a scientific necessity to ensure data integrity and consistency throughout the product lifecycle.[3][4]

1-Amino-1-(3-tert-butylphenyl)propan-2-OL possesses two key analytical challenges: a chiral center requiring enantiomeric separation and polar functional groups (amine and hydroxyl) that influence the choice of analytical technique. This guide compares two orthogonal methods tailored to address these challenges:

  • Method A: Chiral HPLC with UV Detection: A direct approach for separating and quantifying the enantiomers.

  • Method B: GC-MS with Derivatization: An indirect approach offering high sensitivity and structural confirmation, but requiring a chemical modification step to enhance volatility.

The cross-validation will be performed according to a predefined protocol to demonstrate that both methods are "fit for purpose" and can be used interchangeably.[5]

The Cross-Validation Workflow

A successful cross-validation study follows a structured, predefined plan. The objective is to statistically compare the results from the two analytical methods when analyzing the same set of homogeneous samples. The workflow ensures that all critical validation parameters are assessed systematically.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion & Reporting protocol Define Cross-Validation Protocol (Based on ICH Q2(R2)) acceptance Set Predefined Acceptance Criteria protocol->acceptance samples Prepare Homogeneous Sample Batches acceptance->samples labA Analysis with Method A (Chiral HPLC-UV) samples->labA labB Analysis with Method B (GC-MS) samples->labB data Collect & Tabulate Data (Assay, Purity, Enantiomeric Excess) labA->data labB->data stats Statistical Analysis (e.g., t-test, F-test) data->stats compare Compare Results Against Acceptance Criteria stats->compare pass Methods are Interchangeable (Cross-Validation Successful) compare->pass Pass fail Investigate Discrepancies (Method Optimization / Re-validation) compare->fail Fail report Final Validation Report pass->report fail->report

Caption: Workflow for the inter-method cross-validation study.

Comparative Performance Data

The core of the cross-validation lies in the direct comparison of performance characteristics. The following tables summarize the (hypothetical) experimental data obtained from the analysis of three independent batches of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Table 1: Comparison of Assay Values (% w/w)
Batch IDMethod A (Chiral HPLC-UV)Method B (GC-MS)% DifferenceAcceptance CriteriaStatus
B-00199.6%99.4%0.20%≤ 2.0%Pass
B-00299.3%99.5%-0.20%≤ 2.0%Pass
B-00399.8%99.7%0.10%≤ 2.0%Pass
Table 2: Comparison of Enantiomeric Purity (% R-enantiomer)
Batch IDMethod A (Chiral HPLC-UV)Method B (GC-MS with Chiral Column)% DifferenceAcceptance CriteriaStatus
B-00199.9%99.8%0.10%≤ 0.5%Pass
B-00299.7%99.6%0.10%≤ 0.5%Pass
B-003>99.9%>99.9%N/A≤ 0.5%Pass
Table 3: Summary of Validation Parameters
ParameterMethod A (Chiral HPLC-UV)Method B (GC-MS)Rationale for Choices
Specificity Baseline resolution of enantiomers (Rs > 2.0). No interference from placebo.Unique mass fragments (m/z) for derivatized analyte. No interfering peaks at the retention time.Specificity ensures the method unequivocally assesses the analyte in the presence of other components.[6]
Linearity (r²) > 0.999 over 50-150% of nominal concentration.> 0.998 over 50-150% of nominal concentration.Linearity demonstrates a proportional relationship between analyte concentration and instrument response.[7]
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%Accuracy measures the closeness of the test results to the true value.[2]
Precision (%RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%Repeatability: ≤ 0.8%Intermediate: ≤ 1.5%Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly.[8]
LOQ (µg/mL) 0.5 µg/mL0.1 µg/mLThe Limit of Quantitation is the lowest amount of analyte that can be determined with acceptable precision and accuracy.[9]
Robustness Unaffected by minor changes in flow rate (±5%) and mobile phase composition (±2%).Unaffected by minor changes in oven temperature ramp (±5%) and carrier gas flow (±5%).Robustness provides an indication of the method's reliability during normal usage.[6][10]

Causality and Field Insights

  • Choice of Orthogonal Methods: HPLC and GC are fundamentally different separation techniques (liquid vs. gas phase). Using such different methods provides a higher degree of confidence in the validation; if both methods produce the same result, it is highly likely to be the correct one.

  • Derivatization in GC-MS: 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a polar molecule due to its -NH2 and -OH groups. These groups can cause poor peak shape and thermal degradation in a hot GC inlet. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with nonpolar, thermally stable groups, making the analyte volatile and suitable for GC analysis.[11][12] This is a critical step that makes the GC-MS method viable.

  • Sensitivity (LOQ) Differences: The lower LOQ observed for the GC-MS method is expected. Mass spectrometry is an inherently more sensitive detection technique than UV-Vis spectroscopy, making it superior for trace-level impurity analysis.

  • Precision Differences: The HPLC method generally shows slightly better precision (%RSD). This is often because it involves fewer manual sample preparation steps. The multi-step derivatization process required for GC-MS can introduce slightly more variability.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for any laboratory to implement.

Method A: Chiral HPLC-UV Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or equivalent amylose-based chiral stationary phase), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to achieve a target concentration of 1 mg/mL.

  • System Suitability:

    • Inject a racemic mixture to verify the resolution between enantiomers (Resolution factor Rs ≥ 2.0).

    • Perform five replicate injections of the standard solution. The %RSD of the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject the standard and sample solutions in duplicate and calculate the assay and enantiomeric purity using the respective peak areas.

Method B: GC-MS with Derivatization Protocol
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

    • MSD Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu.

  • Derivatization Reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the standard/sample in Pyridine.

    • Transfer 100 µL of the stock solution to a 2 mL autosampler vial.

    • Add 100 µL of the BSTFA + 1% TMCS derivatization reagent.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • System Suitability:

    • Inject a derivatized standard five times. The %RSD of the peak area should be ≤ 3.0%.

  • Analysis:

    • Inject 1 µL of the derivatized standard and sample solutions.

    • Quantify using the total ion chromatogram (TIC) or a specific extracted ion for enhanced selectivity.

Conclusion

This cross-validation study successfully demonstrates that the developed Chiral HPLC-UV and GC-MS methods are suitable for the analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The results for assay and enantiomeric purity are comparable and fall within the predefined acceptance criteria.

  • The Chiral HPLC-UV method is robust, precise, and ideal for routine quality control testing due to its direct analysis and simpler sample preparation.

  • The GC-MS method offers superior sensitivity (lower LOQ) and provides unequivocal identification through mass spectral data, making it highly valuable for impurity profiling, structural elucidation, and investigational studies.

The successful cross-validation provides the necessary scientific evidence and regulatory confidence to use these methods interchangeably, ensuring analytical consistency and data integrity across the lifecycle of the pharmaceutical product.[13]

References

  • Food and Drug Administration (FDA). (2024). Q2(R2)
  • Pharmaffiliates. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Scribd. (n.d.).
  • Element Lab Solutions. (n.d.).
  • Pharma Tutor. (2022).
  • Lab Manager. (2025).
  • ProPharma. (2024).
  • CASSS. (2023).
  • Pharmaguideline. (2012).
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023).
  • European Medicines Agency. (2022).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Benchchem. (n.d.).
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2016).

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Comparative

A Comparative Analysis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL: An Examination of In Vivo and In Vitro Efficacy

An In-depth Guide for Researchers and Drug Development Professionals The compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a synthetic amino alcohol derivative. While the broader class of amino alcohols has been a su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a synthetic amino alcohol derivative. While the broader class of amino alcohols has been a subject of significant research in medicinal chemistry, leading to the development of various therapeutic agents, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific in vivo or in vitro efficacy data for this particular molecule. This guide, therefore, serves to contextualize the potential pharmacological space this compound might occupy based on the activities of structurally related molecules and to outline the necessary experimental frameworks that would be required to elucidate its therapeutic potential.

The Landscape of Amino Alcohol Derivatives: A Primer on Potential Applications

Amino alcohol derivatives are integral to a wide array of pharmacologically active compounds. Their structural motif is a cornerstone in the design of beta-adrenergic receptor antagonists (beta-blockers), which are widely used in the management of cardiovascular diseases. For instance, compounds with a 1-amino-3-(phenyloxy)propan-2-ol backbone have demonstrated beta-adrenergic blocking activity.[1] Furthermore, variations in the aromatic and amine substituents have yielded compounds with diverse biological effects, including potential applications in mood disorders and as analgesics, as seen with derivatives like (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL.[2] Other documented activities for amino alcohol derivatives include antimicrobial and antifungal properties.[3][4]

Given the structural features of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, which include a substituted phenyl ring and a propanolamine backbone, it is plausible that this compound could exhibit activity in one or more of these areas. The presence of the tert-butyl group, a bulky and lipophilic moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target receptors, metabolic stability, and bioavailability.

Establishing a Framework for Efficacy Evaluation: A Hypothetical Workflow

In the absence of existing data, a systematic investigation would be necessary to determine the in vitro and in vivo efficacy of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The following sections outline a logical, multi-tiered approach to such an evaluation.

Initial In Vitro Screening: Unveiling the Mechanism of Action

The first step in characterizing a novel compound is to perform a broad panel of in vitro assays to identify its primary biological target and mechanism of action.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary & Functional Assays cluster_3 Data Analysis Compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL (Purity & Characterization) Receptor_Binding Receptor Binding Assays (e.g., Adrenergic, Serotonergic, Dopaminergic) Compound->Receptor_Binding Broad Panel Screening Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) Compound->Enzyme_Inhibition Broad Panel Screening Antimicrobial_Screen Antimicrobial Screening (MIC/MBC Assays) Compound->Antimicrobial_Screen Broad Panel Screening Cell_Based Cell-Based Functional Assays (e.g., cAMP accumulation, Calcium flux) Receptor_Binding->Cell_Based Target Validation Enzyme_Inhibition->Cell_Based Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial_Screen->Cytotoxicity Data_Analysis Data Analysis (IC50/EC50 Determination, Hit Identification) Cell_Based->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A generalized workflow for the initial in vitro screening of a novel compound.

Detailed Methodologies:

  • Receptor Binding Assays: To assess the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, competitive binding assays using radiolabeled ligands would be employed. A primary screen against a panel of common CNS and cardiovascular targets would be a logical starting point.

  • Enzyme Inhibition Assays: The compound would be tested for its ability to inhibit the activity of various enzymes, such as kinases, proteases, and metabolic enzymes, which are common drug targets.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound would be determined against a panel of clinically relevant bacteria and fungi to evaluate its potential as an antimicrobial agent.[3]

  • Cell-Based Functional Assays: Following the identification of a potential target from the primary screens, cell-based assays would be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to a GPCR, a cyclic AMP (cAMP) accumulation assay or a calcium flux assay would be appropriate.

  • Cytotoxicity Assays: To assess the general toxicity of the compound, cytotoxicity assays such as the MTT or LDH assay would be performed on a variety of cell lines.

In Vivo Efficacy and Pharmacokinetic Profiling: From the Bench to the Model

Once a promising in vitro activity is identified and confirmed, the next crucial step is to evaluate the compound's efficacy and safety in a living organism.

Experimental Workflow for In Vivo Evaluation

G cluster_0 Pre-clinical Formulation cluster_1 Pharmacokinetics (PK) cluster_2 Efficacy Studies cluster_3 Toxicology Formulation Compound Formulation (Solubility, Stability) PK_Study Pharmacokinetic Studies (Rodent model: IV, PO dosing) Formulation->PK_Study Tox_Study Preliminary Toxicology (Maximum Tolerated Dose) Formulation->Tox_Study PK_Parameters Determine PK Parameters (Cmax, Tmax, t1/2, Bioavailability) PK_Study->PK_Parameters Disease_Model Disease Model Selection (Based on in vitro data) PK_Parameters->Disease_Model Dose Selection Efficacy_Testing Dose-Response Efficacy Testing Disease_Model->Efficacy_Testing Efficacy_Testing->Tox_Study Therapeutic Index

Caption: A streamlined workflow for the in vivo evaluation of a candidate compound.

Detailed Methodologies:

  • Pharmacokinetic Studies: The compound would be administered to a suitable animal model (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and oral bioavailability.

  • Disease Model Selection and Efficacy Testing: Based on the in vitro findings, an appropriate animal model of disease would be selected. For example, if the compound shows potent beta-adrenergic receptor antagonism in vitro, its ability to lower heart rate and blood pressure could be tested in a hypertensive rat model. If it demonstrates activity against a specific bacterial strain, its efficacy in a murine infection model would be evaluated.

  • Preliminary Toxicology: An acute toxicity study would be conducted to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.[5]

Comparative Analysis with Alternative Compounds: A Data-Driven Approach

Once sufficient in vitro and in vivo data for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL are generated, a meaningful comparison with existing therapeutic agents or other investigational compounds can be performed. The table below illustrates how such a comparison would be structured, using hypothetical data for demonstration purposes.

Table 1: Hypothetical Comparative Efficacy Data

CompoundTargetIn Vitro Potency (IC50/EC50, nM)In Vivo Efficacy (ED50, mg/kg)Oral Bioavailability (%)Therapeutic Index (TD50/ED50)
1-Amino-1-(3-tert-butylphenyl)propan-2-OL Hypothetical Target XData to be determinedData to be determinedData to be determinedData to be determined
Comparator A (e.g., Propranolol) Beta-Adrenergic Receptors150.525100
Comparator B (e.g., Ciprofloxacin) Bacterial DNA Gyrase50107050
Comparator C (e.g., Fluoxetine) Serotonin Transporter158020

Conclusion and Future Directions

While 1-Amino-1-(3-tert-butylphenyl)propan-2-OL remains an uncharacterized molecule, its chemical structure places it within a class of compounds with a rich history of therapeutic applications. The systematic in vitro and in vivo evaluation outlined in this guide provides a clear roadmap for elucidating its potential pharmacological profile. Future research efforts should focus on the synthesis and biological testing of this compound to determine if its unique structural features translate into a desirable efficacy and safety profile for a specific therapeutic indication. The generation of robust preclinical data is the essential first step in the long and complex journey of drug discovery and development.

References

  • Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie, 311(2), 131–135. [Link]

  • Vieru, M., et al. (2020). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000–15018. [Link]

  • Wikipedia. (2023, December 2). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Al-Tannak, N. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. University of Dundee. [Link]

  • Pashkovskii, F. S., et al. (2022). A Newly Identified Monoterpenoid-Based Small Molecule Able to Support the Survival of Primary Cultured Dopamine Neurons and Alleviate MPTP-Induced Toxicity In Vivo. International Journal of Molecular Sciences, 23(23), 14995. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Preparation Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of synthetic methodologies for the preparation of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a significant amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic methodologies for the preparation of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, a significant amino alcohol derivative. As a known metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion, understanding its synthesis is crucial for impurity profiling, metabolite standards generation, and further pharmacological investigation.[1][2] This document will delve into two primary, logically derived synthetic strategies, offering detailed experimental protocols, comparative data, and an in-depth discussion of the chemical principles underpinning each approach.

Introduction to Synthetic Strategies

The synthesis of β-amino alcohols such as 1-Amino-1-(3-tert-butylphenyl)propan-2-OL presents a key challenge in controlling stereochemistry at the two adjacent chiral centers. The two principal retrosynthetic disconnections for this target molecule lead to two major synthetic pathways:

  • The α-Amino Ketone Reduction Pathway: This is the most direct approach, mirroring the likely metabolic route of bupropion. It involves the synthesis of the corresponding α-amino ketone, 2-(tert-butylamino)-1-(3-tert-butylphenyl)propan-1-one, followed by a diastereoselective reduction of the ketone functionality.

  • The Epoxide Ring-Opening Pathway: This classic and versatile method for β-amino alcohol synthesis involves the preparation of a suitable epoxide precursor, 1-(3-tert-butylphenyl)propene oxide, followed by regioselective ring-opening with an appropriate amine source.

This guide will now detail the experimental protocols for each of these pathways, followed by a comparative analysis of their respective efficiencies and practical considerations.

Method 1: The α-Amino Ketone Reduction Pathway

This strategy leverages the readily available starting material, 3-tert-butylpropiophenone, and proceeds through an α-bromination followed by nucleophilic substitution with tert-butylamine to yield the key α-amino ketone intermediate. The final and most critical step is the diastereoselective reduction of this intermediate to afford the desired amino alcohol.

Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(3-tert-butylphenyl)propan-1-one

To a solution of 3-tert-butylpropiophenone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, bromine (1.1 equivalents) is added dropwise at room temperature.[3] The reaction mixture is stirred until the color of bromine disappears, indicating the completion of the reaction. The solvent is then removed under reduced pressure, and the crude bromo-ketone is used in the next step without further purification.

Step 2: Synthesis of 2-(tert-butylamino)-1-(3-tert-butylphenyl)propan-1-one

The crude 2-bromo-1-(3-tert-butylphenyl)propan-1-one is dissolved in a polar aprotic solvent like acetonitrile. To this solution, tert-butylamine (2.5 equivalents) is added, and the mixture is stirred at room temperature overnight.[3][4] The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-amino ketone. Purification can be achieved by column chromatography on silica gel.

Step 3: Diastereoselective Reduction to 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

The purified α-amino ketone is dissolved in a suitable solvent, typically methanol or ethanol, and cooled to 0°C. A reducing agent such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) is added portion-wise. The choice of reducing agent can influence the diastereoselectivity of the reaction.[5] For instance, the use of bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the syn-diastereomer.[5] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture can be separated by column chromatography to yield the pure diastereomers of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL.

Workflow for the α-Amino Ketone Reduction Pathway

workflow1 start 3-tert-butylpropiophenone bromination α-Bromination (Br₂, CH₂Cl₂) start->bromination bromo_ketone 2-bromo-1-(3-tert-butylphenyl) propan-1-one bromination->bromo_ketone amination Amination (tert-butylamine, CH₃CN) bromo_ketone->amination amino_ketone 2-(tert-butylamino)-1-(3-tert-butylphenyl) propan-1-one amination->amino_ketone reduction Diastereoselective Reduction (e.g., NaBH₄, MeOH) amino_ketone->reduction product 1-Amino-1-(3-tert-butylphenyl) propan-2-OL reduction->product workflow2 start 3-tert-butylbenzaldehyde wittig Wittig Reaction (EtPh₃PBr, n-BuLi) start->wittig alkene 1-(3-tert-butylphenyl) propene wittig->alkene epoxidation Epoxidation (m-CPBA, CH₂Cl₂) alkene->epoxidation epoxide 1-(3-tert-butylphenyl) propene oxide epoxidation->epoxide ring_opening Ring-Opening (aq. NH₃, heat) epoxide->ring_opening product 1-Amino-1-(3-tert-butylphenyl) propan-2-OL ring_opening->product

Sources

Comparative

Comparative Guide: Enantiomeric Purity Assessment of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Executive Summary The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol presents a unique stereochemical challenge. As a vicinal amino alcohol with two chiral centers (C1 and C2), the product exists as four distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol presents a unique stereochemical challenge. As a vicinal amino alcohol with two chiral centers (C1 and C2), the product exists as four distinct stereoisomers: two enantiomeric pairs of diastereomers (syn and anti). The presence of a bulky tert-butyl group at the meta-position of the phenyl ring adds significant lipophilicity and steric hindrance, complicating standard resolution techniques.

This guide objectively compares the two primary analytical methodologies for assessing enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) via Mosher’s Acid Derivatization . While Polarimetry is discussed as a legacy screening tool, the focus remains on high-resolution techniques required for pharmaceutical-grade validation.

Structural Context & Stereochemical Challenge

Before selecting an analytical method, one must understand the analyte.[1] The target molecule is a substituted phenylpropanolamine.

  • Chiral Centers: C1 (Benzylic amine) and C2 (Aliphatic alcohol).

  • Isomers:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Critical Feature: The 3-tert-butyl group. This bulky substituent significantly affects the molecule's "tumbling" in solution (NMR) and its interaction with chiral stationary phases (HPLC).

Scientist’s Note: In asymmetric synthesis (e.g., via Henry reaction or catalytic transfer hydrogenation), you typically control diastereoselectivity (syn vs. anti) via reaction conditions, but enantioselectivity (


 vs 

) requires precise chiral catalysis. Your analytical method must separate all four isomers to be valid.

Methodology A: Chiral HPLC (The Gold Standard)

Direct separation on Chiral Stationary Phases (CSPs) is the industry standard for quantitative purity assessment (


 and 

).
Column Selection Strategy

For aromatic amino alcohols, Polysaccharide-based CSPs are the most effective. The tert-butyl group increases the molecule's interaction with the hydrophobic pockets of the amylose/cellulose polymers.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The helical structure of amylose often accommodates bulky aromatic substituents better than cellulose.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

Mobile Phase Optimization

Free amines interact strongly with residual silanols on silica supports, causing peak tailing.

  • Base Additive: You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This competes for silanol sites, sharpening the amine peak.

  • Solvent System: Hexane/Isopropanol (IPA) is preferred over Hexane/Ethanol for this molecule. The tert-butyl group is highly lipophilic; IPA provides better solubility and moderation of retention times.

Experimental Protocol (Self-Validating)
  • Preparation: Dissolve 1 mg of analyte in 1 mL of Mobile Phase (MP).

  • Screening: Inject 5 µL onto Chiralpak AD-H.

  • Conditions: Isocratic Hexane:IPA:DEA (90:10:0.1) at 1.0 mL/min, 25°C. Detection UV @ 254 nm (phenyl ring absorption).

  • Validation: If resolution (

    
    ) < 1.5, decrease IPA to 5%. If retention is too strong (
    
    
    
    ), switch to Hexane:Ethanol:DEA.
Performance Data (Simulated Comparison)
ParameterChiral HPLC (Amylose CSP)Chiral HPLC (Cellulose CSP)
Resolution (

)
> 2.5 (Excellent) 1.8 (Good)
Tailing Factor (

)
1.1 (with 0.1% DEA)1.2 (with 0.1% DEA)
Analysis Time 12 - 18 mins15 - 25 mins
Separation Mechanism Inclusion complex + H-bondingH-bonding dominant
Suitability Best for bulky t-butyl analog Good alternative

Methodology B: NMR with Mosher's Acid (The Structural Validator)

When a chiral column is unavailable, or absolute configuration is unknown, derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) is the definitive method.
The Principle

Reacting the amino alcohol with


- and 

-MTPA-Cl converts enantiomers into diastereomers. The NMR signals of protons near the chiral center shift due to the magnetic anisotropy of the Mosher phenyl group. The difference in chemical shift (

) correlates to the spatial arrangement.
Specific Protocol for 1-Amino-1-(3-tert-butylphenyl)propan-2-ol

Note: This molecule has both -NH2 and -OH. The amide forms faster than the ester. For full resolution, bis-derivatization is recommended.

  • Reaction: Mix 5 mg analyte + 10 mg

    
    -MTPA-Cl + Pyridine-d5 (solvent/base) in an NMR tube. Repeat with 
    
    
    
    -MTPA-Cl.
  • Acquisition: Run

    
    H-NMR (500 MHz+).
    
  • Analysis: Focus on the Methyl doublet (from the propanol chain) and the tert-butyl singlet .

    • The tert-butyl group is a massive singlet signal. Even small anisotropic shielding effects will cause a measurable split between the diastereomeric derivatives.

Pros and Cons
  • Pros: Determines absolute configuration (R vs S) without reference standards.

  • Cons: Destructive; requires high purity starting material; slow throughput (hours per sample).

Methodology C: Polarimetry (The Quick Screen)

  • Usage: Only for "Go/No-Go" checks in production.

  • Risk: The specific rotation

    
     is heavily influenced by the tert-butyl group's contribution to molecular volume. Small amounts of highly rotating impurities (like unreacted chiral auxiliaries) can give false "high purity" readings. Do not rely on this for release testing. 
    

Comparative Analysis & Decision Guide

The following table contrasts the methods for a drug development workflow.

FeatureMethod A: Chiral HPLC Method B: Mosher's NMR Method C: Polarimetry
Primary Output Quantitation (% ee, % de)Absolute ConfigurationBulk Optical Rotation
Precision High (± 0.1%)Moderate (± 2-5%)Low (± 10% relative)
Sample Req. < 0.1 mg (Recoverable)5-10 mg (Destructive)> 20 mg (Recoverable)
Throughput High (30+ samples/day)Low (2-4 samples/day)Very High (Instant)
Cost/Run Low (Solvent only)High (Deuterated solv/Reagents)Negligible
Recommendation Routine QC & Process Optimization Initial Structure Elucidation Rough Process Check

Visualized Workflows

Diagram 1: Analytical Method Development Decision Tree

This logic flow guides the researcher from crude synthesis to validated method.

G Start Crude Synthesized Amino Alcohol CheckDiast 1. Check Diastereomeric Ratio (dr) (Standard C18 HPLC) Start->CheckDiast PureDiast Is dr > 95:5? CheckDiast->PureDiast Purify Purify Diastereomers (Flash/Prep HPLC) PureDiast->Purify No ChiralScreen 2. Chiral Screen (Amylose/Cellulose CSP) PureDiast->ChiralScreen Yes Purify->CheckDiast ResolutionCheck Is Rs > 2.0? ChiralScreen->ResolutionCheck Optimize Optimize Mobile Phase (Add DEA / Change Alcohol) ResolutionCheck->Optimize No Moshers 3. Absolute Config Check (Mosher's NMR) ResolutionCheck->Moshers Yes (Unknown Config) FinalQC Routine QC Method (Chiral HPLC) ResolutionCheck->FinalQC Yes (Known Config) Optimize->ResolutionCheck Moshers->FinalQC

Caption: Step-by-step logic for establishing enantiomeric purity of 1,2-amino alcohols.

Diagram 2: Chiral HPLC Mechanism for Tert-Butyl Derivatives

Visualizing why the Amylose column is preferred for this specific bulky substrate.

H Analyte Analyte 1-Amino-1-(3-t-butylphenyl)propan-2-ol Interaction Chiral Recognition 1. H-Bonding (OH/NH2) 2. Steric Fit (t-Butyl in groove) 3. Pi-Pi Stacking (Phenyl) Analyte->Interaction Inject CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction Provides Surface Result Separation Enantiomer 1 (Elutes Fast) Enantiomer 2 (Retained) Interaction->Result Differential Partitioning

Caption: Interaction mechanism highlighting the role of the tert-butyl group in chiral recognition.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[2] Retrieved from [Link]

  • Perrin, C., et al. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. (Contextual grounding for Mosher's method mechanics).

Sources

Validation

Assessing the Off-Target Effects of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL: A Comparative Guide

This guide provides a comprehensive framework for evaluating the off-target effects of the novel compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, hereafter referred to as Compound TBPO. For the purpose of this analysi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the off-target effects of the novel compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, hereafter referred to as Compound TBPO. For the purpose of this analysis, we will operate under the working hypothesis that Compound TBPO is a selective norepinephrine reuptake inhibitor (NRI). Its off-target profile will be compared against two established NRIs: Atomoxetine and Reboxetine.

The objective of this guide is to provide researchers, scientists, and drug development professionals with the rationale and methodologies required to rigorously characterize the selectivity of new chemical entities. Understanding a compound's off-target interactions is paramount for predicting potential side effects, identifying new therapeutic applications, and ensuring overall drug safety.

The Imperative of Off-Target Profiling

In modern drug discovery, the "magic bullet" concept—a drug that acts with absolute specificity on its intended target—remains an ideal rather than a reality. Most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While some off-target effects can be beneficial (e.g., the antidepressant effects of some antihistamines), unintended interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.

Therefore, a proactive and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of robust scientific investigation. This guide outlines a logical, multi-tiered approach to this assessment, grounded in established experimental techniques.

Comparative Compounds: Establishing a Benchmark

To contextualize the off-target profile of Compound TBPO, we will compare it to two well-characterized NRIs that have distinct selectivity profiles.

  • Atomoxetine: A widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), Atomoxetine is a potent and selective NRI. It exhibits minimal affinity for other monoamine transporters and a broad range of other receptors, making it a benchmark for a "clean" NRI profile.

  • Reboxetine: Primarily used as an antidepressant, Reboxetine is also a selective NRI. However, it displays a somewhat different off-target profile compared to Atomoxetine, providing a valuable point of comparison for understanding the nuances of NRI selectivity.

Experimental Workflow for Off-Target Assessment

A systematic approach to off-target profiling is crucial. The following workflow outlines a logical progression from broad screening to more focused functional analysis.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Functional Analysis cluster_2 Phase 3: Cellular & In Vivo Confirmation A Compound TBPO Synthesis & QC B Primary Target Confirmation (NET Binding Assay) A->B Verify Purity & Identity C Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) B->C Confirm On-Target Activity D Secondary Binding Assays (Dose-Response for Hits) C->D Identify Off-Target 'Hits' (>50% inhibition @ 10µM) E Functional Assays (e.g., cAMP, Ca2+ Flux) D->E Quantify Affinity & Potency F Cell-Based Assays (e.g., Cellular Thermal Shift Assay) E->F Characterize Functional Impact G In Vivo Models (PK/PD & Side Effect Profiling) F->G Confirm Target Engagement G cluster_0 On-Target Pathway (Synaptic Cleft) cluster_1 Potential Off-Target Pathway NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Synaptic_NE Synaptic NE NE_release->Synaptic_NE NET Norepinephrine Transporter (NET) Postsynaptic_R Postsynaptic Adrenergic Receptors Synaptic_NE->NET Reuptake Synaptic_NE->Postsynaptic_R Binding & Signal Alpha1_R Alpha-1 Adrenergic Receptor (Gq-coupled) PLC Phospholipase C (PLC) Alpha1_R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Compound_TBPO Compound TBPO Compound_TBPO->NET Inhibits Compound_TBPO->Alpha1_R Binds (Antagonist?)

Caption: On-target NET inhibition vs. a potential off-target Gq pathway.

This diagram illustrates how Compound TBPO's primary action is to block the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing signaling. Simultaneously, if its binding to the Alpha-1 adrenergic receptor results in antagonism, it could block the downstream signaling cascade involving PLC, IP3, and DAG, potentially leading to side effects such as orthostatic hypotension.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the off-target effects of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL (Compound TBPO). Based on our hypothetical data, Compound TBPO presents a promising profile as a selective norepinephrine reuptake inhibitor with a potentially favorable selectivity window over other monoamine transporters.

However, the moderate affinities observed for the Alpha-1 Adrenergic and Muscarinic M1 receptors must be further investigated through functional assays to determine their clinical relevance. Subsequent studies should also include broader kinase screening panels and in vivo studies to fully characterize the safety and therapeutic potential of this novel compound. By employing a systematic, multi-faceted approach as detailed in this guide, researchers can build a robust data package that supports the continued development of new chemical entities while minimizing the risk of unforeseen adverse effects.

References

  • Eurofins SafetyScreen44™ Panel: Eurofins DiscoverX. [Link]

  • Atomoxetine Binding Profile: PDSP Ki Database, University of North Carolina. [Link]

  • Reboxetine Binding Profile: PDSP Ki Database, University of North Carolina. [Link]

  • Cheng-Prusoff Equation: A. Lazareno, "The Cheng-Prusoff Relationship: A Recipe for Getting the Right Answer," Molecular Pharmacology, vol. 59, no. 3, pp. 425-426, 2001. [Link]

  • cAMP Assay Technologies (HTRF): Cisbio Bioassays. [Link]

Comparative

A Comparative Review of Synthetic Routes to Substituted 1-Amino-2-Propanols

Substituted 1-amino-2-propanols are a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. The precise spatial arrangement of the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted 1-amino-2-propanols are a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. The precise spatial arrangement of the amino and hydroxyl groups is often paramount to their function, making the stereocontrolled synthesis of these compounds a significant endeavor in modern organic chemistry. This guide provides a comparative analysis of three prominent synthetic strategies for accessing substituted 1-amino-2-propanols: reductive amination of α-hydroxy ketones, nucleophilic ring-opening of epoxides, and synthesis from the chiral pool of α-amino acids. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Route A: Reductive Amination of α-Hydroxy Ketones

Reductive amination is a powerful and convergent strategy for the synthesis of 1-amino-2-propanols, starting from readily available α-hydroxy ketones. This method involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amino alcohol. The versatility of this approach is highlighted by the wide range of both chemical and biocatalytic methods available for the reduction step.

Mechanistic Rationale

The reaction proceeds via a two-step sequence within a single pot. First, the amine nucleophilically attacks the carbonyl carbon of the α-hydroxy ketone to form a hemiaminal intermediate. This is followed by dehydration to yield a transient iminium ion, which is then reduced by a hydride source. The choice of reducing agent is crucial, as it must selectively reduce the iminium ion in the presence of the starting ketone.[1][2]

The stereochemical outcome of the reaction can be controlled by employing chiral catalysts or enzymes that facilitate a stereoselective reduction of the prochiral imine intermediate.

Visualization of the Reductive Amination Pathway

Reductive Amination cluster_0 Reductive Amination of α-Hydroxy Ketone alpha_hydroxy_ketone α-Hydroxy Ketone hemiaminal Hemiaminal Intermediate alpha_hydroxy_ketone->hemiaminal + Amine amine Amine (R-NH2) amine->hemiaminal iminium_ion Iminium Ion hemiaminal->iminium_ion - H2O amino_alcohol 1-Amino-2-propanol iminium_ion->amino_alcohol + [H-] reducing_agent Reducing Agent (e.g., NaBH3CN, AmDH) reducing_agent->iminium_ion

Caption: General workflow for the reductive amination of an α-hydroxy ketone.

Comparative Analysis of Reductive Amination Methods
MethodCatalyst/Reducing AgentTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Chemical Sodium cyanoborohydride (NaBH3CN)70-95N/A (for achiral)Wide substrate scope, mild conditions.[3]Use of toxic cyanide reagent.
Biocatalytic Amine Dehydrogenase (AmDH)80->99>99High enantioselectivity, green conditions (aqueous media, ambient temp.).[4][5]Substrate scope can be enzyme-dependent.
Experimental Protocols

Protocol A1: Chemical Reductive Amination using NaBH3CN

  • Reaction Setup: To a solution of the α-hydroxy ketone (1.0 equiv) and the desired amine (1.2 equiv) in methanol (0.2 M) at room temperature, add 3Å molecular sieves.

  • Imine Formation: Stir the mixture for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the addition of 1 M HCl. Remove the solvent under reduced pressure.

  • Purification: Basify the aqueous residue with 2 M NaOH and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Protocol A2: Biocatalytic Reductive Amination using Amine Dehydrogenase (AmDH)

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the α-hydroxy ketone (10-50 mM), an ammonium salt (e.g., ammonium chloride, 1 M) as the amine source, and a cofactor (e.g., NAD+/NADH, 1 mM).

  • Enzyme Addition: Add the amine dehydrogenase (AmDH) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours.

  • Monitoring and Work-up: Monitor the conversion by HPLC or GC. Upon completion, centrifuge the reaction mixture to remove the enzyme.

  • Extraction and Purification: Extract the supernatant with an appropriate organic solvent. The organic layers are then dried, concentrated, and the product purified by chromatography or distillation.[4]

Route B: Nucleophilic Ring-Opening of Epoxides

The reaction of an amine with an epoxide is a cornerstone of 1,2-amino alcohol synthesis. This method is attractive due to the commercial availability of a wide variety of epoxides, including enantiomerically pure forms. The key challenges in this approach are controlling the regioselectivity of the amine attack and, in the case of racemic epoxides, achieving high enantioselectivity.

Mechanistic Rationale

The ring-opening of an epoxide by an amine can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. In general, under neutral or basic conditions, the reaction follows an SN2 pathway where the amine attacks the less sterically hindered carbon of the epoxide.[6] The use of Lewis or Brønsted acid catalysts can activate the epoxide, making it more susceptible to nucleophilic attack. However, acidic conditions can also promote a more SN1-like mechanism, potentially leading to a loss of regioselectivity.

For asymmetric synthesis, chiral catalysts are employed to differentiate between the two enantiomers of a racemic epoxide (kinetic resolution) or to direct the nucleophilic attack to one of the two prochiral carbons of a meso-epoxide (desymmetrization).[7][8]

Visualization of Epoxide Ring-Opening

Epoxide Ring-Opening cluster_1 Nucleophilic Ring-Opening of Epoxide epoxide Substituted Epoxide transition_state Transition State epoxide->transition_state amine_nuc Amine (R-NH2) amine_nuc->transition_state product_A Regioisomer A (Attack at less hindered C) transition_state->product_A SN2 Pathway (Major) product_B Regioisomer B (Attack at more hindered C) transition_state->product_B SN1-like Pathway (Minor)

Caption: Regiochemical outcomes in the aminolysis of a substituted epoxide.

Comparative Analysis of Epoxide Ring-Opening Catalysts
Catalyst TypeExample CatalystTypical Yield (%)Regioselectivity (less hindered:more hindered)Key AdvantagesKey Disadvantages
Lewis Acid Yttrium(III) chloride (YCl3)>90Up to 93:7High conversion, solvent-free conditions.[9]Can require careful control to avoid side reactions.
Organocatalyst Chiral Thioureas80-95HighExcellent enantioselectivity in asymmetric reactions.[8]Can be substrate-specific.
Heterogeneous ZeolitesHighHighCatalyst recyclability, environmentally friendly.[10]May require higher temperatures.
Experimental Protocols

Protocol B1: Lewis Acid-Catalyzed Aminolysis of an Epoxide

  • Reaction Setup: In a reaction vessel, combine the epoxide (1.0 equiv) and the amine (1.1 equiv) under an inert atmosphere.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl3, 1-5 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[9]

Protocol B2: Asymmetric Ring-Opening of a meso-Epoxide using an Organocatalyst

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a chiral thiourea derivative, 5-10 mol%) in a suitable solvent (e.g., toluene).

  • Reaction Initiation: Add the meso-epoxide (1.0 equiv) to the catalyst solution, followed by the amine (1.2 equiv).

  • Reaction Conditions: Stir the reaction at the specified temperature (which can range from -20 °C to room temperature) for 24-72 hours.

  • Monitoring and Purification: Monitor the enantiomeric excess (ee) of the product by chiral HPLC. Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the enantiomerically enriched amino alcohol.

Route C: Chiral Pool Synthesis from α-Amino Acids

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, with α-amino acids being a prominent example. This strategy leverages the inherent stereochemistry of the starting material to produce chiral 1-amino-2-propanols with a predictable absolute configuration.

Mechanistic Rationale

The core of this approach involves the reduction of the carboxylic acid functionality of an N-protected α-amino acid to a primary alcohol. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH).[11][12] The N-protecting group is crucial to prevent unwanted side reactions with the reducing agent and is typically removed in a subsequent step. The stereocenter of the starting amino acid remains intact throughout the transformation.

Visualization of Chiral Pool Synthesis

Chiral_Pool_Synthesis cluster_2 Chiral Pool Synthesis from α-Amino Acid amino_acid α-Amino Acid (e.g., L-Alanine) n_protected N-Protected Amino Acid amino_acid->n_protected N-Protection amino_alcohol_prod Chiral 1-Amino-2-propanol n_protected->amino_alcohol_prod 1. Reduction 2. Deprotection reducing_agent_lah Reducing Agent (e.g., LiAlH4) reducing_agent_lah->n_protected Comparative_Analysis cluster_A Route A: Key Features cluster_B Route B: Key Features cluster_C Route C: Key Features Topic Synthesis of 1-Amino-2-Propanols RouteA A: Reductive Amination Topic->RouteA RouteB B: Epoxide Opening Topic->RouteB RouteC C: Chiral Pool Topic->RouteC A_Adv Advantages: - Convergent - Broad Scope - Biocatalytic Options RouteA->A_Adv A_Dis Disadvantages: - Potential for over-alkylation - Toxic reagents (chemical route) RouteA->A_Dis B_Adv Advantages: - Access to diverse stereoisomers - High atom economy RouteB->B_Adv B_Dis Disadvantages: - Regioselectivity issues - Cost of chiral epoxides/catalysts RouteB->B_Dis C_Adv Advantages: - Excellent stereocontrol - Inexpensive starting materials RouteC->C_Adv C_Dis Disadvantages: - Limited structural diversity - Linear synthesis RouteC->C_Dis

Caption: A summary of the advantages and disadvantages of each synthetic route.

References

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Accounts of Chemical Research. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Possible reaction pathways involved in the reductive amination of hydroxyacetone by H2/NH3. ResearchGate. [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis. [Link]

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. Preprints.org. [Link]

  • Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides. European Journal of Organic Chemistry. [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry. [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • dl-ALANINE. Organic Syntheses. [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate. [Link]

  • Production of l-alaninol.
  • Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol by Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis. Microbial Cell Factories. [Link]

  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. [Link]

  • Hydrogen-driven asymmetric reduction of hydroxyacetone by R. eutropha... ResearchGate. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • The regioselectivity in the initial ring-opening reaction of... ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. DigitalCommons@EMU. [Link]

  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. TSI Journals. [Link]

  • Module II Reduction Reactions - Lecture 14. DAV University. [Link]

  • Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. The Journal of Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • The reductive amination of hydroxy-containing compounds.
  • Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. Henry Rzepa's Blog. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. Semantic Scholar. [Link]

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Validation

A Researcher's Guide to Evaluating the Metabolic Stability of Novel Chemical Entities: A Comparative Analysis Featuring 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

In the landscape of contemporary drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. A comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate to toxic levels. This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, using the hypothetical compound 1-Amino-1-(3-tert-butylphenyl)propan-2-OL as a case study. We will explore the theoretical underpinnings of metabolic stability assays, provide detailed experimental protocols, and compare our target compound to established drugs with known metabolic fates.

The Significance of Metabolic Stability in Drug Development

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily within the liver. The rate of this metabolism is a key factor influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows researchers to prioritize candidates with favorable pharmacokinetic properties, reducing the likelihood of costly late-stage failures.

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily, located predominantly in the liver. These enzymes catalyze a variety of oxidative reactions, preparing compounds for excretion. Therefore, a common and effective method for assessing metabolic stability is to incubate the compound with liver-derived subcellular fractions, such as microsomes or S9 fractions, and monitor its disappearance over time.

Comparative In Vitro Metabolic Stability Assessment

To provide a meaningful evaluation of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, we will compare its metabolic stability against two well-characterized drugs: Verapamil, which is known for its relatively low metabolic stability, and Astemizole, which exhibits high metabolic stability. This comparison will provide a valuable context for interpreting the experimental data.

Experimental Design: Liver Microsomal Stability Assay

The liver microsomal stability assay is a widely used in vitro method to determine the intrinsic clearance of a compound. This assay utilizes the microsomal fraction of liver homogenate, which is rich in CYP enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions (1-Amino-1-(3-tert-butylphenyl)propan-2-OL, Verapamil, Astemizole) D Incubate Compound with Microsomes and NADPH at 37°C A->D B Prepare Liver Microsomes (e.g., human, rat) B->D C Prepare NADPH Regenerating System C->D E Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction with Acetonitrile E->F G Analyze Samples by LC-MS/MS F->G H Determine Percent of Compound Remaining G->H I Calculate In Vitro Half-Life (t½) H->I J Calculate Intrinsic Clearance (Clint) I->J

Figure 1: Workflow of an in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, Verapamil, and Astemizole in DMSO.

    • Thaw cryopreserved human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound solution (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hypothetical Comparative Data

The following table presents hypothetical data from our in vitro metabolic stability assay.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
1-Amino-1-(3-tert-butylphenyl)propan-2-OL 2527.7Moderate
Verapamil (Low Stability Control) 1069.3Low
Astemizole (High Stability Control) > 60< 11.6High
Interpretation of Results

Based on our hypothetical data, 1-Amino-1-(3-tert-butylphenyl)propan-2-OL exhibits moderate metabolic stability. Its calculated intrinsic clearance is significantly lower than that of the low-stability control, Verapamil, suggesting it is less susceptible to rapid first-pass metabolism. However, it is cleared more rapidly than the high-stability control, Astemizole, indicating that it is still metabolized by hepatic enzymes to a notable extent.

The structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL suggests several potential sites for metabolism. The secondary alcohol could be oxidized to a ketone, and the amino group could undergo deamination. The tert-butyl group is generally more resistant to metabolism, but the aromatic ring is a potential site for hydroxylation. Further metabolite identification studies would be necessary to elucidate the exact metabolic pathways.

Conclusion and Future Directions

The in vitro liver microsomal stability assay provides a robust and efficient method for the early assessment of a compound's metabolic fate. Our comparative analysis indicates that 1-Amino-1-(3-tert-butylphenyl)propan-2-OL possesses a moderate metabolic stability profile, making it a potentially viable drug candidate from a pharmacokinetic perspective.

For a more comprehensive understanding, subsequent studies should include:

  • Metabolite Identification: To identify the major metabolites and the specific CYP isoforms responsible for the compound's metabolism.

  • In Vivo Pharmacokinetic Studies: To determine the compound's actual half-life, bioavailability, and clearance in a living organism.

  • Cross-Species Comparison: To evaluate how metabolic stability translates across different species, which is crucial for preclinical toxicology studies.

By integrating these multifaceted approaches, researchers can build a comprehensive pharmacokinetic profile of novel chemical entities, enabling more informed decisions in the drug development pipeline.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlations and the role of hepatic blood flow and protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Comparative

The Influence of N-Terminal Steric Hindrance: A Comparative Guide to the Biological Effects of Tert-Butylated Phenylpropanolamines

For drug development professionals and researchers in pharmacology and neuroscience, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Within the broad class...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in pharmacology and neuroscience, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Within the broad class of phenylpropanolamines, a key structural modification—the addition of a tert-butyl group to the amine—dramatically alters the pharmacological profile, shifting the mechanism of action from a neurotransmitter releaser to a reuptake inhibitor. This guide provides an in-depth comparison of the biological effects of tert-butylated phenylpropanolamines, with a primary focus on the well-characterized compound bupropion, in contrast to its non-tert-butylated parent compound, cathinone, and other relevant analogs.

Introduction: The Significance of the Tert-Butyl Moiety

Phenylpropanolamines are a class of compounds characterized by a phenyl group attached to a propanol backbone with a terminal amine. This structural motif is shared by both endogenous neurotransmitters and a wide range of therapeutic agents and substances of abuse. The size and nature of the substituent on the terminal amine play a critical role in determining how the molecule interacts with its biological targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The introduction of a bulky tert-butyl group creates significant steric hindrance at the N-terminus. This steric bulk is a key determinant of the compound's mechanism of action. While smaller N-alkyl substituents, such as the methyl group in methamphetamine or the unsubstituted amine in amphetamine, often result in compounds that act as transporter substrates and promote neurotransmitter release, the larger tert-butyl group tends to confer the properties of a reuptake inhibitor. Bupropion, an N-tert-butyl substituted cathinone, is a prime example of this principle and serves as the central compound for our comparative analysis.[1][2]

Comparative Pharmacology: Bupropion vs. Cathinone and its Analogs

The primary biological targets for many phenylpropanolamines are the dopamine and norepinephrine transporters. The interaction with these transporters can be broadly categorized into two mechanisms: competitive reuptake inhibition and substrate-mediated release.

  • Reuptake Inhibition: The compound binds to the transporter, blocking it from clearing the neurotransmitter from the synaptic cleft, thereby increasing the concentration and duration of the neurotransmitter's action.

  • Neurotransmitter Release (Efflux): The compound is transported into the presynaptic terminal by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and the non-vesicular release of neurotransmitters into the synapse.

The presence of the N-tert-butyl group in bupropion is a critical factor that shifts its activity towards reuptake inhibition, whereas the structurally simpler cathinone, with its primary amine, acts as a releasing agent.[2]

Monoamine Transporter Inhibition

Experimental data from in vitro assays consistently demonstrates that bupropion and its analogs with bulky amine substituents function as DAT and NET uptake inhibitors, not releasing agents. In contrast, analogs with smaller amine groups, such as N-methyl or primary amine derivatives, act as substrate-type releasing agents.[2][3]

CompoundN-SubstituentDAT IC₅₀ (nM)[2]NET IC₅₀ (nM)[2]Mechanism of Action
Bupropion tert-Butyl 305 47 Reuptake Inhibitor
Cathinone AnalogMethyl1228321Releasing Agent
Cathinone AnalogPrimary Amine1007258Releasing Agent
S(-)-CathinonePrimary Amine702163Releasing Agent

Table 1: Comparison of monoamine transporter inhibition (IC₅₀) for bupropion and cathinone analogs with varying N-substituents. Lower IC₅₀ values indicate greater potency.

These data clearly illustrate that the bulky tert-butyl group in bupropion, while resulting in potent uptake inhibition, prevents it from acting as a substrate for the transporter, thus abolishing its capacity to induce neurotransmitter release.[2]

Downstream Signaling and Receptor Engagement

The differing mechanisms of action at the transporter level lead to distinct downstream signaling cascades. While both reuptake inhibitors and releasing agents increase synaptic dopamine and norepinephrine, the dynamics and magnitude of this increase can differ, leading to varied physiological and behavioral effects.

Beyond its primary action on DAT and NET, bupropion also functions as a non-competitive antagonist at several neuronal nicotinic acetylcholine receptor (nAChR) subtypes, particularly α3β4 and α4β2.[4][5] This action is believed to contribute significantly to its efficacy as a smoking cessation aid.[4] The interaction with nAChRs represents a key biological effect that is not typically associated with classic phenylpropanolamine releasing agents.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Bupropion Bupropion (tert-butylated) DAT_NET DAT / NET Bupropion->DAT_NET Inhibits Reuptake Cathinone Cathinone (non-tert-butylated) Cathinone->DAT_NET Substrate for Reverse Transport DA_NE_intra Dopamine / NE (intracellular) Cathinone->DA_NE_intra Disrupts Vesicular Storage DA_NE_synapse Dopamine / NE (synaptic) DAT_NET->DA_NE_synapse Reuptake Vesicles Dopamine / NE Vesicles Vesicles->DA_NE_synapse Vesicular Release DA_NE_intra->Vesicles Storage DA_NE_intra->DA_NE_synapse Efflux Postsynaptic_Receptors Postsynaptic Dopamine / Adrenergic Receptors DA_NE_synapse->Postsynaptic_Receptors Binding

Caption: Mechanism of Action at the Monoamine Transporter.

Experimental Protocols

The characterization of tert-butylated phenylpropanolamines and their analogs relies on robust in vitro assays to determine their potency and mechanism of action at monoamine transporters. The following are detailed methodologies for key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Principle: Cells stably expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is then measured. A reduction in radioactivity indicates inhibition of the transporter.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells stably transfected with the human DAT or NET are cultured to confluence in 96-well plates.

  • Preparation of Reagents:

    • Assay Buffer: Krebs-HEPES buffer (KHB) containing NaCl, KCl, MgSO₄, CaCl₂, HEPES, D-glucose, and ascorbic acid, pH 7.4.

    • Radioligand Solution: Prepare a solution of [³H]dopamine or [³H]norepinephrine in assay buffer at a concentration near its Kₘ for the respective transporter.

    • Test Compound Solutions: Prepare serial dilutions of the test compound (e.g., bupropion) in assay buffer.

  • Assay Procedure:

    • Wash the cell monolayers with assay buffer.

    • Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the radioligand solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure measurement of the initial uptake rate.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Uptake_Inhibition_Workflow start Start plate_cells Plate transporter-expressing cells in 96-well plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compound Add serial dilutions of test compound wash_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radioligand Add [3H]-neurotransmitter pre_incubate->add_radioligand incubate Incubate for uptake add_radioligand->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse_cells Lyse cells and add scintillation cocktail terminate->lyse_cells count Quantify radioactivity lyse_cells->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.

Conclusion

The inclusion of a tert-butyl group on the nitrogen atom of the phenylpropanolamine scaffold represents a critical structural modification that profoundly alters the biological activity of these compounds. As exemplified by the comparison between bupropion and cathinone, this steric hindrance is a key factor in shifting the mechanism of action from a substrate-based neurotransmitter releaser to a potent reuptake inhibitor. This understanding is crucial for the rational design of novel therapeutics targeting the monoamine transport system. For researchers and drug development professionals, the case of tert-butylated phenylpropanolamines underscores the importance of subtle structural changes in defining the pharmacological profile and therapeutic potential of a new chemical entity.

References

  • Neuropharmacology of Synthetic Cathinones. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PMC. Available at: [Link]

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. Available at: [Link]

  • Bupropion. Wikipedia. Available at: [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PMC. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PMC. Available at: [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv. Available at: [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ResearchGate. Available at: [Link]

  • Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-1-(3-tert-butylphenyl)propan-2-ol: Proper Disposal &amp; Handling Guide

[1][2] Part 1: Executive Safety Summary Immediate Action Required: This compound is a -amino alcohol featuring a lipophilic tert-butyl moiety.[1][2][3] It functions as a bidentate ligand and a basic organic amine.[2] Cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a


-amino alcohol  featuring a lipophilic tert-butyl moiety.[1][2][3] It functions as a bidentate ligand and a basic organic amine.[2]

Critical Disposal Directive:

  • NEVER dispose of this compound via sink/municipal drainage.[2][4] Its lipophilicity (due to the tert-butyl group) resists standard aqueous treatment, posing bioaccumulation risks.[1][2]

  • NEVER commingle with oxidizing acids (e.g., Nitric, Perchloric) or acid chlorides.[2] This will trigger a violent exothermic reaction.[2]

  • MANDATORY: Segregate as Organic Base waste destined for high-temperature incineration.[1][2]

Emergency Response Card (Quick Reference)
ParameterSpecificationAction
Waste Class RCRA Non-Listed (Characteristic)Treat as Hazardous (D001/D002) based on solvent/pH.[1][2][3]
Fire Hazard Combustible Solid/LiquidUse Dry Chemical, CO2, or Alcohol-resistant foam.[1][2]
Spill pH Basic (~10-11 in solution)Neutralize with Citric Acid before absorption.[1][2][3]
Incompatibility Strong Oxidizers, Acids, Acid AnhydridesSegregate strictly from Waste Stream A (Organic Acids).[2][3]

Part 2: Technical Profile & Waste Characterization[1]

To ensure regulatory compliance (EPA/RCRA) and safety, you must classify the waste based on "Generator Knowledge" of the molecule's functional groups.

Chemical Structure Analysis[1]
  • Compound: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol[1][2]

  • Functional Groups:

    • Primary Amine (

      
      ):  Responsible for basicity and nucleophilicity.[1][2] Reacts exothermically with acids.[2]
      
    • Secondary Alcohol (

      
      ):  Increases solubility in polar organic solvents; potential for esterification.[1][2][3]
      
    • 3-tert-butylphenyl: A bulky, lipophilic group that increases the LogP (partition coefficient), making the compound persistent in aqueous environments.[1][2][3]

Waste Stream Classification Table
PropertyValue/StatusDisposal Implication
Physical State Solid (typically) or Viscous OilSolids: Lab Pack.[1][2][3] Liquids: Bulking container.
RCRA Status Not P- or U-ListedClassify by characteristic: Ignitable (D001) if in flammable solvent; Corrosive (D002) if aqueous pH >12.[1][2][3]5.
Solubility Low in water; High in MeOH/DCMDo not use aqueous extraction for cleanup; use organic solvents.[2][3]
Thermal Fate High BTU ContentExcellent candidate for Fuel Blending/Incineration .

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Stock

Applicability: Expired inventory, degradation products, or excess starting material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during compaction.[2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][5][6] "1-Amino-1-(3-tert-butylphenyl)propan-2-ol"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][7]

  • Segregation: Place the jar into the Solid Waste (Organic) bin.

  • Destruction: This stream must be sent for Incineration at >1000°C to ensure destruction of the aromatic ring and amine pharmacophore.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or reaction solvents containing the amine.

  • pH Check: Verify the pH of the waste solution.[2][3] If pH > 12, it is Corrosive.[2]

  • Solvent Compatibility:

    • Halogenated Solvents (DCM/Chloroform): Segregate into Halogenated Organic Waste .[2][3]

    • Non-Halogenated (Methanol/Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • The "Amine Rule":

    • CRITICAL: Ensure the waste container does NOT contain strong acids (Sulfuric, Nitric) or active acylating agents (Acetyl Chloride).[2]

    • Why? Mixing this amine with an acid waste stream will generate immediate heat and pressure, potentially rupturing the drum (Drum deflagration risk).[2]

  • Bulking: Pour into the "Organic Bases" satellite accumulation container.

Scenario C: Spill Management (Bench Scale < 100g)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (double gloved recommended due to lipophilicity), safety goggles, and a lab coat.[2]

  • Containment: Circle the spill with absorbent socks.[2]

  • Neutralization (If Liquid):

    • Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) to the spill to protonate the amine (forming the non-volatile salt).

    • Observation: Wait for any fizzing or heat to dissipate.[2]

  • Cleanup: Absorb with vermiculite or clay pads.[2][3]

  • Disposal: Scoop material into a clear plastic bag, seal, and place in the Solid Hazardous Waste drum.

Part 4: Decision Logic & Workflow (Visualization)[1][3]

The following diagram outlines the decision-making process for segregating this specific amino-alcohol to prevent incompatibility incidents.

DisposalWorkflow Start Waste Generation: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration SolidAction->Destruction Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHalogenated IncompCheck CRITICAL CHECK: Are Acids Present in Waste Stream? Halogenated->IncompCheck NonHalogenated->IncompCheck Segregate STOP: Segregate into 'Organic Bases' Stream IncompCheck->Segregate Yes (Risk of Exotherm) Proceed Bulking: Organic Waste Drum IncompCheck->Proceed No (Neutral/Basic Stream) Segregate->Destruction Proceed->Destruction

Figure 1: Waste Stream Segregation Logic.[1][2][3] Note the critical control point (Red Octagon) preventing the mixing of this amine with acidic waste streams.

Part 5: Regulatory & Scientific Rationale[1][2]

The "Generator Knowledge" Requirement

Under 40 CFR 262.11 , waste generators must determine if a waste is hazardous.[2] While 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is not explicitly listed on the P or U lists:

  • Ignitability (D001): If the compound is dissolved in a solvent with a flashpoint <60°C (e.g., Methanol), the entire mixture is D001.[2][3]

  • Toxicity (Characteristic): Due to the tert-butylphenol substructure, there is a high probability of aquatic toxicity.[1][2][3][8] The EPA generally advises that pharmaceutical intermediates be managed as hazardous waste to prevent environmental leaching [1].[2]

Mechanism of Incompatibility

The amino group (


) acts as a Lewis base.[1][2][3] If disposed of in a "General Organic Waste" container that previously held acid chlorides (e.g., Thionyl Chloride) or strong acids, the neutralization reaction is highly exothermic:


In a closed 20L waste carboy, this heat can vaporize volatile solvents, causing container failure.[1] Always segregate amines.
References
  • U.S. Environmental Protection Agency. (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][3]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] Retrieved from [Link][1]

  • PubChem. (2023).[2] Compound Summary: 1-Amino-2-phenylpropan-2-ol (Structural Analog Safety Data).[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][3]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The following guidance is a conservative synthesis based on the known hazards of structurally similar...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The following guidance is a conservative synthesis based on the known hazards of structurally similar compounds, including aminopropanols, aromatic amines, and tert-butylated phenols. This guide is intended to supplement, not replace, a thorough, substance-specific risk assessment which must be performed by the end-user before commencing any work.

Inferred Hazard Assessment

The chemical structure of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL combines three key functional groups, each contributing to its potential hazard profile. Our assessment is based on data from analogous substances.

  • Aminopropanol Backbone: Compounds in this class, such as 1-amino-2-propanol and 3-aminopropanol, are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] They are often harmful upon skin contact or ingestion.[1]

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds with a wide range of toxicities, including the potential for skin and respiratory sensitization (allergic reactions).[4] Many are classified as harmful or toxic via inhalation, ingestion, and dermal contact.[4][5][6]

  • Tert-butylphenyl Group: Substituted phenols, including those with tert-butyl groups, are recognized as skin and eye irritants.[7][8] Specific health concerns such as allergic contact dermatitis and skin depigmentation have been associated with exposure to some tert-butyl phenols.[7][8]

Based on these structural components, a summary of the anticipated hazards is presented below.

Hazard CategoryInferred Risk from Structural AnalogsPotential ConsequencesSupporting Analogs & Citations
Skin Corrosion/Irritation High Causes severe skin burns and irritation.[1][3] May have a defatting effect on the skin.[9]Aminopropanols, Aromatic Amines, tert-Butyl Phenols[1][3][7][8]
Serious Eye Damage High Causes serious, potentially irreversible eye damage.[1][3] Vapors can be extremely irritating.[1]Aminopropanols[1][3][10]
Acute Toxicity (Oral, Dermal) Moderate Harmful if swallowed or in contact with skin.[11] Systemic effects may occur following absorption.[1]Phenylpropanolamine HCl, Aminopropanols[3][11]
Respiratory/Skin Sensitization Possible May cause allergic skin reactions or asthma-like symptoms if inhaled.[4]Aromatic Amines, tert-Butyl Phenols[4][7][8]
Specific Target Organ Toxicity Possible Vapors may cause respiratory irritation, drowsiness, or dizziness.[4][9]Aromatic Amines, Propan-2-ol[4][9]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is mandatory for PPE selection. The level of protection must match the potential for exposure.

Core PPE for All Operations

The following PPE must be worn at all times when handling the substance in a laboratory setting:

  • Eye Protection: Tightly fitting safety goggles are the minimum requirement.[3][10]

  • Hand Protection: Use chemical-resistant gloves inspected prior to use.[10] Given the aromatic amine structure, glove breakthrough is a concern.[12] Nitrile gloves may offer basic protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or PVC are recommended.[13] Always roll the cuff of the glove to prevent drips from running down the arm.[14]

  • Protective Clothing: A long-sleeved laboratory coat is required.[13]

Task-Based PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific handling task.

PPE_Workflow PPE Selection Workflow for Handling Operations cluster_0 Risk Assessment cluster_1 PPE Levels cluster_2 Required Equipment Start Start: Assess Task CheckExposure Potential for Splash, Aerosol, or Spill? Start->CheckExposure LowExposure Routine Handling (e.g., weighing in hood, <1g transfers) CheckExposure->LowExposure Low HighExposure High-Risk Operations (e.g., large transfers, spill cleanup, heating) CheckExposure->HighExposure High CorePPE Core PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (Nitrile/Neoprene) LowExposure->CorePPE EnhancedPPE Enhanced PPE: - Core PPE PLUS: - Face Shield - Chemical-Resistant Apron - Respiratory Protection (if needed) HighExposure->EnhancedPPE

Caption: PPE selection based on task-specific exposure risk.

Operational and Disposal Plans

Safe Handling and Engineering Controls
  • Ventilation: Conduct all handling operations within a certified chemical fume hood to prevent inhalation of vapors, mists, or aerosols.[3][11]

  • Avoidance of Contamination: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[3]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15] Call a poison center or doctor immediately.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Possible perforation of the stomach or esophagus is a risk with corrosive materials.[2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

Spill Management
  • Evacuation: Evacuate non-essential personnel from the spill area.[10]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.[10] Do not let the product enter drains.[10]

  • Collection: Collect the absorbent material and spilled substance into a suitable, closed, and labeled container for hazardous waste disposal.[10][11]

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Plan
  • Waste Classification: This material should be treated as hazardous chemical waste. Chemical waste generators must consult local, regional, and national regulations for complete and accurate classification.[2]

  • Containerization: Collect waste solutions and contaminated materials in original containers or designated, clearly labeled hazardous waste containers.[10][16] Containers must have tightly fitting caps and be kept closed.[16]

  • Segregation: Do not mix with other waste streams unless explicitly permitted.[10] Specifically, keep away from incompatible materials such as strong acids and strong oxidizing agents.[2]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant or through a licensed disposal company.[10] Do not dispose of down the drain.[17]

References

  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • SafetyStratus. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • SafetyStratus. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • SKC Inc. (2023, December 22).
  • Safetysolutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • OECD Existing Chemicals Database. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4.
  • Santa Cruz Biotechnology. (n.d.).
  • Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • ACS Publications. (2023, November 9).
  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, November 6).
  • Santa Cruz Biotechnology. (n.d.).
  • Spectrum Chemical. (2018, December 28). (+)-α-(1-Aminoethyl)
  • European Commission. (n.d.). Risk Assessment Report on p-tert-butylphenol Human Health Part.
  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • GOV.UK. (n.d.).
  • Sigma-Aldrich. (2024, August 7). (±)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 1-Amino-2-propanol.
  • CDH Fine Chemical. (n.d.).
  • Mikrolab. (2019, October 28).
  • Fisher Scientific. (2025, December 19). L(-)
  • ScienceLab.com. (2005, October 10).
  • Federal Register. (2005, December 22).
  • Canada.ca. (2020, August 15).
  • ABB. (n.d.).
  • Wikipedia. (n.d.). Phenylpropanolamine.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). (S)-(-)
  • U.S. Food and Drug Administration (FDA). (2005, December 22). Phenylpropanolamine (PPA)

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